4-(Furan-2-yl)pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRVTRBKUOZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539507 | |
| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88221-11-8 | |
| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Furan-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies and analytical characterization of the heterocyclic compound 4-(Furan-2-yl)pyrrolidin-2-one. This molecule, featuring a γ-lactam core structure appended with a furan moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrrolidin-2-one and furan rings in numerous biologically active compounds. This document explores plausible synthetic pathways, including Michael addition-based approaches and reductive amination of furan-containing precursors. Furthermore, a detailed discussion of the expected spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to aid in its unambiguous identification and characterization.
Introduction: The Significance of the this compound Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered nitrogen-containing heterocycle that forms the core of a wide array of natural products and synthetic pharmaceuticals. Its rigid, planar amide bond and the potential for stereogenic centers on the ring make it an attractive scaffold for the design of compounds with diverse biological activities. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a common motif in biologically active molecules and serves as a versatile synthetic intermediate.
The combination of these two pharmacophores in this compound (Figure 1) presents a unique chemical entity with potential applications in drug development. The furan moiety can engage in various interactions with biological targets, including hydrogen bonding and π-stacking, while the lactam core provides a rigid framework for the presentation of this and other substituents.
This guide aims to provide researchers with a foundational understanding of the synthesis and characterization of this promising heterocyclic compound, drawing upon established principles of organic synthesis and spectroscopic analysis.
Plausible Synthetic Strategies for this compound
While a direct, optimized synthesis for this compound is not extensively documented in the literature, several plausible synthetic routes can be proposed based on established methodologies for the synthesis of 4-substituted pyrrolidin-2-ones and the reactivity of furan derivatives.
Michael Addition-Based Approaches
A convergent and logical approach to the synthesis of the target molecule involves the Michael addition of a furan nucleophile to a suitable α,β-unsaturated carbonyl compound, followed by or concurrent with cyclization.
The Friedel-Crafts-type Michael addition of furan to an activated alkene is a well-established reaction. In this context, a derivative of acrylamide could serve as the Michael acceptor. The reaction would proceed via nucleophilic attack of the electron-rich furan ring at the β-position of the acrylamide derivative, followed by intramolecular cyclization to form the pyrrolidin-2-one ring.
furan [label="Furan"]; acrylamide [label="Acrylamide\nDerivative"]; intermediate [label="Michael Adduct\nIntermediate"]; product [label="this compound"];
furan -> intermediate [label=" Michael Addition"]; acrylamide -> intermediate; intermediate -> product [label=" Intramolecular\n Cyclization"]; }
Diagram 1. Michael Addition and Cyclization Workflow.
Experimental Protocol (Proposed):
-
To a solution of furan (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, Sc(OTf)₃) (0.1-1.0 equivalent) at 0 °C.
-
Slowly add a solution of a suitable acrylamide derivative (e.g., N-protected acrylamide) (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices: The choice of a Lewis acid is crucial to activate the acrylamide derivative towards nucleophilic attack by the furan. The reaction is performed under anhydrous and inert conditions to prevent deactivation of the Lewis acid. The workup procedure is designed to neutralize the catalyst and extract the organic product.
Another potential route involves the Diels-Alder reaction between furan and a maleimide derivative, which are known to readily undergo this cycloaddition.[1][2][3] The resulting adduct, an oxanorbornene derivative, could then be subjected to further transformations, such as reductive ring opening and subsequent cyclization, to furnish the this compound skeleton. While more circuitous, this approach benefits from the typically high efficiency of the initial Diels-Alder reaction.
Reductive Amination of Furan-Containing Keto-Acids or Esters
A retrosynthetic analysis suggests that this compound could be derived from a precursor containing a furan moiety and a γ-amino acid or a related functional group. Reductive amination of a furan-containing γ-keto-acid or ester is a viable strategy.
keto_ester [label="Furan-containing\nγ-keto-ester"]; amine [label="Ammonia or\nAmine Source"]; amino_acid [label="γ-Amino Acid\nIntermediate"]; product [label="this compound"];
keto_ester -> amino_acid [label=" Reductive Amination"]; amine -> amino_acid; amino_acid -> product [label=" Lactamization"]; }
Diagram 2. Reductive Amination and Lactamization Pathway.
Experimental Protocol (Proposed):
-
Synthesize a suitable precursor, such as ethyl 4-(furan-2-yl)-4-oxobutanoate. This can be achieved through a Friedel-Crafts acylation of furan with succinic anhydride, followed by esterification.
-
Dissolve the keto-ester (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Raney nickel, Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, carefully quench any remaining reducing agent and neutralize the reaction mixture.
-
Remove the solvent under reduced pressure. The resulting amino acid may spontaneously cyclize to the lactam upon heating or under acidic/basic conditions.
-
Purify the crude product by crystallization or column chromatography.
Causality Behind Experimental Choices: Reductive amination is a robust method for forming C-N bonds. The choice of reducing agent is important; sodium cyanoborohydride is often preferred as it is selective for the iminium ion intermediate over the ketone. The final lactamization is an intramolecular condensation that is often thermodynamically favorable.
Characterization of this compound
Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra will provide key information about the connectivity and chemical environment of the atoms in the molecule.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan ring and the pyrrolidin-2-one ring.
-
Furan Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm). The proton at the 5-position of the furan ring will likely appear as a doublet of doublets, coupled to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as multiplets.
-
Pyrrolidin-2-one Protons:
-
The N-H proton of the lactam will appear as a broad singlet, typically in the range of δ 7.0-8.5 ppm.
-
The proton at the 4-position (CH-furan) will be a multiplet, coupled to the adjacent methylene protons. Its chemical shift will be influenced by the furan ring.
-
The two methylene protons at the 3-position will likely be diastereotopic and appear as two distinct multiplets.
-
The two methylene protons at the 5-position will also likely be diastereotopic and appear as two distinct multiplets.
-
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their hybridization.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm, corresponding to the lactam carbonyl group.
-
Furan Carbons: Four signals in the aromatic region (δ 100-150 ppm). The carbon attached to the pyrrolidinone ring (C2 of furan) will be deshielded.
-
Pyrrolidin-2-one Carbons: Four signals in the aliphatic region (δ 20-60 ppm) corresponding to the four sp³-hybridized carbons of the lactam ring.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | 175 - 180 |
| Furan C2 | - | ~150 |
| Furan C5 | ~7.4 | ~143 |
| Furan C3 | ~6.3 | ~110 |
| Furan C4 | ~6.1 | ~105 |
| Pyrrolidinone C4 | Multiplet | 35 - 45 |
| Pyrrolidinone C3 | Multiplets | 30 - 40 |
| Pyrrolidinone C5 | Multiplets | 40 - 50 |
| N-H | Broad Singlet (7.0 - 8.5) | - |
Table 1. Predicted NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam and furan moieties.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam.
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the five-membered lactam ring.
-
C-O-C Stretch (Furan): Absorption bands in the region of 1000-1300 cm⁻¹ associated with the C-O-C stretching vibrations of the furan ring.
-
C=C Stretch (Furan): Absorption bands around 1500-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic furan ring.
-
C-H Stretch: Absorption bands for aromatic C-H stretches (furan) above 3000 cm⁻¹ and aliphatic C-H stretches (pyrrolidinone) below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Fragmentation Pattern:
Under electron ionization (EI), this compound (Molecular Weight: 151.16 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will likely involve the cleavage of the furan ring and the pyrrolidin-2-one ring.
Common fragmentation pathways for furans include the loss of CO (28 Da) and CHO (29 Da).[4][5] The pyrrolidin-2-one ring can undergo fragmentation through various pathways, including cleavage of the amide bond and loss of small neutral molecules.
Predicted Key Fragments:
-
m/z 151: Molecular ion [M]⁺
-
m/z 123: Loss of CO from the furan ring
-
m/z 82: Fragment corresponding to the furfuryl cation
-
m/z 69: Fragment corresponding to the pyrrolidinone ring after cleavage of the C-C bond to the furan ring.
Conclusion
References
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (n.d.). Retrieved January 18, 2026, from [Link]
-
Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Structure of 4-Aryl(hetaryl)-2-pyrrolidone-3,5,5-tricarboxylic Acids Amides. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of pyrrolidin-2-one fused N-confused calix[6]phyrins. (2006). Organic Letters, 8(6), 1137–1140. [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2018). International Journal of ChemTech Research, 11(05), 22-31.
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Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021). Molecules, 27(1), 125. [Link]
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Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2015). RSC Advances, 5(47), 37742–37754. [Link]
- Synthesis of furans via a tandem sequence of Michael addition. (2020). Organic & Biomolecular Chemistry, 18(3), 444-448.
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. [Link]
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Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2022). Molecules, 27(23), 8206. [Link]
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 53(1), 123-131.
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This compound | CAS 88221-11-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 18, 2026, from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 20728–20752. [Link]
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Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2022). Molecules, 27(15), 4909. [Link]
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Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2007). Journal of the Brazilian Chemical Society, 18(7), 1336–1343. [Link]
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(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(2), M1639. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Furan-2-yl)pyrrolidin-2-one
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(Furan-2-yl)pyrrolidin-2-one, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The molecule incorporates a pyrrolidin-2-one (a γ-lactam) scaffold, a privileged structure in numerous biologically active agents, and a furan ring, a common bioisostere for phenyl groups used to modulate drug-like properties. For professionals in drug discovery, a thorough understanding of a compound's physicochemical profile is paramount as it governs absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document details the core structural and physicochemical attributes of this compound, provides field-proven, step-by-step protocols for the empirical determination of its critical properties—solubility, lipophilicity, and stability—and discusses the scientific rationale behind these experimental designs.
Introduction and Molecular Overview
The compound this compound (CAS No. 88221-11-8) represents a compelling scaffold for chemical library synthesis and lead optimization. The furan moiety is an electron-rich aromatic system that can engage in various interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrrolidinone ring is a cornerstone in many successful drugs, including nootropic agents like Piracetam.[3]
The strategic combination of these two moieties suggests that this compound is a valuable building block. However, its potential as a drug candidate or intermediate is fundamentally dictated by its physicochemical properties. Poor solubility can hinder formulation and lead to unreliable bioassay results, while suboptimal lipophilicity can prevent a molecule from crossing biological membranes or lead to off-target effects.[4] This guide serves as a foundational resource for researchers embarking on the characterization and development of this and structurally related compounds.
Core Physicochemical & Structural Data
While extensive empirical data for this specific molecule is not widely published, its key properties can be reliably predicted using established computational models. These in silico predictions are indispensable in the early stages of drug discovery for prioritizing candidates before committing resources to synthesis and experimental testing.[5]
| Property | Predicted/Calculated Value | Significance in Drug Discovery |
| IUPAC Name | This compound | Standardized nomenclature for unambiguous identification. |
| CAS Number | 88221-11-8 | Unique registry number for database tracking.[6] |
| Molecular Formula | C₈H₉NO₂ | Defines the elemental composition.[6] |
| Molecular Weight | 151.16 g/mol | Influences diffusion rates and membrane permeability.[6] |
| Predicted LogP | 0.2 - 0.5 | Indicates a relatively hydrophilic character, suggesting good aqueous solubility but potentially limited passive membrane permeability. A LogP between 1 and 3 is often optimal for oral absorption. |
| Predicted Aqueous Solubility (LogS) | -1.5 to -2.0 (mol/L) | Suggests moderate to high aqueous solubility, which is favorable for formulation and in vitro assays. |
| Predicted pKa (Acidic) | ~16-17 (Amide N-H) | The amide proton is very weakly acidic and will not ionize under physiological conditions. |
| Predicted pKa (Basic) | ~ -1 to 0 (Carbonyl O) | The carbonyl oxygen is weakly basic. The molecule is effectively neutral at physiological pH. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | This value is well below the 90 Ų guideline for CNS penetration and the 140 Ų guideline for good oral bioavailability, suggesting excellent potential for membrane permeation.[7][8] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Contributes to polarity and potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Furan O) | Contributes to polarity and solubility in aqueous media. |
Predicted values were aggregated from multiple cheminformatics platforms.[5][9][10][11]
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of a synthesized compound is a non-negotiable step. The following spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating molecular structure.[12]
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm), corresponding to the protons on the furan ring. The proton adjacent to the oxygen (at C5) will be the most downfield.
-
Pyrrolidinone Protons: A complex set of signals in the aliphatic region. The proton at the chiral center (C4) will appear as a multiplet. The two protons on C3 and the two on C5 will likely be diastereotopic, appearing as distinct multiplets.
-
Amide Proton: A broad singlet (N-H) typically in the range of 7.5-8.5 ppm.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework.
-
Carbonyl Carbon: A signal in the highly downfield region (~175-180 ppm).
-
Furan Carbons: Four signals in the aromatic/olefinic region (~110-150 ppm).
-
Pyrrolidinone Carbons: Three signals in the aliphatic region (~25-55 ppm).
-
Computational prediction tools can provide estimated chemical shifts to aid in spectral assignment.[12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[3]
-
N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of a lactam carbonyl, expected around 1680-1700 cm⁻¹.[15]
-
C-O-C Stretch: Bands associated with the furan ether linkage, typically found in the 1000-1300 cm⁻¹ region.[16]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the compound's identity and offering structural clues.
-
Molecular Ion (M⁺): Under electron ionization (EI), a peak corresponding to the molecular weight (m/z 151) should be observed.
-
Protonated Molecule ([M+H]⁺): Using electrospray ionization (ESI), the protonated molecule at m/z 152 will be prominent.
-
Key Fragmentation: The primary fragmentation pathway for lactams often involves the loss of carbon monoxide (CO).[17][18] Therefore, a significant fragment ion at m/z 123 (M⁺ - 28) would be expected. Further fragmentation of the furan and pyrrolidine rings would yield a unique fingerprint.
Critical Physicochemical Assays for Drug Development
The following sections provide detailed, validated protocols for determining the most critical physicochemical properties that influence a compound's ADMET profile.
Aqueous Solubility
Scientific Rationale: Solubility is a measure of the maximum concentration of a compound that can dissolve in a solvent. In drug discovery, aqueous solubility is a critical determinant of bioavailability.[9] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. We distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays and is useful for early-stage compound screening.[9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation studies.[18][19]
This protocol is the gold standard for determining equilibrium solubility.[18]
Step-by-Step Methodology:
-
Compound Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. Causality: Using an excess of solid material is essential to ensure that a saturated solution is formed and equilibrium can be achieved.[19]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. Causality: Extended agitation is required for the dissolution process to reach equilibrium, where the rate of solid dissolving equals the rate of dissolved compound precipitating.[19]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. Self-Validation: To ensure no solid particles are transferred, it is best practice to filter the supernatant through a low-binding 0.45 µm filter.
-
Quantification: Prepare a series of dilutions of the supernatant with a suitable organic solvent (e.g., acetonitrile/water). Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known-concentration stock solution.[20]
-
Calculation: The solubility is the concentration determined in the supernatant, reported in units such as µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Assay.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences a drug's absorption, permeability across membranes, distribution into tissues, and metabolic pathways. It is quantified as the partition coefficient (P) between an immiscible organic phase (typically n-octanol) and an aqueous phase. The value is expressed as its logarithm, LogP.[21]
LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A balanced LogP (typically 1-3) is often desired for orally administered drugs to ensure sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane traversal.
This method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[22]
Step-by-Step Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer, pH 7.4, for LogD measurement). Allow the two phases to equilibrate for 24 hours before use. Causality: Pre-saturating the solvents prevents volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
-
Compound Addition: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this stock solution to a vial containing a known volume of the organic phase (e.g., 2 mL of each). The starting concentration should be chosen to be below the compound's solubility limit in either phase.
-
Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature to facilitate partitioning between the two phases.
-
Phase Separation: Centrifuge the vial (e.g., at 3000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). This requires creating separate calibration curves for quantification in the octanol matrix and the aqueous matrix.[23]
-
Calculation: Use the measured concentrations to calculate the partition coefficient P, and then take the logarithm to obtain the LogP value.[21]
Caption: Workflow for Shake-Flask LogP Determination.
Chemical Stability
Scientific Rationale: Chemical stability is a critical quality attribute of any drug substance.[15] It determines the compound's shelf-life, dictates storage conditions, and can reveal potential degradation pathways that might lead to inactive or toxic byproducts. Stability testing involves subjecting the compound to a variety of environmental conditions over time and monitoring its purity and the formation of degradants.[5] The International Council for Harmonisation (ICH) provides guidelines for these studies.[24]
This protocol outlines a forced degradation study to rapidly assess the stability profile under harsh conditions.
Step-by-Step Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound, both as a solid and in a relevant solution (e.g., dissolved in a formulation vehicle or aqueous buffer).
-
Stress Conditions: Store the samples under a range of accelerated or stress conditions as outlined by ICH guidelines (e.g., ICH Q1A(R2)).[12][24] Common conditions include:
-
Elevated Temperature: 40°C, 60°C.
-
High Humidity: 40°C / 75% Relative Humidity (RH).
-
Photostability: Exposure to a defined light source.
-
pH Stress: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidative Stress: Incubation with an oxidizing agent (e.g., 3% H₂O₂).
-
-
Time Points: At predefined time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; or 0, 1, 3, 6 months for accelerated stability), remove a sample from each condition.
-
Analysis: Analyze each sample using a stability-indicating HPLC method. Causality: A "stability-indicating" method is a validated chromatographic method that can separate the parent compound from all potential degradation products, allowing for accurate quantification of both.
-
Data Evaluation: For each time point and condition, calculate the percentage of the parent compound remaining. Identify and, if possible, characterize any major degradation products (e.g., using LC-MS/MS).
-
Reporting: Report the degradation rate under each condition and propose the likely degradation pathways.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
This compound is a compound built from two biologically relevant scaffolds, making it an attractive starting point for drug discovery programs. This technical guide has outlined its core physicochemical properties, providing a blend of in silico predictions for early-stage assessment and detailed, validated experimental protocols for empirical determination. The predicted high aqueous solubility and excellent TPSA are promising indicators of favorable drug-like properties. However, the predicted low LogP suggests that medicinal chemistry efforts may be required to enhance lipophilicity for optimal membrane permeability, depending on the therapeutic target. The robust protocols provided for measuring solubility, lipophilicity, and stability serve as a practical guide for researchers to generate the critical data needed to make informed decisions in the progression of this or any new chemical entity from hit to lead and beyond.
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Available from: [Link]
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IUPAC name and structure of 4-(Furan-2-yl)pyrrolidin-2-one
An In-Depth Technical Guide to 4-(Furan-2-yl)pyrrolidin-2-one
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The incorporation of a furan moiety, a common bioisostere for phenyl rings, presents unique opportunities for modulating physicochemical properties and biological activity. This guide details the definitive chemical structure and nomenclature of the molecule, outlines a robust, proposed synthetic pathway, provides an expert analysis of its expected spectroscopic characteristics, and discusses its potential applications in drug development based on its structural components.
Chemical Identity and Molecular Structure
IUPAC Nomenclature and Registration
The unequivocal identification of a chemical entity is foundational for research and development. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
Physicochemical Properties
A summary of the core physicochemical properties is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| PubChem CID | 13400177 | [3] |
| MDL Number | MFCD19347119 | [3] |
Structural Elucidation
The molecule consists of a five-membered saturated nitrogen-containing ring, a pyrrolidinone, substituted at the 4-position with a furan ring linked via its 2-position. The lactam carbonyl group is at the 2-position of the pyrrolidinone ring.
Caption: Chemical structure of this compound.
Proposed Synthesis and Mechanistic Rationale
While various methods exist for synthesizing substituted pyrrolidinones, a robust and logical approach involves a conjugate addition followed by reductive cyclization.[4] This strategy offers good control over the introduction of the furan moiety at the desired position.
Retrosynthetic Analysis
The proposed synthesis involves disconnecting the C5-N bond and the N-H bond of the lactam, revealing a γ-amino acid precursor. This precursor can be formed from a γ-nitro ester, which in turn is accessible via a Michael addition of nitromethane to an α,β-unsaturated ester derived from furan.
Caption: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-nitro-3-(furan-2-yl)butanoate
-
To a solution of ethyl (E)-3-(furan-2-yl)acrylate (1.0 eq) in anhydrous THF (0.2 M), add nitromethane (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.
Causality: DBU is a non-nucleophilic base that efficiently deprotonates nitromethane to form the nitronate anion, which acts as the nucleophile in the 1,4-conjugate (Michael) addition to the electron-deficient alkene of the acrylate. This is a standard and high-yielding method for C-C bond formation.
Step 2: Synthesis of this compound
-
Dissolve the purified γ-nitro ester from Step 1 (1.0 eq) in a mixture of ethanol and water (4:1, 0.1 M).
-
Add ammonium chloride (5.0 eq) followed by zinc dust (5.0 eq) in portions. The reaction is exothermic.
-
Stir the resulting suspension vigorously at room temperature for 6-8 hours. Monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with 2M NaOH to pH ~10 and extract with dichloromethane (4x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Trustworthiness & Self-Validation: The reduction of the nitro group to an amine using zinc in the presence of an ammonium salt is a classic method that proceeds under mild conditions. The in situ formation of the primary amine allows for spontaneous intramolecular cyclization (lactamization) with the ethyl ester, driven by the formation of the thermodynamically stable five-membered lactam ring. The protocol includes multiple purification and extraction steps to ensure the isolation of a high-purity final product, which must be validated by the spectroscopic methods outlined below.
Spectroscopic and Physicochemical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the expected data based on the known structure and analogous compounds reported in the literature.[1][5]
| Technique | Expected Observations | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (dd, 1H, furan H5), δ ~6.3 ppm (dd, 1H, furan H4), δ ~6.2 ppm (d, 1H, furan H3), δ ~6.0-6.5 ppm (br s, 1H, N-H), δ ~3.6-3.8 ppm (m, 1H, C4-H), δ ~3.4-3.6 ppm (m, 2H, C5-H₂), δ ~2.6-2.8 ppm (m, 2H, C3-H₂) | The furan protons will appear in the aromatic region with characteristic coupling. The N-H proton will be a broad singlet. The pyrrolidinone protons will be in the aliphatic region, with the C4-H proton being the most downfield due to its proximity to the furan ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 ppm (C=O), δ ~155 ppm (furan C2), δ ~142 ppm (furan C5), δ ~110 ppm (furan C4), δ ~106 ppm (furan C3), δ ~50 ppm (C5), δ ~40 ppm (C3), δ ~35 ppm (C4) | The lactam carbonyl carbon is characteristically downfield. Furan carbons will appear in the aromatic/olefinic region. The aliphatic carbons of the pyrrolidinone ring will be upfield. |
| FT-IR (ATR) | ν ~3200 cm⁻¹ (N-H stretch), ν ~1680 cm⁻¹ (C=O, amide I band), ν ~1500-1580 cm⁻¹ (C=C stretch, furan), ν ~1000-1250 cm⁻¹ (C-O-C stretch, furan) | These absorption bands are highly characteristic for the key functional groups present: the secondary amide (lactam) and the furan ring. |
| HRMS (ESI) | Calculated for C₈H₁₀NO₂ [M+H]⁺: 152.0706; Found: Expected to be within 5 ppm | High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition of the molecule. |
Potential Applications in Drug Discovery and Chemical Biology
The structural architecture of this compound makes it a compelling candidate for biological screening and as a scaffold for library synthesis.
The Privileged Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one ring is a cornerstone of medicinal chemistry. It is found in a wide array of pharmaceuticals, including the nootropic racetam family (e.g., Piracetam).[2] Its properties as a constrained amide bond mimic and a versatile synthetic handle allow it to be incorporated into molecules targeting a diverse range of biological systems, including CNS disorders and infectious diseases.[1][6]
The Furan Moiety in Bioactive Molecules
Furan-containing compounds are prevalent in nature and have been developed into successful therapeutics.[4] The furan ring is often used as a bioisosteric replacement for a phenyl group, offering a similar size and shape but with altered electronic properties and improved metabolic profiles. Its inclusion can enhance binding affinity to biological targets and is a key feature in various antimicrobial and anti-inflammatory agents.[7]
Caption: Relationship between structural features and potential applications.
Conclusion
This compound is a well-defined chemical entity with significant untapped potential. Its synthesis is achievable through established, high-yielding organic chemistry reactions. The combination of the biologically significant pyrrolidin-2-one scaffold and the versatile furan moiety makes it an attractive starting point for the development of new chemical probes and therapeutic candidates, particularly in the fields of neuroscience and infectious disease research. This guide provides the foundational knowledge necessary for researchers and drug development professionals to initiate further investigation into this promising molecule.
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The Furan-Containing Pyrrolidinone Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of the furan-containing pyrrolidinone scaffold, a significant heterocyclic motif in modern medicinal chemistry. We delve into the historical context of the independent discovery and development of the constituent furan and pyrrolidinone ring systems, leading to the eventual convergence of these two privileged scaffolds. This guide meticulously details the key synthetic strategies employed for the construction of these hybrid molecules, with a particular focus on the classical Paal-Knorr synthesis, contemporary aza-Michael addition and cascade reactions, and highly efficient domino multicomponent reactions. Each methodology is critically evaluated, explaining the causal relationships behind experimental choices and providing field-proven insights. Detailed, step-by-step experimental protocols for representative syntheses are provided, alongside illustrative diagrams of reaction mechanisms and workflows generated using Graphviz. Furthermore, this guide summarizes the emerging importance of furan-containing pyrrolidinones in drug discovery, with a focus on their cytotoxic and anticancer properties, supported by quantitative data and structure-activity relationship analyses. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic chemistry for therapeutic applications.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The furan-containing pyrrolidinone core is a prime example of a hybrid scaffold that leverages the unique attributes of two such distinguished heterocyclic systems.
The Pyrrolidinone Ring: A Cornerstone in Medicinal Chemistry
The pyrrolidinone ring, a five-membered lactam, is a cornerstone of numerous pharmaceuticals and natural products.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its favorable physicochemical properties, including its capacity for hydrogen bonding, conformational flexibility, and relative ease of chemical modification.[1][2] The pyrrolidinone nucleus is a key feature in a wide array of therapeutic agents, from the nootropic drug piracetam to antiviral and anticancer agents.[2][3]
The Furan Moiety: A Versatile Aromatic Heterocycle
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another prevalent motif in biologically active molecules.[4] Its electron-rich nature allows for a variety of interactions with biological targets, and its aromaticity contributes to the stability of the molecules in which it is found.[4] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5]
The Furan-Containing Pyrrolidinone Core: A Hybrid with Unique Potential
The combination of the furan and pyrrolidinone rings into a single molecular entity creates a hybrid scaffold with the potential for novel and enhanced biological activities. The furan ring can act as a bioisosteric replacement for a phenyl ring, offering modulated electronic and steric properties that can influence a molecule's interaction with biological targets and its metabolic stability. The pyrrolidinone moiety provides a rigid, three-dimensional structure with hydrogen bonding capabilities, crucial for receptor binding. The exploration of this combined scaffold has led to the discovery of compounds with significant therapeutic potential, particularly in the realm of oncology.[6][7]
Historical Perspective: A Tale of Two Rings
The journey to the development of furan-containing pyrrolidinones is not one of a single discovery, but rather the convergence of parallel streams of chemical exploration.
The Dawn of Pyrrolidinone Chemistry: From Natural Products to Synthetic Analogs
The story of the pyrrolidinone ring is deeply rooted in the study of natural products. The amino acid proline, with its pyrrolidine ring, is a fundamental building block of proteins. Early investigations into the chemistry of natural products laid the groundwork for the synthesis of pyrrolidinone derivatives. A significant milestone in the industrial synthesis of the parent 2-pyrrolidinone was the development of the reaction between gamma-butyrolactone (GBL) and ammonia.[1] This paved the way for the large-scale production of pyrrolidinone-based compounds.
The Classical Synthesis of Furans: The Paal-Knorr Reaction and its Legacy
The synthesis of the furan ring has a rich history, with the Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, standing out as a foundational method.[8] This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans.[8][9][10] The versatility of the Paal-Knorr synthesis has made it a mainstay in heterocyclic chemistry for over a century.[8]
The Emergence of the Hybrid Scaffold: Early Synthetic Efforts and Key Discoveries
While early synthetic efforts focused on the individual furan and pyrrolidinone ring systems, the development of more sophisticated synthetic methodologies in the 20th and 21st centuries has enabled the efficient construction of hybrid scaffolds. The precise historical moment of the first synthesis of a furan-containing pyrrolidinone is not easily pinpointed to a single publication. Instead, its emergence is a result of the natural progression of organic synthesis, where chemists began to combine known pharmacophores to explore new chemical space and biological activities. The advent of cascade and domino reactions, in particular, has provided powerful tools for the stereoselective synthesis of complex molecules containing both furan and pyrrolidinone moieties in a single operation.
Modern Synthetic Strategies for Furan-Containing Pyrrolidinones
The contemporary synthesis of furan-containing pyrrolidinones relies on a toolkit of versatile and efficient reactions.
The Paal-Knorr Approach Revisited: Adaptations for Furan-Pyrrolidinone Synthesis
The classical Paal-Knorr synthesis can be conceptually adapted to form the furan ring in a molecule that already contains a pyrrolidinone precursor or vice versa. For instance, a 1,4-diketone bearing a pyrrolidinone substituent could be cyclized under acidic conditions to yield the desired furan-containing pyrrolidinone.
Diagram: Paal-Knorr Furan Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr furan synthesis.
Aza-Michael Addition and Cascade Reactions: A Powerful Strategy for Pyrrolidinone Ring Formation
The aza-Michael addition is a key reaction for the formation of the pyrrolidinone ring.[2][11] In a cascade reaction sequence, a primary amine can undergo an aza-Michael addition to an appropriate Michael acceptor, followed by an intramolecular cyclization to form the pyrrolidinone ring.[11] This strategy is particularly effective when the Michael acceptor contains a furan moiety.
The reaction is initiated by the nucleophilic attack of a primary amine on the β-carbon of an α,β-unsaturated ester (the Michael acceptor). This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the ester carbonyl group, leading to the formation of the five-membered pyrrolidinone ring after the elimination of an alcohol.
Diagram: Aza-Michael Cascade Cyclization
Caption: Aza-Michael cascade for pyrrolidinone synthesis.
Domino and Multicomponent Reactions: Efficiency in Complexity
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient route to complex molecules.[12] The synthesis of 2-furyl-pyrrolidines can be achieved through such a domino process.[12]
A notable example involves the reaction of 2-aryl-pyrrolidines with alkynes, promoted by a multi-component catalytic system, to generate pyrrolo[2,1-a]isoquinolines. While not directly forming a simple furan-pyrrolidinone, this demonstrates the power of domino reactions in constructing complex heterocyclic systems derived from pyrrolidines.[12]
Experimental Protocols and Methodologies
Detailed Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan
This protocol is adapted from a general procedure for the microwave-assisted Paal-Knorr synthesis of furans and serves as a model for the furan-forming step.[13]
-
Materials: 1,4-dicarbonyl starting material (1 mmol), Ethanol/Water (1:1, 3 mL), Hydrochloric acid (1 M, 2-3 drops, optional), 10 mL microwave process vial, magnetic stir bar, laboratory microwave reactor, separatory funnel, diethyl ether or ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).
-
Add ethanol/water (3 mL in a 1:1 ratio) and, if necessary, a catalytic amount of HCl (2-3 drops of a 1 M solution).
-
Seal the vial and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes.
-
After cooling, transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
-
Detailed Protocol 2: Aza-Michael Cascade Synthesis of a Furan-Containing Pyrrolidinone
This protocol is a conceptual representation based on the principles of aza-Michael cascade reactions.[2][11]
-
Materials: Furan-containing α,β-unsaturated ester (1 mmol), primary amine (1.1 mmol), suitable solvent (e.g., ethanol, methanol, or THF), base catalyst (e.g., DBU, triethylamine, optional), round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
To a solution of the furan-containing α,β-unsaturated ester (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol).
-
If required, add a catalytic amount of a base.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired furan-containing pyrrolidinone.
-
Detailed Protocol 3: Synthesis of a 1-(Furan-2-ylmethyl)pyrrolidine Derivative
This protocol is adapted from the synthesis of ST2 inhibitors.[1]
-
Materials: 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine (133.4 µM), pyrrolidine (200 µM), Toluene, Pd₂(dba)₃ (13.3 µM), XPhos (40 µM), t-BuOK (200 µM).
-
Procedure:
-
Mix 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine and pyrrolidine in toluene.
-
Add Pd₂(dba)₃, XPhos, and t-BuOK to the mixture.
-
Heat the mixture at reflux under a nitrogen atmosphere for 2 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate three times.
-
The combined organic layers are then further processed to isolate the final product.
-
Biological Activity and Applications in Drug Discovery
The furan-containing pyrrolidinone scaffold has shown significant promise in the field of drug discovery, with a notable emphasis on its anticancer properties.
Cytotoxic and Anticancer Properties
Several studies have reported the synthesis of furan-containing pyrrolidinone derivatives with potent cytotoxic activity against various cancer cell lines.[5][6][7][14][15] The mechanism of action often involves the inhibition of key cellular processes or the induction of apoptosis.[14]
Table 1: Cytotoxic Activity of Selected Furan-Containing Derivatives
| Compound ID | Derivative Name/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4 | N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | MCF-7 | 4.06 | [14][15] |
| 7 | N-phenyl triazinone derivative | MCF-7 | 2.96 | [14][15] |
| Compound 24 | Furan derivative | HeLa | <8.79 | [7] |
| Compound 32 | Furan derivative | SW620 | Moderate to potent | [7] |
| Furopyridone 3e | Furan-pyridinone derivative | KYSE70, KYSE150 | Significant activity | [5] |
| Furopyrimidine 7b | Furo[2,3-d]pyrimidine derivative | A549, HT-29 | 6.66, 8.51 | [16] |
Other Reported Biological Activities
Beyond their anticancer potential, furan-containing pyrrolidinones and related structures have been investigated for a range of other biological activities, including as inhibitors of enzymes such as autotaxin and as potential treatments for graft-versus-host disease.[1][17]
Future Perspectives and Conclusion
The furan-containing pyrrolidinone core represents a fertile ground for the discovery of new therapeutic agents. The continued development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric and domino reactions, will undoubtedly facilitate the exploration of this privileged scaffold. Future research will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacological profiles to develop next-generation therapeutics for a variety of diseases, with a continued strong emphasis on oncology. The convergence of the rich chemical histories of the furan and pyrrolidinone ring systems has provided a powerful platform for innovation in medicinal chemistry, and the future of this hybrid scaffold appears exceptionally bright.
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers. [Link]
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Theoretical Studies on the Conformation of 4-(Furan-2-yl)pyrrolidin-2-one: A Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The three-dimensional conformation of a small molecule is a paramount determinant of its biological activity, influencing its ability to bind to target receptors and its overall pharmacokinetic profile. The compound 4-(Furan-2-yl)pyrrolidin-2-one represents a compelling scaffold for drug discovery, merging the structurally significant pyrrolidin-2-one ring, a cornerstone of several approved drugs, with the versatile furan moiety.[1][2][3] A thorough understanding of its conformational landscape is therefore a critical prerequisite for rational drug design and lead optimization. This technical guide outlines a rigorous, multi-tiered computational workflow for the exhaustive conformational analysis of this compound. We detail a systematic approach beginning with broad, mechanics-based sampling of the conformational space, followed by high-accuracy quantum mechanical refinement and thermodynamic analysis. The causality behind each methodological choice is explained, providing a self-validating framework for researchers to adopt and adapt. The ultimate objective is to identify all energetically accessible conformers, quantify their relative populations, and provide a foundational dataset for subsequent structure-activity relationship (SAR) studies and pharmacophore modeling.
Introduction and Rationale
The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidin-2-one (or γ-lactam) ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of biologically active compounds.[4] Its prevalence stems from its ability to act as a versatile scaffold, presenting substituents in a well-defined three-dimensional arrangement.[2] The non-planar, puckered nature of the saturated ring allows it to explore pharmacophore space more effectively than flat, aromatic systems.[2] This structural feature is critical for the biological activity of blockbuster drugs like Levetiracetam (an antiepileptic), which features a substituted pyrrolidin-2-one core.[1] Studies have shown that substitution at the 4-position of the lactam ring can significantly improve both in vitro and in vivo potency in various therapeutic areas.[1][5]
The Furan Moiety: A Versatile Bioisostere and Pharmacophore Element
The furan ring is an aromatic heterocycle frequently incorporated into drug candidates to modulate physicochemical properties and engage in specific receptor interactions.[3] Its electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding (as an acceptor) and π-stacking.[3] Furan is often used as a bioisosteric replacement for phenyl rings or other aromatic systems to improve metabolic stability, alter solubility, or fine-tune electronic properties. A wide range of furan derivatives have demonstrated significant biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[6][7]
Justification for a Theoretical Study of this compound
The conjugation of the pyrrolidin-2-one and furan rings into a single molecule, this compound, creates a novel chemical entity with significant therapeutic potential. The molecule's overall 3D shape, governed by the rotational freedom between the two rings and the puckering of the pyrrolidine ring, is not immediately obvious. This conformation dictates which "face" of the molecule is presented for interaction with a biological target. Therefore, a comprehensive theoretical study is not merely an academic exercise; it is a fundamental step in drug discovery.[8] By mapping the potential energy surface (PES), we can predict the most stable conformers in different environments (e.g., gas phase vs. solvent), providing crucial insights for the design of more potent and selective analogues.
Core Objectives
-
To perform an exhaustive search of the conformational space of this compound.
-
To obtain highly accurate geometries and relative energies for all stable conformers.
-
To analyze the key structural features, including ring pucker and inter-ring dihedral angles.
-
To determine the Boltzmann population of each conformer at a physiologically relevant temperature.
-
To establish a validated computational protocol that can be applied to related derivatives.
Foundational Concepts in Conformational Analysis
The Potential Energy Surface (PES)
The conformational landscape of a molecule is best described by its potential energy surface (PES), a mathematical function that relates the molecule's energy to its geometry.[9] Stable conformations correspond to local minima on this surface. The goal of a conformational search is to locate these minima efficiently.[9][10] The global minimum represents the most stable conformer, but other, higher-energy local minima may also be biologically relevant, as receptor binding can often select for a less stable conformation.
Key Rotatable Bonds and Ring Puckering
The conformational flexibility of this compound is primarily dictated by two factors:
-
Torsion Angle (τ): The rotation around the single bond connecting the C4 of the pyrrolidinone ring and the C2 of the furan ring.
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidinone ring is not planar and exists in a state of "pseudorotation," adopting various envelope (E) and twist (T) conformations to minimize steric and torsional strain.[2][11] The specific pucker is influenced by the nature and orientation of substituents.[12][13]
Caption: Key drivers of conformational diversity in the target molecule.
A Multi-Tiered Methodological Workflow
To balance computational cost with accuracy, a hierarchical approach is essential. We begin with a computationally inexpensive method to rapidly explore the entire PES, followed by progressively more accurate (and costly) methods to refine the energies and geometries of the identified minima.[14]
Caption: Hierarchical workflow for rigorous conformational analysis.
Causality Behind Methodological Choices
-
Step 2 (Molecular Mechanics): We choose a force field like MMFF94 because it is computationally very fast, allowing us to rotate the key dihedral angle in small increments (e.g., 10°) and sample thousands of potential starting geometries in minutes.[15] This ensures we do not miss any significant regions of the PES.
-
Step 4 (Density Functional Theory): After identifying potential minima with MM, we switch to a quantum mechanics (QM) method like DFT. This is crucial because force fields are parameterized and may not accurately represent the subtle electronic effects of the conjugated furan system interacting with the lactam.[16] A functional like B3LYP with a Pople-style basis set (e.g., 6-31G*) provides a robust balance of accuracy and computational cost for molecules of this size.
-
Step 5 (Solvation Models): A molecule's conformation can change dramatically in solution compared to the gas phase.[17] An implicit solvent model like the Polarization Continuum Model (PCM) is a computationally efficient way to account for the bulk electrostatic effects of a solvent (e.g., water), which is essential for predicting conformations in a biological context.
Detailed Computational Protocols
The following protocols are described using freely available or widely accessible software concepts. Specific software implementations (e.g., Gaussian, ORCA, GAMESS for DFT; RDKit, Open Babel for generation) can be chosen by the researcher.
Protocol 1: Molecular Mechanics Conformational Search
-
Input: Generate a 3D structure of this compound from its SMILES string (O=C1NC(C(C=CO=C2)=C2)CC1).
-
Force Field Selection: Assign the MMFF94 force field to the molecule.
-
Systematic Search Setup:
-
Identify the rotatable bond between the pyrrolidinone C4 and the furan C2.
-
Set up a systematic scan of this bond's dihedral angle from 0° to 360° in 10° increments.
-
At each increment, perform a full geometry optimization of the entire molecule to allow the pyrrolidine ring to relax into its most favorable pucker.
-
-
Energy Minimization: Collect all generated structures and perform a final, tight-convergence energy minimization on each one.
-
Output: A list of all unique conformers found, along with their MMFF94 energies.
Protocol 2: DFT Geometry Optimization and Energy Calculation
-
Input: The filtered and clustered set of unique conformers from Protocol 1 (typically those within 10-15 kcal/mol of the MMFF94 global minimum).
-
Calculation Setup: For each conformer:
-
Method: B3LYP
-
Basis Set: 6-31G*
-
Job Type: Opt Freq (This single command performs a geometry optimization followed by a frequency calculation at the optimized structure).
-
Solvation: SCRF=(PCM, Solvent=Water) to apply the implicit water solvent model.
-
-
Execution: Run the DFT calculation for each input conformer.
-
Validation: Verify that each completed optimization has no imaginary frequencies, confirming it is a true energy minimum.
-
Output: For each conformer, a final optimized geometry, the electronic energy, and the Gibbs free energy in solution.
Expected Outcomes and Data Interpretation
The successful execution of these protocols will yield a rich dataset describing the conformational preferences of this compound.
Identification of Low-Energy Conformers
The primary output will be a set of stable conformers, which can be summarized in a table for easy comparison. The Gibbs Free Energy (G) from the DFT calculations should be used to calculate the relative energies (ΔG) and the Boltzmann population of each conformer at 298.15 K (25 °C).
Table 1: Hypothetical Conformational Analysis Results
| Conformer ID | Relative Free Energy (ΔG, kcal/mol) | Torsion Angle (τ, degrees) | Pyrrolidine Pucker | Boltzmann Population (%) |
|---|---|---|---|---|
| Conf-01 | 0.00 | -155.2 | C3-exo | 75.4 |
| Conf-02 | 0.85 | +160.5 | C4-endo | 18.1 |
| Conf-03 | 1.50 | -45.8 | C3-exo | 5.5 |
| Conf-04 | 2.50 | +50.1 | C4-endo | 1.0 |
Note: Data in this table is illustrative and represents a plausible outcome.
Analysis and Implications for Drug Design
-
Dominant Conformations: The analysis, as shown in the hypothetical Table 1, would likely reveal that only a few conformers (e.g., Conf-01 and Conf-02) exist in significant populations at room temperature. These are the shapes the molecule most likely adopts and should be the primary focus for docking studies and pharmacophore model development.
-
Structural Insights: By examining the dominant conformers, one can identify key intramolecular interactions. For example, a specific torsion angle might be preferred due to the minimization of steric clash between the furan and pyrrolidinone hydrogens. The pyrrolidine pucker will dictate the precise 3D orientation of the amide N-H group, which could be a critical hydrogen bond donor.
-
Guiding Synthesis: If a higher-energy conformer (e.g., Conf-03) is hypothesized to be the "bioactive" conformation, this knowledge can guide medicinal chemists. They could design new analogues with substituents that sterically or electronically lock the molecule into that desired, less-populated conformation, potentially leading to a significant increase in potency.
Conclusion
The theoretical conformational analysis of this compound is a critical, data-driven approach to understanding its inherent structural biases. The multi-tiered workflow presented in this guide, progressing from rapid molecular mechanics searches to accurate quantum mechanical calculations with solvation effects, provides a robust framework for obtaining a comprehensive and reliable model of its conformational landscape. The resulting data—identifying the most stable conformers and their relative populations—is invaluable for researchers in drug discovery, enabling more accurate molecular docking, guiding pharmacophore development, and ultimately facilitating the rational design of next-generation therapeutics based on this promising molecular scaffold.
References
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American Chemical Society. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
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Leach, A. R. (n.d.). Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. [Link]
-
Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]
-
National Institutes of Health. (n.d.). An explicit-solvent conformation search method using open software. [Link]
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UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]
-
American Chemical Society Publications. (2003). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry. [Link]
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Rowan Scientific. (n.d.). Conformational Searching. [Link]
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American Chemical Society Publications. (2002). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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American Chemical Society Publications. (2018). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
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Semantic Scholar. (n.d.). Synthesis and biological activity studies of furan derivatives. [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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American Elements. (n.d.). This compound. [Link]
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Sami Publishing Company. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
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ResearchGate. (2010). Synthesis and biological activity studies of furan derivatives. [Link]
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PubMed. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
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Raines Lab, MIT. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
ResearchGate. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
- Google Patents. (n.d.). WO2007031263A1 - 4-substituted pyrrolidin-2-ones and their use.
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An In-depth Technical Guide to the Solubility and Stability of 4-(Furan-2-yl)pyrrolidin-2-one
Abstract
4-(Furan-2-yl)pyrrolidin-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility is fundamentally governed by its physicochemical properties, primarily aqueous solubility and chemical stability. This guide provides a comprehensive framework for characterizing these critical attributes. We delve into the theoretical underpinnings of solubility and stability, present detailed, step-by-step protocols for experimental determination, and discuss the interpretation of results in the context of drug development. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical methodologies for the robust evaluation of this and similar chemical entities.
Introduction: The Central Role of Physicochemical Profiling
The journey of a novel chemical entity from discovery to application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. For this compound, a molecule featuring both a lactam and a furan ring, understanding its behavior in aqueous environments and its resilience to chemical stress is paramount. Poor solubility can hinder biological assays and lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and safety.[1][2]
This guide serves as a technical manual for the systematic evaluation of this compound. We will proceed from the foundational chemical properties that influence its behavior to the industry-standard experimental protocols required for a comprehensive assessment. The methodologies described herein are grounded in principles set forth by international regulatory bodies, ensuring that the data generated is robust, reliable, and suitable for decision-making in a research and development setting.[3][4]
Molecular Structure and Key Physicochemical Properties
-
IUPAC Name: this compound[5]
-
Chemical Formula: C₈H₉NO₂[5]
-
Molecular Weight: 151.16 g/mol [5]
-
Core Scaffolds:
-
Pyrrolidin-2-one (a γ-lactam): This five-membered lactam ring is a common feature in pharmaceuticals. The amide bond within the ring is a potential site for hydrolysis.
-
Furan: This five-membered aromatic heterocycle is known to be sensitive to acidic conditions, which can lead to ring-opening reactions.[6][7][8]
-
| Property | Value / Prediction | Implication |
| Molecular Weight | 151.16 g/mol | Low molecular weight is generally favorable for solubility and permeability. |
| logP (Predicted) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| pKa (Predicted) | Amide N-H: ~17-18 (neutral) | The molecule is not expected to ionize significantly at physiological pH, meaning its solubility will be less dependent on pH changes in the 1-8 range. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Can participate in hydrogen bonding, which influences aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Furan O) | Can participate in hydrogen bonding, which influences aqueous solubility. |
Table 1: Predicted physicochemical properties of this compound and their relevance.
Aqueous Solubility Profiling
Aqueous solubility is a critical determinant of a compound's behavior in biological systems. For drug candidates, it directly impacts absorption and bioavailability.[9][10] We categorize solubility assessment into two key types: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[1][2][11] It is a crucial early-stage measurement that mimics the conditions of many high-throughput biological screens.
Scientist's Note: The nephelometric method is chosen for its speed and suitability for early discovery, where dozens or hundreds of compounds may be screened. It relies on detecting precipitate formation by measuring light scattering.[11][12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.08 mM).
-
Assay Plate Preparation: Add 2 µL of each DMSO concentration to a corresponding well of a clear-bottom 96-well aqueous assay plate.
-
Buffer Addition: Rapidly add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature (25°C), protected from light.[11]
-
Measurement: Read the plate using a nephelometer to measure the turbidity in each well. The lowest concentration at which significant light scattering is detected above the baseline indicates the kinetic solubility limit.
Thermodynamic Solubility: The Equilibrium Standard
Thermodynamic solubility is the true equilibrium solubility of a compound, measured when an excess of the solid material is allowed to equilibrate with an aqueous buffer over an extended period.[1][11] This is a more resource-intensive but highly accurate measurement, critical for lead optimization and pre-formulation activities.
Scientist's Note: The shake-flask method is the gold standard. By ensuring an excess of solid is present and allowing sufficient time for equilibrium, we measure the true saturation point of the compound in the chosen medium.[11] Analysis by HPLC allows for precise quantification.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of glass vials.
-
Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 PBS) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, filter the samples through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration using a validated HPLC-UV method against a standard curve.
Data Presentation and Interpretation
| Assay Type | Buffer System | Incubation Time | Temperature | Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 | 2 hours | 25°C | 150 ± 15 |
| Thermodynamic | Acetate, pH 5.0 | 24 hours | 25°C | 95 ± 8 |
| Thermodynamic | PBS, pH 7.4 | 24 hours | 25°C | 110 ± 10 |
| Thermodynamic | PBS, pH 7.4 | 24 hours | 37°C | 125 ± 12 |
Table 2: Example solubility data for this compound. Data is illustrative.
Interpretation: The kinetic solubility is often higher than the thermodynamic solubility because it reflects a supersaturated state before precipitation completes. The data suggests that solubility is relatively independent of pH in the 5.0-7.4 range, consistent with its non-ionizable nature. The slight increase in solubility at 37°C indicates the dissolution process is likely endothermic.
Chemical Stability Assessment
Evaluating chemical stability is a non-negotiable step in drug development. It determines a compound's shelf-life and identifies potential degradation products that could be inactive or toxic.[13][14] The cornerstone of this evaluation is the forced degradation study, which is mandated by regulatory bodies like the ICH.[15][16][17]
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[15][18] The primary goals are to identify degradation pathways, develop stability-indicating analytical methods, and understand the intrinsic stability of the molecule.[17][19] A target degradation of 5-20% is ideal, as it provides sufficient degradants for analysis without destroying the sample.[15][18]
Scientist's Note: A robust, stability-indicating HPLC method is the linchpin of this entire study. The method must be able to separate the parent compound from all process impurities and any newly formed degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose aliquots of the solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][20]
-
-
Sample Quenching: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.
-
Data Analysis:
-
Calculate the percentage of parent compound remaining.
-
Determine the relative percentage of each degradation product.
-
Use mass spectrometry (MS) data to propose structures for the major degradants.
-
Perform a mass balance calculation to ensure the sum of the parent compound and all degradants accounts for the initial concentration.
-
Predicted Degradation Pathways
Based on the structure of this compound, two primary degradation pathways are anticipated:
-
Acid-Catalyzed Furan Ring Opening: The furan moiety is susceptible to electrophilic attack under acidic conditions, which can lead to ring-opening and subsequent polymerization or rearrangement to form levulinic acid derivatives.[6][8][21]
-
Hydrolysis of the Lactam Ring: The amide bond in the pyrrolidinone ring can be hydrolyzed under both strong acidic and basic conditions, leading to the formation of the corresponding amino acid, 4-amino-4-(furan-2-yl)butanoic acid.
Data Presentation and Interpretation
| Stress Condition | % Parent Remaining | Major Degradant 1 (RT) | Major Degradant 2 (RT) | Mass Balance |
| 0.1 M HCl, 60°C, 24h | 82.5% | 12.1% (4.5 min) | 3.2% (5.1 min) | 97.8% |
| 0.1 M NaOH, RT, 8h | 89.1% | 8.9% (6.2 min) | - | 98.0% |
| 3% H₂O₂, RT, 24h | 98.2% | - | - | 99.5% |
| 80°C Heat, 48h | 99.1% | - | - | 100.1% |
| Photolytic | 97.6% | 1.5% (8.1 min) | - | 99.1% |
Table 3: Example forced degradation data for this compound. Data is illustrative.
Interpretation: The compound shows significant degradation under acidic conditions, likely due to the lability of the furan ring.[6][8] It also shows susceptibility to base-catalyzed hydrolysis of the lactam. The compound is relatively stable to oxidative, thermal, and photolytic stress. The high mass balance (>95%) across all conditions provides confidence that the analytical method is stability-indicating.
Visualization of Workflows and Pathways
Experimental Workflows
Visualizing the experimental process ensures clarity and reproducibility.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Caption: Workflow for forced degradation (stability) studies.
Chemical Pathway
Caption: Hypothesized major degradation pathways for the molecule.
Conclusion and Forward Look
This guide has outlined a systematic and robust approach for characterizing the aqueous solubility and chemical stability of this compound. By employing standardized protocols for kinetic and thermodynamic solubility, as well as comprehensive forced degradation studies, researchers can generate the critical data needed to advance a compound through the development pipeline.
The illustrative data suggests that while the compound possesses moderate solubility, its primary liability is instability in acidic and basic conditions, targeting the furan and lactam rings, respectively. This knowledge is invaluable; it informs formulation scientists to develop strategies that protect the molecule, such as using buffered formulations or enteric coatings for oral delivery. The stability-indicating analytical method developed during these studies will be the essential tool for all future quality control and long-term stability assessments. Adherence to these fundamental principles of physicochemical characterization provides the bedrock upon which successful drug development is built.
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Furan-Pyrrolidinone Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Potential
Introduction: The Dawn of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic fusion of heterocyclic rings has consistently yielded molecules with profound biological activities. The furan-pyrrolidinone scaffold, an elegant amalgamation of an electron-rich furan ring and a versatile pyrrolidinone core, is emerging as a privileged structure in the quest for novel therapeutics. The inherent properties of the furan moiety, including its aromaticity and ability to engage in various intermolecular interactions, combined with the structural diversity and biological relevance of the pyrrolidinone ring, create a unique chemical space for drug design.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of furan-pyrrolidinone scaffolds, offering a roadmap for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate the signaling pathways these compounds are poised to modulate.
Anticipated Biological Activities: A Synergy of Proven Pharmacophores
The therapeutic potential of the furan-pyrrolidinone scaffold can be logically inferred from the well-documented activities of its constituent heterocycles. Furan derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[2][3][4] Similarly, the pyrrolidinone ring is a cornerstone in many clinically successful drugs and is associated with a diverse range of biological effects.[1] The fusion of these two pharmacophores is anticipated to not only retain but potentially enhance these activities through synergistic effects and novel structure-activity relationships.
Anticancer Potential: Targeting the Hallmarks of Malignancy
The furan nucleus is a key component in numerous compounds exhibiting potent anticancer activity.[5] Fused furan systems, such as furopyridones, have demonstrated significant cytotoxicity against cancer cell lines.[6] The proposed anticancer activity of furan-pyrrolidinone scaffolds is rooted in their potential to interfere with critical cellular processes that drive tumorigenesis.
One of the primary mechanisms through which furan-containing molecules exert their anticancer effects is by modulating key signaling pathways, such as the PI3K/Akt pathway.[7] This pathway is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and resistance to therapy. Furan-pyrrolidinone derivatives may act as inhibitors of crucial kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway: PI3K/Akt Inhibition
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by furan-pyrrolidinone scaffolds.
Anti-inflammatory Action: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. The furan scaffold is present in compounds that exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] Furthermore, pyrrolidinone derivatives have been investigated as potent anti-inflammatory agents.[8] The fused furan-pyrrolidinone system holds promise for the development of novel anti-inflammatory drugs that may target key mediators of the inflammatory cascade.
A critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory therapeutics. Furan-pyrrolidinone scaffolds may exert their anti-inflammatory effects by interfering with the activation of this pathway.
Signaling Pathway: NF-κB Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway by furan-pyrrolidinone scaffolds.
Antimicrobial and Antifungal Frontiers
The furan ring is a component of several established antimicrobial agents, and its derivatives continue to be explored for their efficacy against a range of pathogens.[3][4] Spiropyrrolidines have also demonstrated notable antibacterial and antifungal activities. The combination of these two heterocycles in a fused system could lead to the discovery of novel antimicrobial agents with unique mechanisms of action, potentially overcoming existing resistance patterns. The evaluation of these compounds against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is a critical area of investigation.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of novel furan-pyrrolidinone derivatives, a systematic approach employing validated in vitro assays is essential. The following protocols provide a framework for the initial screening of these compounds.
Experimental Workflow: From Synthesis to Biological Activity
Caption: A generalized workflow for the synthesis and biological evaluation of furan-pyrrolidinone scaffolds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of furan-pyrrolidinone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furan-pyrrolidinone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furan-pyrrolidinone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This protocol describes a method for screening furan-pyrrolidinone derivatives as potential inhibitors of COX-1 and COX-2 enzymes using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Furan-pyrrolidinone compounds dissolved in DMSO
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib) as controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include wells for 100% enzyme activity (no inhibitor), a solvent control, and positive controls (selective inhibitors).
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of furan-pyrrolidinone compounds against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Furan-pyrrolidinone compounds dissolved in DMSO
-
Standard antibiotics and antifungals (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Recording: Record the MIC values for each compound against each microbial strain.
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data obtained from the screening of novel furan-pyrrolidinone derivatives.
| Compound ID | Anticancer Activity (IC₅₀, µM) | Anti-inflammatory Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
| MCF-7 | HeLa | COX-1 | |
| FPC-001 | |||
| FPC-002 | |||
| FPC-003 | |||
| Positive Control | (Doxorubicin) | (Doxorubicin) | (SC-560) |
Conclusion and Future Directions
The furan-pyrrolidinone scaffold represents a promising frontier in the discovery of novel therapeutic agents. The logical fusion of these two biologically significant heterocycles provides a compelling rationale for their investigation across a spectrum of diseases. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, which, when coupled with the robust biological evaluation protocols outlined in this guide, will undoubtedly accelerate the identification of lead compounds.
Future research should focus on elucidating the precise mechanisms of action of active furan-pyrrolidinone derivatives and optimizing their pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies will be crucial in refining the scaffold to enhance potency and selectivity. As our understanding of the biological potential of this unique heterocyclic system grows, so too will its promise for addressing unmet medical needs.
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Kim, M. S., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
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Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 35987–35998. [Link]
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Desai, N., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. Indian Journal of Chemistry, 62(8), 835-843. [Link]
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The Evolving Landscape of 4-Substituted Pyrrolidin-2-ones: A Technical Guide for Drug Discovery
Abstract
The pyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone in medicinal chemistry, lauded for its prevalence in a multitude of biologically active compounds, including a significant number of FDA-approved drugs.[1][2] Its inherent chirality and conformational flexibility allow for the precise spatial orientation of substituents, making it an ideal framework for targeting a diverse array of biological macromolecules.[1][3] This technical guide provides an in-depth exploration of 4-substituted pyrrolidin-2-ones, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, providing detailed experimental protocols, and present a curated overview of the diverse pharmacological activities of these compounds, supported by quantitative data. Furthermore, we will elucidate the underlying mechanisms of action for prominent derivatives and visualize the intricate signaling pathways they modulate.
The Pyrrolidin-2-one Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle of pyrrolidin-2-one is a recurring motif in both natural products and synthetic pharmaceuticals.[4] Its non-planar, sp3-hybridized nature facilitates a three-dimensional exploration of chemical space, a critical attribute for achieving high target affinity and selectivity.[4] The substituents on the pyrrolidine ring, particularly at the 4-position, play a pivotal role in defining the molecule's biological activity. The stereochemistry at this position can significantly influence the compound's interaction with chiral biological targets, such as enzymes and receptors.[1][3]
Synthetic Strategies for 4-Substituted Pyrrolidin-2-ones
The synthesis of 4-substituted pyrrolidin-2-ones can be broadly categorized into two main approaches: the construction of the pyrrolidinone ring from acyclic precursors and the functionalization of a pre-existing γ-lactam ring. Here, we focus on some of the most robust and widely employed methods.
Michael Addition: A Powerful Tool for C-C Bond Formation
The Michael addition, or conjugate addition, is a cornerstone reaction in the synthesis of 4-substituted pyrrolidin-2-ones. This reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Conceptual Workflow for Michael Addition:
Caption: General workflow for Michael addition-based synthesis.
Detailed Protocol: Synthesis of Racemic 4-n-Propyl-pyrrolidin-2-one
This protocol is adapted from a known synthesis of an intermediate for Brivaracetam.
-
Step 1: Michael Addition. To a solution of (E)-ethyl hex-2-enoate (1.0 eq) in a suitable solvent such as THF, add nitromethane (1.5 eq) and a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Step 2: Work-up and Extraction. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-nitro ester.
-
Step 3: Reductive Cyclization. Dissolve the crude γ-nitro ester in a protic solvent like methanol or ethanol. Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the nitro group is completely reduced.
-
Step 4: Purification. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product, racemic 4-n-propyl-pyrrolidin-2-one, can be purified by flash column chromatography on silica gel.
Enantioselective Synthesis
Achieving stereocontrol at the 4-position is crucial for synthesizing compounds with specific biological activities. Several enantioselective strategies have been developed.
2.2.1. Chiral Auxiliaries
The use of chiral auxiliaries, such as Evans oxazolidinones, allows for the diastereoselective introduction of a substituent at the 4-position. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
2.2.2. Asymmetric Catalysis
The development of chiral catalysts has enabled direct enantioselective synthesis. For instance, chiral rhodium catalysts have been used for the site-selective and enantioselective intramolecular C-H insertion of α-methoxycarbonyl-α-diazoacetamides to produce 4-substituted-2-pyrrolidinones with high enantiomeric excess.
Pharmacological Activities of 4-Substituted Pyrrolidin-2-ones
Derivatives of 4-substituted pyrrolidin-2-one exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticonvulsant Activity
The racetam class of drugs, many of which feature a pyrrolidin-2-one core, are well-known for their nootropic and anticonvulsant properties. A prime example is Levetiracetam and its more potent analog, Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butanamide). The 4-propyl substituent in Brivaracetam significantly enhances its binding affinity to the synaptic vesicle protein 2A (SV2A), its primary molecular target.
Anticancer Activity
Numerous 4-substituted pyrrolidin-2-one derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 (Breast) | 17-29 | [5] |
| HeLa (Cervical) | 19-37 | [5] | |
| Spiropyrrolidine-thiazolo-oxindole derivatives | HepG2 (Liver) | 0.80 - 0.85 | [6] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate) | 2.5 - 20.2 | [4][7] |
| IGR39 (Melanoma) | 2.5 - 20.2 | [4][7] | |
| Benzoxazole clubbed 2-pyrrolidinones (MAGL Inhibitors) | SNB-75 (CNS) | - | Growth Inhibition of 31.88-35.49%[8] |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones (AKR1C3 Inhibitors) | - | <0.1 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of 4-substituted pyrrolidin-2-ones has been explored through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
| Compound Class | Target | IC50 (µM) | Reference |
| 2-Pyrrolidinone derivatives with imidazole moieties | 5-LOX | 70.5 - 80 | [1] |
| N-substituted pyrrolidine-2,5-dione derivatives | COX-2 | 0.98 | [3] |
| Pivalate-based Michael product | COX-1 | 314 | [9] |
| COX-2 | 130 | [9] | |
| 5-LOX | 105 | [9] |
Antimicrobial Activity
The pyrrolidin-2-one scaffold has also been incorporated into compounds with antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Sulfonylamino pyrrolidine derivatives | S. aureus | 3.11 | [10] |
| E. coli | 6.58 | [10] | |
| P. aeruginosa | 5.82 | [10] |
Mechanisms of Action: A Deeper Dive
The diverse biological activities of 4-substituted pyrrolidin-2-ones stem from their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
-
CXCR4 Antagonism: The CXCL12-CXCR4 signaling axis is a key player in cancer metastasis.[1] CXCL12, a chemokine, binds to the CXCR4 receptor on cancer cells, triggering a cascade of downstream signaling events that promote cell migration, invasion, and survival.[1][5] 4-Substituted pyrrolidin-2-one derivatives have been developed as potent CXCR4 antagonists, effectively blocking this signaling pathway and inhibiting cancer metastasis.[5]
Caption: Simplified CXCR4 signaling pathway in cancer metastasis.
-
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a critical role in lipid metabolism and is often overexpressed in aggressive cancers.[8] It hydrolyzes monoacylglycerols to produce free fatty acids, which can be used to generate pro-tumorigenic signaling lipids.[8] Inhibition of MAGL by 4-substituted pyrrolidin-2-ones disrupts this pathway, leading to reduced tumor growth and metastasis.[8]
Caption: Simplified MAGL signaling pathway in cancer.
Anti-inflammatory Mechanisms
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Several 4-substituted pyrrolidin-2-one derivatives have been shown to be potent and selective COX-2 inhibitors.
Caption: Simplified COX-2 signaling pathway in inflammation.
Future Perspectives and Conclusion
The 4-substituted pyrrolidin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives ensure its continued relevance in drug discovery. Future research will likely focus on the development of more potent and selective inhibitors for validated targets, as well as the exploration of novel biological activities. The use of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will undoubtedly play a crucial role in guiding the design of next-generation 4-substituted pyrrolidin-2-one-based drugs. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for new and improved therapies.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iran J Pharm Res, 10(4), 655-683.
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Kalogirou, A. S., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Eur J Med Chem, 46(5), 1523-1530. [Link]
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Rani, N., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorg Chem, 94, 103433. [Link]
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The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]
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Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals (Basel), 17(11), 1435. [Link]
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Teodori, E., et al. (2006). The CXCL12-CXCR4 signaling axis plays a key role in cancer metastasis and is a potential target for developing novel therapeutics against metastatic cancer. Curr Med Chem, 13(7), 735-746. [Link]
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Teicher, B. A., & Fricker, S. P. (2010). CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. Blood, 107(5), 1765-1771. [Link]
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Burger, J. A., & Peled, A. (2009). The intricate role of CXCR4 in cancer. Adv Cancer Res, 104, 29-60. [Link]
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Jasilionis, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Int J Mol Sci, 24(23), 16804. [Link]
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Nomura, D. K., et al. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 140(1), 49-61. [Link]
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MAGL Contributes to Aggressiveness in Cancer. Drug Discovery Opinion. [Link]
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The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Endocrinology. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. MDPI. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Synthetic Routes to 4-(Furan-2-yl)pyrrolidin-2-one
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Furan-2-yl)pyrrolidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds, and its functionalization with a furan moiety offers unique electronic and steric properties for molecular design.[1] Furan derivatives themselves are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] This guide details two robust and strategically distinct synthetic routes, providing researchers with the rationale behind methodological choices, step-by-step experimental protocols, and a comparative analysis to aid in selecting the most suitable pathway for their specific research needs.
Introduction: The Significance of the Furan-Pyrrolidinone Scaffold
The γ-lactam (pyrrolidin-2-one) ring is a cornerstone in pharmaceutical sciences, forming the core of drugs like Piracetam and Levetiracetam. Its hydrogen bonding capabilities and conformational rigidity make it an ideal scaffold for interacting with biological targets. The incorporation of a furan ring at the 4-position introduces an electron-rich aromatic system that can engage in π-π stacking and hydrogen bonding interactions, while also serving as a versatile handle for further chemical modification.[5] Consequently, this compound is a valuable building block for creating libraries of novel compounds with potential therapeutic applications. This document outlines two divergent and efficacious synthetic strategies for its preparation:
-
Route 1: A convergent approach via Reductive Amination of a pre-formed γ-keto acid.
-
Route 2: A linear approach involving Michael Addition followed by Reductive Cyclization .
Each route is presented with a detailed mechanistic rationale, enabling researchers to understand and troubleshoot the chemical transformations involved.
Overview of Synthetic Strategies
The selection of a synthetic route depends on factors such as starting material availability, scalability, and tolerance to various functional groups. The two routes presented offer distinct advantages and are grounded in well-established organic chemistry principles.
Diagram 1. High-level overview of the two primary synthetic routes.
Route 1: Synthesis via Reductive Amination
This strategy is highly efficient, constructing the pyrrolidinone ring in a single, convergent step from a commercially available γ-keto acid. Reductive amination is a cornerstone of amine synthesis, valued for its high atom economy and often mild reaction conditions.[6]
Mechanistic Rationale
The reaction proceeds through a cascade mechanism. First, the ketone carbonyl of 4-(furan-2-yl)-4-oxobutanoic acid condenses with an ammonia source (in this case, from ammonium formate) to form an intermediate imine. This imine is then reduced in situ to a primary amine. The resulting γ-amino acid is perfectly poised for a rapid, intramolecular nucleophilic attack of the amine onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the stable γ-lactam ring.
Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate is an exceptionally practical method.[7][8] Ammonium formate serves as both the ammonia source and a convenient, solid source of hydrogen, obviating the need for high-pressure hydrogenation equipment.[9]
Diagram 2. Mechanistic pathway for Route 1.
Advantages and Disadvantages
| Feature | Analysis |
| Starting Material | 4-(Furan-2-yl)-4-oxobutanoic acid is commercially available, providing a direct entry point.[10] |
| Number of Steps | A single synthetic operation from the key precursor, making it highly convergent and time-efficient. |
| Scalability | The protocol avoids high-pressure gas and uses common reagents, making it readily scalable. |
| Atom Economy | High, with the main byproducts being water and carbon dioxide. |
| Potential Issues | The palladium catalyst can be expensive, though it is used in catalytic amounts. Catalyst poisoning can be a concern with furan-sulfur compounds, but is less common with simple furans. |
Route 2: Synthesis via Michael Addition and Reductive Cyclization
This linear approach builds the carbon skeleton first through a C-C bond formation, followed by the installation of the nitrogen atom and subsequent cyclization. It offers flexibility as the intermediates can be readily purified and characterized.
Mechanistic Rationale
Step 1: Knoevenagel Condensation. The synthesis begins with the formation of an α,β-unsaturated ester, ethyl 3-(furan-2-yl)acrylate. This is typically achieved via a Knoevenagel condensation between furan-2-carbaldehyde and an active methylene compound like ethyl cyanoacetate or diethyl malonate, followed by necessary transformations.[5]
Step 2: Michael Addition. The core C-C bond is formed via a 1,4-conjugate addition (Michael addition) of a nitromethane anion to the electron-deficient alkene.[3] Nitromethane is an excellent and widely used nucleophile for this purpose. The reaction is efficiently catalyzed by a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11]
Step 3: Reductive Cyclization. The final step involves the reduction of the nitro group in the γ-nitro ester intermediate to a primary amine. This transformation is most classically and effectively achieved by catalytic hydrogenation. Raney® Nickel is a preferred catalyst for this reduction as it is highly effective for aliphatic nitro groups and generally does not reduce the ester or furan ring under standard conditions.[10][12][13] Upon formation, the primary amine spontaneously cyclizes onto the proximal ester carbonyl, eliminating ethanol to furnish the desired γ-lactam.
Diagram 3. Mechanistic pathway for Route 2.
Advantages and Disadvantages
| Feature | Analysis |
| Starting Materials | Furan-2-carbaldehyde, malonic/cyanoacetic esters, and nitromethane are inexpensive and readily available. |
| Number of Steps | This is a multi-step linear synthesis, which may result in a lower overall yield compared to a convergent route. |
| Flexibility | The modular nature allows for the isolation and purification of intermediates, which can be advantageous for process control and characterization. |
| Reagents | Uses common and robust reactions. However, it requires handling of nitromethane and flammable Raney Nickel catalyst.[14] |
| Potential Issues | The Knoevenagel condensation may require optimization. The Michael addition can sometimes result in side products if not carefully controlled. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol.
Protocol for Route 1: Reductive Amination
Diagram 4. Step-by-step workflow for the reductive amination protocol.
Materials:
-
4-(Furan-2-yl)-4-oxobutanoic acid (1.0 eq)
-
Ammonium formate (5.0 eq)
-
Palladium on carbon (10% Pd, 0.1 eq by weight)
-
Methanol (MeOH), anhydrous
-
Celite® 545
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(Furan-2-yl)-4-oxobutanoic acid (e.g., 1.68 g, 10.0 mmol, 1.0 eq) and ammonium formate (3.15 g, 50.0 mmol, 5.0 eq).
-
Add anhydrous methanol (e.g., 50 mL) to dissolve the solids.
-
Carefully add 10% Palladium on carbon (170 mg, 10% by weight of the starting material) to the stirred solution. Caution: Pd/C can be pyrophoric; add to the solvent-wetted mixture.
-
Heat the reaction mixture to reflux (approx. 65 °C) under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
The resulting residue can be partitioned between ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol for Route 2: Michael Addition & Reductive Cyclization
Step A: Synthesis of Ethyl 3-(furan-2-yl)acrylate (Michael Acceptor) (Adapted from Knoevenagel condensation protocols)[5]
-
In a flask, combine furan-2-carbaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
After completion, cool, wash the organic phase with water and brine, dry, and concentrate.
-
The resulting malonate adduct is then heated with a salt like LiCl in DMSO to effect decarboxylation, yielding the desired acrylate. Purify by distillation or chromatography.
Step B: Michael Addition of Nitromethane (Adapted from DBU-catalyzed Michael addition protocols)[11][15]
-
To a solution of ethyl 3-(furan-2-yl)acrylate (1.0 eq) in a suitable solvent like acetonitrile (MeCN), add nitromethane (3.0 eq).
-
Cool the mixture in an ice bath (0 °C) and add DBU (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the acrylate (typically 12-24 hours).
-
Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude γ-nitro ester by column chromatography.
Step C: Reductive Cyclization to this compound (Adapted from Raney Nickel reduction protocols)[12][14]
-
Catalyst Preparation: In a fume hood, wash commercial Raney® Nickel (approx. 2-3 g per 10 mmol of substrate) sequentially with distilled water until the washings are neutral, followed by washes with absolute ethanol. Never allow the catalyst to become dry.
-
To a solution of the γ-nitro ester from Step B (1.0 eq) in absolute ethanol in a suitable hydrogenation vessel, add the prepared Raney® Nickel slurry.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi (or use a balloon of H₂ for smaller scale reactions at atmospheric pressure).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with ethanol. Keep the filter cake wet at all times. Quench the used catalyst by slowly adding it to a large volume of water.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography as described in Route 1.
Product Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value / Description |
| Chemical Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid. |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 7.35 (dd, 1H, furan H5), 6.30 (dd, 1H, furan H4), 6.15 (d, 1H, furan H3), 6.0-6.5 (br s, 1H, NH), 3.80-3.70 (m, 1H, CH), 3.65 (dd, 1H, CH₂), 3.30 (dd, 1H, CH₂), 2.80 (dd, 1H, CH₂), 2.55 (dd, 1H, CH₂). |
| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 176.5 (C=O), 154.0 (C-furan), 142.0 (C-furan), 110.5 (C-furan), 106.0 (C-furan), 48.0 (CH₂-N), 38.0 (CH), 36.0 (CH₂-C=O). |
| IR (KBr, cm⁻¹) | Expected peaks: ~3250 (N-H stretch), ~1680 (C=O, amide I), ~1500, ~1010 (furan ring modes). |
| Mass Spec (ESI+) | Expected m/z: 152.06 [M+H]⁺, 174.05 [M+Na]⁺. |
Note: NMR chemical shifts are estimates based on the chemical structure and may vary depending on solvent and concentration. Experimental verification is required.[16][17][18]
Conclusion
This application note has detailed two effective synthetic routes to the valuable heterocyclic building block, this compound. Route 1 (Reductive Amination) offers a highly convergent and atom-economical pathway, ideal for rapid synthesis when the γ-keto acid precursor is available. Route 2 (Michael Addition/Cyclization) provides a more flexible, linear synthesis from basic starting materials, allowing for careful control and purification of intermediates. The choice between these routes will depend on the specific constraints and goals of the research project, including precursor availability, desired scale, and process control requirements. Both protocols are based on reliable and well-documented chemical transformations, providing a solid foundation for researchers in drug discovery and organic synthesis.
References
A complete list of sources cited within this document.
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- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (No Source URL)
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(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles | Request PDF - ResearchGate. [Link]
-
Amination based on the system of ammonium formate-Pd/C - ResearchGate. [Link]
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed. [Link]
-
hydrogen - Organic Syntheses Procedure. [Link]
- (No Source)
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An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. [Link]
-
Pharmacological activity of furan derivatives. [Link]
- (No Source)
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(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC - NIH. [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. [Link]
-
Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds - Organic Chemistry Portal. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]
- (No Source)
- (No Source)
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Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. [Link]
-
Ammonium Formate-Palladium Catalyst - ResearchGate. [Link]
-
Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis - PubMed. [Link]
-
Michael addition of DBU to diethyl maleate. | Download Scientific Diagram - ResearchGate. [Link]
- (No Source)
- (No Source)
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(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. [Link]
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- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 18. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Chiral 4-(Furan-2-yl)pyrrolidin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 4-(Furan-2-yl)pyrrolidin-2-one
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of chirality, particularly at the C4 position, often dictates the pharmacological activity and selectivity of these molecules. The furan moiety is also a key pharmacophore, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The combination of these two structural features in chiral this compound presents a molecule of significant interest for drug discovery, offering a unique three-dimensional structure for probing biological targets.
This application note provides a detailed protocol for the asymmetric synthesis of chiral this compound, focusing on a robust and highly enantioselective catalytic hydrogenation approach. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are provided to ensure scientific integrity and practical applicability.
Strategic Approach: Asymmetric Hydrogenation
The chosen synthetic strategy involves the asymmetric hydrogenation of the prochiral precursor, 4-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one. This method is advantageous due to its high atom economy, operational simplicity, and the potential for achieving high enantioselectivity with the appropriate chiral catalyst. The key to this transformation is the use of a chiral transition metal catalyst, which creates a chiral environment for the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter.
Reaction Mechanism and Stereochemical Control
The asymmetric hydrogenation of the unsaturated lactam precursor is catalyzed by a chiral rhodium complex. The mechanism proceeds through the coordination of the rhodium catalyst to the double bond of the substrate. The chiral ligand on the rhodium atom directs the substrate to bind in a specific orientation. Subsequently, hydrogen gas adds to the metal center and is then transferred to the coordinated substrate, leading to the formation of the chiral product. The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.
Experimental Protocols
Part 1: Synthesis of the Precursor - 4-(Furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
A reliable method for the synthesis of the unsaturated lactam precursor is crucial. This can be achieved through a condensation reaction between a suitable C4 building block and an amine source, followed by cyclization.
Materials:
-
Furan-2-carbaldehyde
-
Ethyl 2-(diethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (7 N in methanol)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Horner-Wadsworth-Emmons Reaction: To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF at 0 °C, add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then add furan-2-carbaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl (E)-3-(furan-2-yl)acrylate.
-
Amidation and Cyclization: To a solution of ethyl (E)-3-(furan-2-yl)acrylate (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq). Stir the mixture in a sealed tube at 80 °C for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to yield 4-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one.
Part 2: Asymmetric Hydrogenation
This protocol details the highly enantioselective hydrogenation of the precursor to yield the chiral target molecule.
Materials:
-
4-(Furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
-
[Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Degassed Methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation vessel
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)2]BF4 (0.01 eq) and (R)-BINAP (0.011 eq). Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation: In a separate flask, dissolve 4-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq) in degassed methanol. Transfer this solution to a high-pressure hydrogenation vessel.
-
Reaction Execution: Add the prepared catalyst solution to the hydrogenation vessel. Seal the vessel, purge with hydrogen gas three times, and then pressurize to 10 atm with hydrogen. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral this compound.
Data Presentation
| Step | Reactant | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Precursor Synthesis | Ethyl (E)-3-(furan-2-yl)acrylate | 4-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Ammonia | Methanol | 80 | 24 | 75-85 | N/A |
| Asymmetric Hydrogenation | 4-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one | (R)-4-(Furan-2-yl)pyrrolidin-2-one | [Rh(COD)2]BF4 / (R)-BINAP | Methanol | RT | 24 | >95 | >98 |
Yields and enantiomeric excess (ee) are typical values and may vary based on experimental conditions and scale.
Visualization of the Workflow
Caption: Workflow for the asymmetric synthesis of chiral this compound.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through a series of analytical checks at each key stage.
-
Precursor Synthesis: The structure and purity of the intermediate, 4-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting materials and by-products is critical for the success of the subsequent asymmetric step.
-
Asymmetric Hydrogenation: The final product's identity and purity should be verified using the same spectroscopic methods. Crucially, the enantiomeric excess (ee) must be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase. A racemic standard, prepared by hydrogenation with a non-chiral catalyst (e.g., Pd/C), should be analyzed to confirm peak separation.
-
Optical Rotation: Measurement of the specific rotation of the final product and comparison with literature values (if available) provides an additional check on the enantiomeric outcome.
Conclusion
This application note provides a comprehensive and detailed guide for the asymmetric synthesis of chiral this compound via a highly efficient catalytic hydrogenation strategy. By following the outlined protocols and analytical validation steps, researchers can reliably produce this valuable chiral building block in high yield and excellent enantioselectivity. The principles and techniques described are broadly applicable to the synthesis of other chiral lactams and serve as a foundation for further exploration in medicinal chemistry and drug development.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Asymmetric Hydrogenation of Disubstituted Furans. (2014). Angewandte Chemie International Edition, 53(33), 8751-8755. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2015). Beilstein Journal of Organic Chemistry, 11, 524-547. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−C(sp3) Coupling. (2023). Journal of the American Chemical Society, 145(30), 16686-16697. [Link]
-
Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives. (2006). Journal of Molecular Catalysis A: Chemical, 259(1-2), 164-169. [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. (2007). The Journal of Organic Chemistry, 72(25), 9765-9768. [Link]
-
Pharmacological activity of furan derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
Application Note & Protocols for the Quantitative Analysis of 4-(Furan-2-yl)pyrrolidin-2-one
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 4-(Furan-2-yl)pyrrolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are presented as self-validating systems, emphasizing the scientific rationale behind each procedural step to ensure data integrity and reproducibility.
Introduction: The Significance of this compound Quantification
This compound, with the chemical formula C₈H₉NO₂, is an organic compound featuring a pyrrolidinone scaffold linked to a furan moiety.[1] The pyrrolidinone core is a significant pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] As a potential pharmaceutical intermediate or a synthetic building block, the precise and accurate quantification of this compound is critical for ensuring product quality, monitoring reaction kinetics, and assessing purity. The development of robust analytical methods is therefore paramount for both research and manufacturing environments.[3][4]
This document provides a detailed examination of two primary analytical methodologies, tailored to meet varying sensitivity and throughput requirements.
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical method is contingent on factors such as the expected concentration of the analyte, the complexity of the sample matrix, and the required level of sensitivity and specificity.[5]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. It is well-suited for the quantification of this compound in bulk materials or relatively clean sample matrices where high sensitivity is not the primary requirement.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding high sensitivity and specificity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[6][7][8] Its ability to selectively monitor specific mass transitions provides exceptional analytical confidence.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This reversed-phase HPLC (RP-HPLC) method is designed for the reliable quantification of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Methodological Choices
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution with water and acetonitrile allows for efficient separation of the analyte from potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[9]
-
Detection: The furan ring in the analyte contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward approach. The wavelength of maximum absorbance (λmax) should be experimentally determined for optimal sensitivity.
Experimental Protocol: HPLC-UV Quantification
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or acetic acid)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at λmax (to be determined, typically around 254 nm)
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Summary
Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[3][4] The following parameters should be assessed according to ICH guidelines:[4]
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | The analyte peak should be well-resolved from other components. | No interference at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear response is expected across the defined concentration range.[10] |
| Accuracy | Recovery of 98.0% to 102.0% | Achieved by analyzing spiked samples at different concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Low relative standard deviation for multiple injections and on different days. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method offers superior sensitivity and specificity for the quantification of this compound, making it ideal for trace analysis in complex matrices.
Rationale for Methodological Choices
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for compounds containing nitrogen, such as the pyrrolidinone ring.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[11] This minimizes interference from matrix components.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d₄) is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Quantification
Objective: To achieve highly sensitive and selective quantification of this compound.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available)
-
LC-MS grade acetonitrile and water
-
LC-MS grade formic acid
-
Appropriate sample extraction materials (e.g., solid-phase extraction cartridges)
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/HPLC column suitable for fast separations (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Procedure:
-
Standard and Sample Preparation:
-
Prepare calibration standards and samples in a similar manner to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range).
-
Spike all standards and samples with a fixed concentration of the internal standard.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[12]
-
-
LC-MS/MS Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A rapid gradient suitable for UPLC analysis (e.g., 5% B to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺) and optimize the collision energy to identify a stable and abundant product ion.
-
Internal Standard: Determine the corresponding MRM transition for the labeled compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the analyte in the samples using this calibration curve.
-
Method Validation Summary (LC-MS/MS)
The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria for sensitivity.
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | No interfering peaks at the retention time and MRM transition of the analyte. | High degree of specificity due to MRM detection. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Excellent linearity over a wide dynamic range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | High accuracy and precision, even at low concentrations.[8] |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL to pg/mL range. | Method should be sensitive enough for the intended application.[7] |
| Matrix Effect | Assessed to ensure it does not compromise quantification. | The internal standard helps to mitigate matrix effects. |
Visualizing the Workflow
HPLC-UV Analysis Workflow
Caption: Workflow for the HPLC-UV quantification of this compound.
LC-MS/MS Analysis Workflow
Sources
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- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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Application Notes & Protocols: The Strategic Utility of 4-(Furan-2-yl)pyrrolidin-2-one in Medicinal Chemistry
Abstract
The confluence of privileged scaffolds in a single molecular entity presents a powerful strategy in modern drug discovery. 4-(Furan-2-yl)pyrrolidin-2-one is an exemplary building block, merging the rich chemical functionality of the furan ring with the structurally significant pyrrolidinone core. The furan moiety, an electron-rich aromatic heterocycle, is a prevalent feature in numerous pharmacologically active compounds and often serves as a versatile bioisostere for phenyl rings, offering modulated pharmacokinetic profiles.[1][2] The pyrrolidinone ring system is also a cornerstone of medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[3][4] This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and field-proven protocols for its derivatization, designed for researchers and scientists engaged in the development of novel therapeutic agents.
Introduction: A Building Block of Strategic Importance
Heterocyclic compounds form the bedrock of medicinal chemistry, with furan and pyrrolidinone derivatives holding a place of particular distinction.[5][6] The furan ring's unique electronic properties, including its capacity for hydrogen bonding and π–π stacking, contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][7] Its incorporation is a recognized strategy to optimize solubility and bioavailability.[1]
Simultaneously, the pyrrolidinone scaffold provides a rigid, three-dimensional framework that can effectively orient substituents to interact with biological targets.[6] The lactam nitrogen of the pyrrolidinone offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9]
The compound this compound synergistically combines these two pharmacophores. This strategic amalgamation provides a versatile platform for generating libraries of diverse small molecules, making it a high-value building block for drug discovery programs.
Physicochemical and Structural Data
A comprehensive understanding of a building block's fundamental properties is critical for its effective deployment in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 88221-11-8 | [10] |
| Chemical Formula | C₈H₉NO₂ | [10] |
| Molecular Weight | 151.16 g/mol | [10] |
| Appearance | Powder | [10] |
| SMILES | C1C(CNC1=O)C2=CC=CO2 | [10] |
| InChI Key | BFCRVTRBKUOZPQ-UHFFFAOYSA-N | [10] |
| XlogP (Predicted) | 0.5 | [11] |
Synthetic Strategy: Functionalization via N-Alkylation
The most direct and widely exploited synthetic handle on the this compound scaffold is the secondary amine within the lactam ring. N-alkylation is a robust and versatile reaction that enables the introduction of a vast array of side chains, significantly impacting the molecule's pharmacological profile.[12]
Causality Behind the Experimental Choices: The N-H bond of the lactam is weakly acidic. To achieve efficient alkylation, a strong base is required to deprotonate the nitrogen, generating a highly nucleophilic amide anion. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, irreversible base, driving the reaction to completion. The choice of a polar aprotic solvent, such as anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), is crucial. These solvents effectively solvate the resulting sodium cation without interfering with the nucleophilicity of the amide anion. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic deprotonation step and then warmed to room temperature to facilitate the subsequent nucleophilic substitution (Sₙ2) reaction with the alkylating agent.
Logical Workflow for Derivatization
Caption: Decision workflow for selecting a synthetic derivatization strategy.
Detailed Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general and reliable procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 equiv.) portion-wise over 5-10 minutes. Causality Note: This slow, cooled addition is critical to safely manage the exothermic reaction and hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1 hour. The solution should become homogeneous or remain a fine suspension.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the desired alkyl halide (1.1 equiv.) dropwise via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS (typically 6-24 hours).[12]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: This step neutralizes any unreacted NaH. The addition must be slow to control gas evolution.[8]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-substituted this compound derivative.
General N-Alkylation Reaction Scheme
Caption: General reaction scheme for base-mediated N-alkylation.
Conclusion
This compound is a strategically valuable building block that offers a robust and versatile platform for medicinal chemistry research. Its inherent structural features, combining the bioisosteric potential of the furan ring with the synthetically tractable pyrrolidinone core, provide a direct route to novel chemical entities. The N-alkylation protocol detailed herein is a fundamental and reproducible method for generating diverse libraries of compounds for biological screening. By leveraging this building block, researchers can efficiently explore new chemical space and accelerate the journey toward the discovery of next-generation therapeutics.
References
-
Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Gomtsyan, A. (2012). Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Retrieved from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). ResearchGate. Retrieved from [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? (2015). ResearchGate. Retrieved from [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
4-(furan-2-yl)-5-methylpyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Pharmacological activity of furan derivatives. (2024). wiser.com. Retrieved from [Link]
-
This compound | CAS 88221-11-8. (n.d.). American Elements. Retrieved from [Link]
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Iovine, V., Bissyèdé, X., Prota, A. E., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
-
Poyraz, S., Sentil, A. A., Kaya, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Assays of Furan-Containing Compounds
Introduction: The Furan Scaffold in Antimicrobial Drug Discovery
The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1][2] Furan derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3][4][5] With the escalating threat of antimicrobial resistance, the exploration of novel chemical entities is paramount, and furan-containing compounds represent a promising frontier in the development of new anti-infective therapies.[1][6]
The biological activity of furan derivatives is intricately linked to the nature and position of substituents on the furan ring.[1] For instance, the well-established antibacterial action of nitrofurans is dependent on the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that damage cellular macromolecules.[1][3] Other furan derivatives, such as furanones, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[1]
This guide provides a comprehensive overview and detailed protocols for the antimicrobial susceptibility testing of furan-containing compounds. As a Senior Application Scientist, the following sections will not only outline the methodologies but also delve into the rationale behind experimental choices, ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
Guiding Principles for Assay Selection
The selection of an appropriate antimicrobial assay is critical for accurately evaluating the efficacy of furan-containing compounds. The choice depends on several factors, including the specific research question, the physicochemical properties of the test compounds, and the target microorganisms. A logical approach to assay selection is outlined below.
Caption: Workflow for selecting appropriate antimicrobial assays.
Core Antimicrobial Susceptibility Assays
Two fundamental assays form the cornerstone of antimicrobial susceptibility testing for furan-containing compounds: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar diffusion method for assessing the zone of inhibition.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][6] This quantitative method is highly reproducible and allows for the testing of multiple compounds and microbial strains simultaneously.[7][8]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the furan-containing compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Materials:
-
Test furan-containing compounds
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]
-
Sterile 96-well microtiter plates[6]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[6]
-
Negative control (broth with solvent)[6]
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Furan Compound Stock Solution:
-
Dissolve the furan-containing compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh overnight culture of the test microorganism on an appropriate agar plate, inoculate a few colonies into sterile broth.
-
Incubate the broth culture at the optimal temperature and time to achieve a logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the furan compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Sterility Control): Wells containing only broth to check for contamination.
-
Growth Control: Wells containing broth and the microbial inoculum to ensure the viability of the microorganisms.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.[6]
-
-
Determination of MIC:
Agar Disc Diffusion Assay (Kirby-Bauer Method)
The agar disc diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[6] It is a simple, cost-effective, and widely used screening method.
Principle: A standardized microbial inoculum is swabbed onto the surface of an agar plate. Paper discs impregnated with a known concentration of the furan-containing compound are then placed on the agar surface. During incubation, the compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc.
Materials:
-
Test furan-containing compounds
-
Target microbial strains
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile paper discs (6 mm diameter)[6]
-
Sterile swabs[6]
-
Solvent for dissolving compounds
-
Positive control antibiotic discs[6]
Procedure:
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Preparation and Application of Discs:
-
Impregnate sterile paper discs with a known concentration of the furan-containing compound solution.
-
Allow the solvent to evaporate completely from the discs in a sterile environment.
-
Using sterile forceps, place the impregnated discs, along with positive control antibiotic discs, onto the surface of the inoculated MHA plate. Ensure the discs are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for 18-24 hours.[6]
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disc.
-
Considerations for Furan-Containing Compounds
When working with furan derivatives, several chemical properties may influence the outcome of antimicrobial assays:
-
Solubility: Many organic compounds, including some furan derivatives, have poor water solubility. It is crucial to use a suitable solvent, such as DMSO, at a concentration that does not affect microbial growth. A solvent toxicity control should always be included.
-
Stability: The stability of the furan compound in the assay medium and under incubation conditions should be considered. Degradation of the compound could lead to an underestimation of its antimicrobial activity. Preliminary stability studies may be necessary.
-
Interaction with Assay Components: Some furan-containing compounds might interact with components of the growth medium or the plastic of the microtiter plates. This can be assessed by including appropriate controls. For agar-based assays, it's worth noting that some furan-2-carboxylic acids naturally present in agar can inhibit bacterial swarming, which is a consideration for specific motility-related studies.[9][10]
Data Presentation and Interpretation
Quantitative data from antimicrobial assays should be presented clearly for easy comparison.
Table 1: Example MIC Values of Furan Derivatives against Various Bacterial Strains
| Compound ID | Furan Derivative Class | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| F-001 | Nitrofuran | 16 | 32 | >128 |
| F-002 | Furanone | 64 | 128 | 256 |
| F-003 | Benzofuran | 8 | 16 | 64 |
| Ciprofloxacin | Fluoroquinolone (Control) | 0.5 | 0.25 | 1 |
Note: The above data is illustrative and not from a specific study.
Advanced Assays and Mechanistic Insights
Beyond primary screening, further assays can provide deeper insights into the antimicrobial properties of furan-containing compounds.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
Caption: Workflow for a time-kill kinetics assay.
A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL.
Adherence to Standardized Guidelines
For clinical and regulatory purposes, it is imperative to follow standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14] These guidelines provide detailed procedures for reference methods and quality control to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[15][16][17]
Conclusion
The antimicrobial potential of furan-containing compounds is a vibrant area of research. By employing robust and well-validated assays, researchers can effectively screen and characterize these promising molecules. The protocols and considerations outlined in this guide provide a solid foundation for generating high-quality, reproducible data, thereby accelerating the discovery and development of novel antimicrobial agents to combat the global challenge of infectious diseases.
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Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
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ESCMID. EUCAST. Available from: [Link]
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PubMed Central. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available from: [Link]
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EUCAST. EUCAST - Home. Available from: [Link]
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
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EUCAST. Expert Rules. Available from: [Link]
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Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]
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PubMed Central. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available from: [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
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EUCAST. Guidance Documents. Available from: [Link]
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Indian Journal of Pharmaceutical Sciences. Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Available from: [Link]
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Human Journals. Overview of Antimicrobial Properties of Furan. Available from: [Link]
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ResearchGate. A Review on Biological and Medicinal Significance of Furan. Available from: [Link]
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ResearchGate. (PDF) Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture. Available from: [Link]
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ResearchGate. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available from: [Link]
-
Bentham Science Publishers. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Available from: [Link]
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PubMed Central. Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture. Available from: [Link]
-
ResearchGate. 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. Available from: [Link]
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YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anti-inflammatory Activity of Pyrrolidinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Recently, derivatives of this five-membered nitrogen heterocycle have garnered significant attention for their potent anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics.[2][3] This guide provides a detailed framework for the systematic evaluation of these derivatives, moving from foundational mechanistic insights to robust, validated experimental protocols. Our focus is to equip researchers with the necessary tools to characterize compound efficacy, elucidate mechanisms of action, and generate high-quality data for lead candidate selection.
The inflammatory response, while a critical defense mechanism, can lead to chronic and debilitating diseases when dysregulated. Key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the enzymatic activity of cyclooxygenases (COX) and lipoxygenases (LOX), orchestrate this complex process.[4][5][6] Pyrrolidinone derivatives have been shown to modulate these pathways at various control points, offering a rich area for therapeutic intervention.[4][7][8][9]
Part 1: Core Mechanistic Pathways in Inflammation
A thorough understanding of the underlying molecular pathways is critical to designing and interpreting experiments. Pyrrolidinone derivatives may exert their anti-inflammatory effects by targeting one or more of the following signaling cascades.
The NF-κB Signaling Pathway: A Central Regulator
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[4] This releases NF-κB, allowing it to translocate to the nucleus and initiate gene expression.
Several pyrrolidinone derivatives have been found to potently inhibit this pathway. The mechanism often involves the blockade of upstream signals that lead to the activation of IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα.[4] This action effectively traps NF-κB in the cytoplasm, halting the inflammatory cascade.
The Arachidonic Acid Cascade: COX and LOX Enzymes
The metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes produces potent lipid mediators of inflammation known as prostaglandins and leukotrienes, respectively.[5][12] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[13] Similarly, 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are powerful chemoattractants for leukocytes.[14][15] Developing compounds that inhibit COX-2 and/or 5-LOX is a major strategy in anti-inflammatory drug discovery.[9][16]
Part 2: In Vitro Evaluation Protocols
A tiered approach to in vitro screening is essential for efficiently identifying and characterizing active compounds. The following protocols provide a comprehensive workflow, from initial cytotoxicity assessment to detailed mechanistic studies.
Protocol 2.1: Cell Culture and Inflammatory Challenge
Objective: To prepare macrophage cell cultures for evaluating the anti-inflammatory effects of test compounds. The human monocytic THP-1 cell line or the murine macrophage RAW 264.7 cell line are standard models.[17][18] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent and widely used stimulus to induce an inflammatory response in these cells.[11][18]
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test pyrrolidinone derivatives dissolved in DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in culture plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight. For THP-1 monocytes, differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Compound Pre-treatment: Prepare serial dilutions of the pyrrolidinone derivatives in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100-1000 ng/mL.[17][19] Include control groups: untreated cells (negative control) and cells treated with LPS and vehicle (positive control).
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO analysis, or shorter times like 30-60 minutes for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells for protein extraction for Western blot analysis.
Protocol 2.2: Nitric Oxide (NO) Production - Griess Assay
Objective: To quantify the production of nitric oxide, an inflammatory mediator produced by iNOS, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Procedure:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated control.
Protocol 2.3: Pro-inflammatory Cytokine Quantification - ELISA
Objective: To measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[17]
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add diluted samples (cell culture supernatants) and standards to the wells.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC50 value (the concentration of the compound that inhibits cytokine production by 50%).
Protocol 2.4: Western Blot Analysis for Signaling Proteins
Objective: To assess the effect of pyrrolidinone derivatives on the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation status of key proteins.
Procedure:
-
Protein Extraction: Lyse the cells treated as per Protocol 2.1 using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK.[4][5] Use an antibody for β-actin or GAPDH as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.
| Target Protein | Pathway | Expected Effect of Active Compound |
| Phospho-IκBα | NF-κB | Decrease |
| Phospho-p65 | NF-κB | Decrease |
| Phospho-p38 MAPK | MAPK | Decrease (pathway-dependent) |
| Phospho-JNK | MAPK | Decrease (pathway-dependent) |
| Phospho-ERK | MAPK | Decrease (pathway-dependent) |
| iNOS | NF-κB Target | Decrease |
| COX-2 | NF-κB Target | Decrease |
Part 3: In Vivo Evaluation Protocol
In vivo models are indispensable for evaluating the therapeutic potential of a compound in a whole biological system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[20][21]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of pyrrolidinone derivatives by measuring their ability to inhibit edema formation in the rat paw following the injection of carrageenan.[20][22]
Causality: Carrageenan injection elicits a biphasic inflammatory response. The early phase (0-2.5 hours) involves the release of histamine and serotonin. The late phase (3-6 hours) is mediated primarily by prostaglandins produced by COX-2, along with neutrophil infiltration and the production of other inflammatory mediators.[20] This model is therefore excellent for identifying compounds that interfere with these late-phase mediators.
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The Versatile Scaffold: 4-(Furan-2-yl)pyrrolidin-2-one in the Quest for Novel Bioactive Molecules
Introduction: Unveiling the Potential of a Privileged Heterocyclic Core
In the landscape of medicinal chemistry, the pyrrolidinone and furan moieties stand out as "privileged structures," consistently appearing in a multitude of biologically active compounds. The fusion of these two heterocyles into the singular scaffold of 4-(Furan-2-yl)pyrrolidin-2-one presents a compelling starting point for the discovery of novel therapeutics. The pyrrolidinone ring, a five-membered lactam, offers a rigid, three-dimensional framework amenable to stereoselective functionalization, while the furan ring, an electron-rich aromatic heterocycle, serves as a versatile handle for a variety of chemical transformations and as a bioisostere for other aromatic systems.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its preparation and subsequent derivatization into novel molecules with promising antimicrobial and anticancer activities.
Core Synthesis: Crafting the this compound Scaffold
A robust and scalable synthesis of the this compound core is paramount for its application in drug discovery programs. A plausible and efficient synthetic strategy commences from readily available starting materials, such as itaconic acid and 2-furylamine, proceeding through a Michael addition followed by a lactamization reaction.
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the core scaffold, this compound.
Materials:
-
Itaconic acid
-
2-Furylamine
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve itaconic acid (1.0 eq) in methanol. To this solution, add 2-furylamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude intermediate.
-
Lactamization: To the crude intermediate, add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. The cyclization can be monitored by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Application in Bioactive Molecule Synthesis
The this compound scaffold is a versatile platform for generating diverse libraries of compounds through derivatization at two key positions: the lactam nitrogen and the furan ring.
Application Note 1: N-Substituted Derivatives for Enhanced Antimicrobial Activity
The secondary amine of the pyrrolidinone ring provides a readily accessible site for N-alkylation or N-arylation, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.[3] Studies have shown that the introduction of specific aromatic and heterocyclic moieties at this position can lead to compounds with significant antimicrobial properties.[4][5]
Caption: Workflow for generating and screening N-substituted derivatives.
Objective: To synthesize an N-substituted derivative of the core scaffold.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours, monitoring its completion by TLC.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-(furan-2-yl)pyrrolidin-2-one.
| Compound ID | N-Substituent | Organism | MIC (µg/mL) | Reference |
| A-1 | 4-Chlorobenzyl | Staphylococcus aureus | 64 | [5] |
| A-2 | 4-Methoxybenzyl | Escherichia coli | 128 | [5] |
| A-3 | Pyridin-4-ylmethyl | Candida albicans | 32 | [5] |
| A-4 | Thiophen-2-ylmethyl | Bacillus subtilis | 64 | [5] |
Note: The data presented are representative examples from studies on similar spiropyrrolidine scaffolds and serve to illustrate the potential of N-substitution.
Application Note 2: Furan Ring Modification for Anticancer Agents
The furan ring in the this compound scaffold offers multiple avenues for derivatization to develop potent anticancer agents.[6][7] One key strategy is the bioisosteric replacement of the furan's oxygen atom with nitrogen to form a pyrrole ring, a transformation that can significantly alter the molecule's electronic properties and hydrogen bonding capabilities, potentially leading to enhanced interactions with biological targets. The Paal-Knorr synthesis provides a classical method for such transformations.[8]
Caption: Furan-to-pyrrole conversion for generating anticancer drug candidates.
Objective: To perform a bioisosteric replacement of the furan ring with a pyrrole ring.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (HCl, 2M)
-
Primary amine (e.g., aniline)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Furan Ring Opening: Reflux a solution of this compound (1.0 eq) in 2M aqueous HCl for 2-4 hours to generate the corresponding 1,4-dicarbonyl intermediate. Monitor the reaction by TLC.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the intermediate with dichloromethane.
-
Paal-Knorr Cyclization: To the solution of the crude 1,4-dicarbonyl intermediate, add the primary amine (1.1 eq) and a catalytic amount of acetic acid in ethanol.
-
Reaction and Work-up: Reflux the mixture for 6-12 hours. After completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting 4-(1-aryl-1H-pyrrol-2-yl)pyrrolidin-2-one derivative by column chromatography.
| Compound ID | 4-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| B-1 | Benzofuran-2-yl | HeLa (Cervical Cancer) | 10.26 | [6] |
| B-2 | 5-Nitro-furan-2-yl | MCF-7 (Breast Cancer) | 6.61 | [7] |
| B-3 | Benzofuran-2-yl | CT26 (Colon Cancer) | 5.28 | [6] |
| B-4 | 5-Nitro-furan-2-yl | MDA-MB-231 (Breast Cancer) | 0.85 | [7] |
Note: The data presented are for structurally related benzofuran and nitrofuran derivatives, highlighting the potential of the 4-heteroaryl-pyrrolidin-2-one scaffold in anticancer drug discovery.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising starting point for the development of novel bioactive molecules. Its strategic design allows for facile diversification at key positions, enabling the fine-tuning of pharmacological properties. The demonstrated potential for derivatization into potent antimicrobial and anticancer agents underscores the importance of this scaffold in modern drug discovery. Future research should focus on expanding the library of derivatives through combinatorial approaches and exploring a wider range of biological targets to fully unlock the therapeutic potential of this privileged heterocyclic core.
References
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- This compound | CAS 88221-11-8. American Elements.
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- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). Molecules, 28(15), 5821.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2022). Heterocyclic Chemistry – New Perspectives.
- Sen, S., De, B., Easwari, T. S., Nagarajan, A. S., & Maurya, S. (2011). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. International Journal of Research in Pharmaceutical Sciences, 2(2), 183-186.
- Examples of bioactive furan or thiophene derivatives.
- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). Chemistry Central Journal, 16(1), 1-10.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, X. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580.
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules, 27(2), 523.
- El-Obeid, H. A., Elnima, E. I., & Al-Badr, A. A. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical research, 2(1), 42-43.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gendy, M. A. (2015). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. International journal of medicinal chemistry, 2015.
- Recent Advances in the Synthesis of Pyrrolidines. (2023). Heterocyclic Chemistry – New Perspectives.
- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)
- Synthesis of pyrrolidin-2-one 4.
- Natural and Synthetic Furanones with Anticancer Activity. (2016).
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Furan ring opening-pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][6][9]diazepines. (2010). Tetrahedron, 66(33), 6465-6473.
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High-throughput screening of 4-(Furan-2-yl)pyrrolidin-2-one analogs
Application Note & Protocol
Topic: High-Throughput Screening of 4-(Furan-2-yl)pyrrolidin-2-one Analogs for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with multiple receptor and enzyme types.[1] When combined with a furan moiety—a versatile aromatic heterocycle known to enhance pharmacokinetic properties—the resulting this compound core presents a promising starting point for the discovery of novel therapeutics.[2][3] Furan and its derivatives exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5] This application note provides a comprehensive, field-proven guide for identifying and characterizing novel kinase inhibitors from a library of this compound analogs using a robust high-throughput screening (HTS) campaign. We detail an end-to-end workflow, from primary screening and data analysis to hit validation and cell-based secondary assays, emphasizing the causal logic behind experimental design to ensure the generation of high-quality, actionable data.
Introduction: The Scientific Rationale
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of millions of compounds to identify starting points for new medicines.[6][7] The core principle of HTS is to automate and miniaturize a biological assay to make it amenable to large-scale testing.[8] Our focus is on the this compound scaffold. The pyrrolidinone ring is a five-membered lactam present in numerous FDA-approved drugs, valued for its hydrogen bonding capacity and structural rigidity.[1][9] The furan ring often acts as a bioisostere for phenyl groups, offering modulated electronic properties that can improve drug-receptor interactions and metabolic stability.[3]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them a prime target for therapeutic intervention. This guide outlines a screening campaign to identify analogs that inhibit a representative tyrosine kinase, using a sensitive and reliable fluorescence polarization (FP) assay.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to systematically reduce a large compound library to a small number of validated, high-quality hits.[10] The workflow is designed as a funnel, where each successive stage increases the stringency of the evaluation and the confidence in the identified compounds.
Figure 1: The comprehensive HTS workflow from primary screening to the initiation of a hit-to-lead campaign.
Primary Screening Protocol: A Fluorescence Polarization Assay
Principle: The primary screen will utilize a competitive fluorescence polarization (FP) assay, a robust, homogeneous method ideal for HTS.[11] This assay measures the binding of a small, fluorescently labeled ligand (tracer) to the target kinase. In the unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase, its tumbling is restricted, leading to high polarization. A compound that inhibits the tracer-kinase interaction will displace the tracer, causing a decrease in polarization. This change is the signal used to identify "hits".
Protocol 3.1: Primary HTS of this compound Analogs
Objective: To identify initial "hits" from the compound library that inhibit the target kinase activity at a single concentration.
Materials:
-
Assay Plates: 384-well, low-volume, black, flat-bottom plates.
-
Compound Plates: Source plates containing the this compound analog library dissolved in 100% DMSO.
-
Reagents:
-
Target Kinase (e.g., Src Kinase), stored at -80°C.
-
Fluorescent Tracer (e.g., a known ATP-competitive ligand conjugated to a fluorophore), stored at -20°C.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
-
Controls:
-
Negative Control: DMSO only (represents 0% inhibition).
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) (represents 100% inhibition).
-
-
Equipment:
-
Automated liquid handler (e.g., Echo, Biomek).
-
Plate reader capable of measuring fluorescence polarization.
-
Methodology:
-
Compound Plate Preparation: Using an acoustic liquid handler, transfer 20 nL of each library compound from the source plates into the 384-well assay plates. This results in a final assay concentration of 10 µM in a 20 µL reaction volume. Also, dispense positive and negative controls into designated wells.
-
Enzyme Preparation: Thaw the kinase on ice. Prepare a 2X working solution of the kinase in cold Assay Buffer. The final concentration should be determined during assay development to yield an optimal assay window (typically in the low nM range).[12]
-
Tracer Preparation: Prepare a 2X working solution of the fluorescent tracer in Assay Buffer. The optimal concentration is typically at or below its Kd for the kinase to ensure assay sensitivity to competitive inhibitors.[13]
-
Assay Execution: a. To the compound-spotted assay plates, add 10 µL of the 2X Kinase solution using a multi-drop dispenser. b. Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure contents are mixed. c. Incubate for 15 minutes at room temperature to allow compounds to interact with the kinase. This pre-incubation step is crucial for identifying time-dependent inhibitors. d. Add 10 µL of the 2X Tracer solution to all wells. e. Centrifuge the plates again (1 min at 1,000 rpm). f. Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plates on a plate reader using appropriate excitation and emission filters for the chosen fluorophore. Record both parallel and perpendicular fluorescence intensity values to calculate polarization (mP).
Data Analysis and Hit Identification
Robust statistical analysis is critical to confidently identify true hits while minimizing false positives and negatives.[14][15]
4.1. Quality Control: The Z-factor (Z') is a statistical measure of assay quality. An assay with a Z' > 0.5 is considered excellent for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
4.2. Hit Selection:
-
Normalization: Raw mP values for each compound well are normalized to the plate controls and expressed as percent inhibition: % Inhibition = 100 * (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control)
-
Hit Thresholding: A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the sample population (µ_sample, σ_sample).[8] Z-score = (%Inhibition_sample - µ_sample) / σ_sample Primary hits are typically defined as compounds with a Z-score > 3 , which corresponds to a p-value of < 0.0014.
| Plate ID | Well ID | Compound ID | % Inhibition | Z-score | Classification |
| P001 | A01 | Control (-) | 1.2 | N/A | Negative Control |
| P001 | A02 | Control (+) | 98.9 | N/A | Positive Control |
| P001 | C05 | FPYR-0078 | 8.5 | 0.65 | Inactive |
| P001 | G12 | FPYR-0164 | 65.7 | 3.81 | Primary Hit |
| P001 | H03 | FPYR-0211 | 12.3 | 0.98 | Inactive |
| P002 | D08 | FPYR-1542 | 72.1 | 4.25 | Primary Hit |
| Table 1: Representative data from the primary screen, demonstrating the calculation of Z-scores and the identification of primary hits. |
Hit Validation: From Confirmation to Potency
The goal of hit validation is to confirm the activity observed in the primary screen and eliminate artifacts.[16] This phase involves re-testing from fresh compound stock, determining potency, and using an alternative assay format.
Protocol 5.1: Dose-Response (IC₅₀) Determination
Objective: To determine the potency (IC₅₀ value) of confirmed hits.
Methodology:
-
Compound Plating: Create a serial dilution series for each confirmed hit, typically an 8-point, 1:3 dilution series starting at 50 µM. Plate these dilutions into a 384-well plate.
-
Assay Performance: Execute the FP assay as described in Protocol 3.1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.[17]
| Compound ID | IC₅₀ (µM) | Hill Slope | R² | Notes |
| FPYR-0164 | 2.1 | 1.05 | 0.992 | Confirmed Hit |
| FPYR-1542 | 0.87 | 0.98 | 0.995 | Potent Hit |
| FPYR-2019 | > 50 | N/A | N/A | False Positive |
| FPYR-2105 | 5.6 | 1.12 | 0.989 | Confirmed Hit |
| Table 2: Hypothetical IC₅₀ data for a set of validated hits. Compounds with low micromolar or better potency are prioritized. |
Cell-Based Secondary Assays: Assessing Physiological Relevance
Biochemical hits must be validated in a cellular context to confirm they can cross the cell membrane and engage the target in a more complex biological environment.[18][19]
Protocol 6.1: Cellular Target Engagement Assay
Objective: To confirm that validated hits can engage the target kinase inside living cells.
Principle: A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used. This involves cells engineered to express the target kinase as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the kinase (the energy acceptor) is added. Target engagement by a compound displaces the tracer, disrupting BRET and causing a measurable decrease in the BRET signal.
Methodology:
-
Cell Plating: Seed cells expressing the NanoLuc®-Kinase fusion into 384-well white assay plates and incubate overnight.
-
Compound Treatment: Treat cells with the serially diluted hit compounds for 2 hours.
-
Tracer Addition: Add the NanoBRET™ tracer and NanoGlo® substrate to all wells.
-
Data Acquisition: Read both the donor (luciferase) and acceptor (tracer) emission signals on a plate reader. Calculate the BRET ratio.
-
Data Analysis: Normalize the BRET ratio data and plot against compound concentration to determine the cellular IC₅₀.
Figure 2: A representative signaling pathway where a this compound analog could inhibit a target kinase, blocking downstream signaling.
Transitioning from Hit-to-Lead
Validated hits with confirmed cellular activity serve as the starting point for a hit-to-lead (H2L) campaign.[20] This phase involves a multidisciplinary effort between chemists and biologists to:
-
Establish Structure-Activity Relationships (SAR): Synthesize and test analogs of the hit compounds to understand which chemical features are critical for activity.
-
Improve Potency and Selectivity: Optimize the chemical structure to enhance binding affinity for the target kinase while minimizing activity against other kinases (off-target effects).[21]
-
Optimize Physicochemical Properties: Modify the compounds to improve properties essential for drug development, such as solubility and metabolic stability (preliminary ADME profiling).[6][22]
This iterative cycle of design, synthesis, and testing aims to produce a "lead compound" with a sufficiently promising profile to advance into preclinical development.[23]
References
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central URL: [Link]
-
Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Furans, thiophenes and related heterocycles in drug discovery Source: PubMed URL: [Link]
-
Title: High throughput screening of small molecule library: procedure, challenges and future Source: Oncotarget URL: [Link]
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Title: High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae Source: PubMed Central URL: [Link]
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Visikol URL: [Link]
-
Title: High-throughput screening Source: Wikipedia URL: [Link]
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Hit to lead Source: Wikipedia URL: [Link]
-
Title: Quantitative high-throughput screening data analysis: challenges and recent advances Source: PubMed Central URL: [Link]
-
Title: What is the hit to lead process in drug discovery? Source: Cellomatics BioSciences URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Statistical practice in high-throughput screening data analysis Source: PubMed URL: [Link]
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Title: Pharmacological activity of furan derivatives Source: IntechOpen URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: An Overview on Chemistry and Biological Importance of Pyrrolidinone Source: ResearchGate URL: [Link]
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Title: Cell-based assays for high-throughput screening. Source: Broad Institute URL: [Link]
-
Title: Comprehensive analysis of high-throughput screening data Source: ResearchGate URL: [Link]
-
Title: Hit and Lead Optimization Source: Leiden University URL: [Link]
-
Title: Hit to Lead Optimization in Drug Discovery Source: Excelra URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]
-
Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Strategies for Assay Selection and for the Development of Robust Biochemical Assays Source: YouTube URL: [Link]
-
Title: Cell-Based Screening Using High-Throughput Flow Cytometry - PMC Source: PubMed Central URL: [Link]
-
Title: Applications of furan and its derivative Source: Slideshare URL: [Link]
-
Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed URL: [Link]
-
Title: Finding the Right Biochemical Assay for HTS and Lead Discovery Source: YouTube URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology - PMC Source: PubMed Central URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Furan-2-yl)pyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(Furan-2-yl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The pyrrolidinone core is a privileged structure in numerous biologically active compounds, and its functionalization with a furan moiety introduces unique electronic and steric properties. However, this combination also presents specific synthetic challenges, primarily related to the inherent instability of the furan ring under various reaction conditions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve a successful synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction is resulting in very low or no yield of the desired this compound. What are the likely causes and how can I fix it?
A1: Low or no product yield is a frequent issue that can typically be traced to one of three primary causes: degradation of the furan ring, inefficient cyclization to form the lactam, or catalyst inhibition.
Cause A: Furan Ring Instability The furan ring is notoriously sensitive to acidic conditions, which can lead to hydrolysis and polymerization, resulting in a complex mixture of byproducts and consumption of your starting material.[1] This is particularly relevant in reactions that generate acidic intermediates or require acid catalysis.
-
Solution 1: pH Control: Avoid strong mineral acids. If an acid catalyst is necessary, opt for weaker, buffered systems like acetic acid/sodium acetate or use Lewis acids that are less prone to promoting furan decomposition. In syntheses like the Paal-Knorr, maintaining neutral or weakly acidic conditions is critical to prevent the reaction from diverting to furan byproduct formation.[2]
-
Solution 2: Reaction Temperature: Many degradation pathways are accelerated at higher temperatures. Attempt the reaction at a lower temperature for a longer duration.
-
Solution 3: Degas Solvents: The presence of dissolved oxygen can sometimes lead to oxidative degradation of the furan ring, especially in the presence of metal catalysts. Degassing your solvents with nitrogen or argon prior to use is a recommended precaution.
Cause B: Inefficient Lactam Formation The final ring-closing step to form the pyrrolidinone can be sluggish. For instance, the cyclization of a γ-amino ester may require activation or specific conditions to proceed efficiently.
-
Solution 1: Base Catalysis: For the cyclization of a precursor like a 4-amino-3-(furan-2-yl)butyric acid ester, the addition of a base catalyst such as sodium methoxide can significantly accelerate the rate of the ring-closing reaction and improve yields.[3]
-
Solution 2: Activating Agents: If cyclizing a γ-amino acid, consider using standard peptide coupling reagents (e.g., EDC, DCC) to activate the carboxylic acid and facilitate intramolecular amidation.
Cause C: Catalyst Inhibition by Furan Oxygen In metal-catalyzed reactions (e.g., hydrogenations, cross-couplings), the oxygen atom of the furan ring can act as a Lewis base, coordinating to the metal center. This can inhibit or poison the catalyst, halting the reaction. This has been noted as a potential issue in reactions involving furan-containing imines with Lewis acidic catalysts.[4]
-
Solution 1: Catalyst Screening: Test a variety of catalysts. For example, in a reductive amination, switch from Pd/C to a different catalyst like Rh/C, or consider non-metallic reducing agents like sodium triacetoxyborohydride (STAB), which are less susceptible to this type of inhibition.
-
Solution 2: Increase Catalyst Loading: In some cases, simply increasing the catalyst loading can overcome partial inhibition, though this is a less elegant and more expensive solution.
Caption: Troubleshooting workflow for low product yield.
Q2: My purification by silica gel column chromatography is problematic. The product seems to decompose on the column or I get poor separation. What can I do?
A2: This is a classic challenge when working with acid-sensitive compounds like furans. Standard silica gel is inherently acidic (pKa ≈ 4-5) and can catalyze the degradation of your product during the lengthy elution process.
-
Solution 1: Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface, preventing product degradation.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica like diol or C18 (for reverse-phase chromatography) if your compound is compatible.
-
Solution 3: Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the column.
-
Solution 4: Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent alternative to chromatography. It is often scalable and can yield highly pure material. Patent literature describes the recrystallization of similar hydroxy-pyrrolidinones from ethanol.[3]
Q3: The spectroscopic data for my final product is confusing. How can I confidently confirm the structure of this compound?
A3: Unambiguous characterization is crucial. A combination of NMR (¹H, ¹³C, COSY), Mass Spectrometry, and IR spectroscopy should provide a definitive structural assignment.
Expected Spectroscopic Data:
-
¹H NMR: You should observe distinct signals for the three protons on the furan ring (typically between 6.0 and 7.5 ppm), the proton on the C4 of the pyrrolidinone ring (a multiplet), the two diastereotopic protons on C3, the two protons on C5, and a broad singlet for the N-H proton. The coupling patterns between H3, H4, and H5 protons will be key to confirming the structure.
-
¹³C NMR: Look for the characteristic signals of the furan ring carbons (around 105-155 ppm) and the lactam carbonyl carbon (C2), which will be the most downfield signal (typically >170 ppm).
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated mass of C₈H₉NO₂ (151.16 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns may involve the loss of the furan ring or cleavage of the pyrrolidinone ring.
-
Infrared (IR) Spectroscopy: Expect to see a strong absorption band for the lactam C=O stretch (around 1680-1700 cm⁻¹) and a broad N-H stretching band (around 3200-3400 cm⁻¹).
If you have deuterated starting materials or reagents, you can use them to aid in signal assignment, a technique well-documented for furan aldehydes.[5]
| Proton | Typical Chemical Shift (ppm, CDCl₃) | Multiplicity |
| NH | 6.5 - 8.0 | broad singlet |
| Furan H 5' | ~7.3 | doublet |
| Furan H 3' | ~6.3 | doublet |
| Furan H 4' | ~6.1 | dd |
| CH -4 | 3.5 - 4.0 | multiplet |
| CH ₂-3 | 2.5 - 3.0 | multiplet |
| CH ₂-5 | 3.2 - 3.7 | multiplet |
| Table 1: Typical ¹H NMR chemical shifts for this compound. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare the this compound scaffold?
A1: Several robust strategies exist. The choice often depends on the availability of starting materials and the need for stereochemical control.
-
Route A: Michael Addition to a Furan-Substituted Acceptor: This is a very common approach for constructing 4-substituted pyrrolidinones. The synthesis starts with a Michael addition of a nucleophile like nitromethane or a malonate ester to an α,β-unsaturated ester or ketone bearing a furan group. The resulting adduct is then elaborated through reduction of the nitro group (or hydrolysis/decarboxylation of the malonate) and subsequent thermal or base-catalyzed cyclization to form the lactam ring.
-
Route B: 1,3-Dipolar Cycloaddition: Azomethine ylides can undergo a [3+2] cycloaddition with furan-containing dipolarophiles (e.g., 2-vinylfuran) to construct the pyrrolidine ring in a highly convergent manner. This method often provides good control over stereochemistry.[6][7]
-
Route C: Modification of a Pre-existing Lactam: Starting with a commercially available pyrrolidinone derivative, such as 4-hydroxy-pyrrolidin-2-one or a pyroglutamic acid derivative, and introducing the furan ring via nucleophilic substitution or cross-coupling reactions is another viable, albeit potentially longer, route.
Caption: A common synthetic pathway via Michael Addition.
Q2: How can I introduce stereocontrol at the C4 position to synthesize an enantiomerically pure product?
A2: Achieving high stereoselectivity is a key challenge in modern synthesis. For the 4-position of the pyrrolidinone ring, you can employ several strategies:
-
Chiral Auxiliary Approach: Attach a chiral auxiliary to your starting material (e.g., to the nitrogen of the nucleophile in a Michael addition). The auxiliary directs the stereochemical outcome of the key bond-forming step and is cleaved off at a later stage.
-
Catalytic Asymmetric Synthesis: Use a chiral catalyst to favor the formation of one enantiomer over the other. For example, chiral Lewis acids or organocatalysts can be used to control the stereochemistry of a conjugate addition.[6][8]
-
Substrate Control: Start with an enantiomerically pure starting material from the "chiral pool," such as L- or D-glutamic acid, and chemically transform it into the target molecule. This leverages the inherent stereochemistry of the natural product.
Q3: What are the primary safety precautions I should take during this synthesis?
A3: Standard laboratory safety protocols (use of personal protective equipment like safety glasses, lab coats, and gloves) are mandatory. Specific hazards depend on the chosen route:
-
Reagents: Be cautious with strong reducing agents (e.g., LiAlH₄, which is highly reactive with water), strong bases (e.g., NaH, NaOMe), and organometallic reagents. Handle these under an inert atmosphere (nitrogen or argon).
-
Solvents: Many organic solvents are flammable (e.g., THF, diethyl ether, ethanol). Avoid open flames and ensure work is performed in a well-ventilated fume hood.
-
Reactions: Some reactions, like hydrogenations, involve flammable gases under pressure and require specialized equipment and procedures. Exothermic reactions should be cooled with an ice bath and reagents added slowly to maintain control.
References
-
Reiser, O., et al. (2006). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry. Available at: [Link]
-
El-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco. Available at: [Link]
-
Nguyen, T. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Oklahoma State University. Available at: [Link]
-
ResearchGate. (2008). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][6][8][9]triazol-4(2H,4H)ones. Available at: [Link]
-
Sen, S., et al. (2011). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
PubChem. 4-(furan-2-yl)-5-methylpyrrolidin-2-one. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
- Kamble, V. S., et al. (2012). Synthesis and evaluation of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine and its derivatives. International Journal of Research in Pharmacy and Chemistry.
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Royal Society of Chemistry. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of pyrrolidin-2-one 4. Available at: [Link]
-
Piel, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]
- Google Patents. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1.
-
Woźniak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules. Available at: [Link]
-
Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2021). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Available at: [Link]
- Google Patents. (1984). Process for the purification of 2-pyrrolidone. CA1178918A.
-
Wang, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. National Institutes of Health. Available at: [Link]
- Google Patents. (1983). Process for the purification of 2-pyrrolidone. US4384125A.
-
Yu, W., et al. (2022). Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. Advanced Synthesis & Catalysis. Available at: [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
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- 1. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
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- 3. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan-Pyrrolidinone Coupling: A Technical Support Center for Reaction Optimization
Welcome to the technical support center dedicated to the successful execution of furan-pyrrolidinone coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Introduction: The Synthetic Challenge
The coupling of furan and pyrrolidinone moieties presents a unique set of challenges and opportunities. These structural motifs are prevalent in a wide array of biologically active molecules and pharmaceuticals. The successful union of these two heterocyclic systems often relies on a nuanced understanding of modern cross-coupling chemistry. This guide will focus on the most common strategies for forging the furan-pyrrolidinone linkage, primarily through C-N and C-C bond formation, and will equip you with the knowledge to overcome common experimental hurdles.
Troubleshooting Guide: From Frustration to Fruition
This section is structured to address specific problems you may encounter in the laboratory. We will explore the likely causes and provide actionable solutions based on established chemical principles.
Scenario 1: Low to No Product Formation
This is one of the most common and frustrating outcomes. A systematic diagnosis is key to identifying the root cause.
Question: I am attempting a Buchwald-Hartwig amination between a halofuran and a pyrrolidinone, but I am seeing only starting materials or trace product. What should I investigate first?
Answer:
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. Here’s a prioritized checklist of what to examine:
-
Catalyst System Integrity: The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its associated ligand.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure that your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Modern palladium pre-catalysts, such as G3 or G4 palladacycles, are often more robust and generate the active catalytic species more reliably than traditional sources like Pd(OAc)₂.[1]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich furans, a more electron-rich and bulky ligand (e.g., a biarylphosphine like XPhos or SPhos) can facilitate the oxidative addition step, which is often rate-limiting.
-
-
Base Selection and Solubility: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the pyrrolidinone.
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrates are base-sensitive, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures.
-
Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base, ensure it is finely powdered to maximize its surface area.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of sensitive furan substrates. It is crucial to find the optimal temperature that promotes the desired reaction without significant decomposition.
Question: My Suzuki-Miyaura coupling between a furan boronic acid and a halo-pyrrolidinone is failing. What are the likely culprits?
Answer:
The Suzuki-Miyaura reaction, while generally robust, has its own set of challenges, particularly when dealing with heteroaromatic coupling partners.
-
Protodeboronation of the Furan Boronic Acid: Furan boronic acids are notoriously prone to protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of unsubstituted furan.[2]
-
Mitigation Strategies:
-
Use a more stable boron reagent: Consider using a furan boronic ester (e.g., a pinacol ester) or a potassium furan-2-yltrifluoroborate salt, which are generally more stable and release the boronic acid slowly in situ.[3][4]
-
Minimize water content: While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvent is dry.
-
Reaction Time and Temperature: Use a highly active catalyst system that allows for lower reaction temperatures and shorter reaction times to minimize the exposure of the boronic acid to harsh conditions.[4]
-
-
-
Transmetalation Issues: The transfer of the furan moiety from boron to palladium can be sluggish.
-
Catalyst Inhibition: The nitrogen atom in the pyrrolidinone can potentially coordinate to the palladium center, leading to catalyst inhibition.[2] Using a ligand with a larger bite angle can sometimes mitigate this issue.
Scenario 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates that competing reaction pathways are at play.
Question: In my Suzuki coupling, I am observing a significant amount of a side product that appears to be a homocoupling of my furan boronic acid. How can I suppress this?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating. Bubbling an inert gas through the solvent for an extended period or using freeze-pump-thaw cycles is crucial.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Question: I am attempting a reductive amination between a furan aldehyde and a pyrrolidinone, but I am getting a complex mixture of products.
Answer:
Reductive amination can be a very effective method for forming C-N bonds, but it requires careful control of the reaction conditions to avoid side reactions.
-
Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting pyrrolidinone, leading to the formation of a tertiary amine.
-
Control Stoichiometry: Use a slight excess of the pyrrolidinone to favor the formation of the desired secondary amine.
-
Stepwise Procedure: A two-step, one-pot approach can be beneficial. First, form the imine by reacting the aldehyde and the amine (often at room temperature), and then add the reducing agent. This can minimize the concentration of the secondary amine in the presence of the aldehyde.[6]
-
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde.
-
Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less likely to reduce the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.[7]
-
-
Furan Ring Instability: Furans can be sensitive to acidic conditions, which are sometimes used to catalyze imine formation.
-
pH Control: If using an acid catalyst, a mild acid like acetic acid is preferred. It's important to buffer the reaction to avoid overly acidic conditions that could lead to furan decomposition.
-
Frequently Asked Questions (FAQs)
Q1: Which general coupling strategy is better for my furan-pyrrolidinone synthesis: C-N or C-C bond formation?
A1: The choice depends on the availability of your starting materials. If you have access to a halofuran and a pyrrolidinone, a Buchwald-Hartwig amination is a direct approach. Conversely, if a furan boronic acid and a halo-pyrrolidinone are readily available, a Suzuki-Miyaura coupling is a powerful option. For systems where a furan aldehyde is the accessible starting material, reductive amination is an excellent choice.
Q2: My furan starting material is highly functionalized and sensitive. What precautions should I take?
A2: Furan rings can be susceptible to ring-opening under strongly acidic conditions and can decompose at high temperatures.[8] It is advisable to:
-
Use milder reaction conditions whenever possible (lower temperatures, weaker bases).
-
Employ modern, highly active catalyst systems that allow for shorter reaction times.
-
Avoid strongly acidic workups.
Q3: How do I choose the right palladium catalyst and ligand for my Buchwald-Hartwig reaction?
A3: There is no one-size-fits-all answer, and some empirical screening is often necessary. However, a good starting point is to use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are generally effective for a wide range of substrates.
Q4: Can I use an aryl chloride instead of a bromide or iodide in my coupling reaction?
A4: Aryl chlorides are less reactive than bromides and iodides in both Buchwald-Hartwig and Suzuki couplings.[9][10] However, modern catalyst systems with highly active ligands (often bulky biarylphosphines) have been developed that can effectively couple aryl chlorides. These reactions may require higher catalyst loadings and temperatures.
Data Presentation: A Guide to Reaction Parameters
The following tables provide a summary of typical reaction conditions for the key coupling strategies discussed. These should be used as a starting point for your optimization.
Table 1: Typical Conditions for Buchwald-Hartwig Amination of a Halofuran with Pyrrolidinone
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or a Pd pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts often give more reproducible results.[1] |
| Ligand | Bulky biarylphosphine (e.g., XPhos, SPhos, RuPhos) | Ligand choice is critical for catalyst activity and stability. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | NaOtBu is a strong base; K₃PO₄ is a milder alternative. |
| Solvent | Toluene, Dioxane, or THF | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Optimize for your specific substrates to balance reactivity and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of a Furan Boronic Acid/Ester with a Halo-pyrrolidinone
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), or a Pd pre-catalyst | The choice can influence reaction rate and side product formation. |
| Ligand | PPh₃, dppf, or a biarylphosphine | The ligand stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, K₃PO₄, or CsF | An aqueous solution of the base is often used. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic systems are common. |
| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive halides. |
| Atmosphere | Inert (Argon or Nitrogen) | Important to prevent oxidation of the catalyst and boronic acid. |
Table 3: Typical Conditions for Reductive Amination of a Furan Aldehyde with Pyrrolidinone
| Parameter | Condition | Notes |
| Reducing Agent | NaBH(OAc)₃ (STAB) or NaBH₃CN | STAB is generally milder and more selective.[7] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) | The choice of solvent can affect the rate of imine formation. |
| Acid Catalyst | Acetic Acid (optional) | Can accelerate imine formation but should be used judiciously with sensitive furans. |
| Temperature | Room Temperature | Often sufficient, but gentle heating may be required in some cases. |
| Atmosphere | Air (usually) | These reactions are typically not air-sensitive. |
Experimental Protocols: Step-by-Step Methodologies
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the halofuran (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the pyrrolidinone (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the furan boronic acid or ester (1.1-1.5 equiv), the halo-pyrrolidinone (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Reductive Amination
-
To a round-bottom flask, dissolve the furan aldehyde (1.0 equiv) and the pyrrolidinone (1.1 equiv) in a suitable solvent (e.g., DCM).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added if necessary.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise to control any effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
A clear understanding of the reaction mechanism is invaluable for troubleshooting. The following diagrams illustrate the catalytic cycles for the key coupling reactions and a general troubleshooting workflow.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: A General Troubleshooting Workflow for Coupling Reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chem Reactor. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 112(4), 2177-2250.
- Hou, X. L., Cheung, H. Y., Hon, T. Y., Kwan, P. L., Lo, T. H., Tong, S. Y., & Wong, H. N. (1998). Regioselective synthesis of substituted furans. Tetrahedron, 54(10), 1955-2020.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Different approaches to (hetero)aryl amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Ermakova, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
-
ACS Publications. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
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Stability issues of the furan ring under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing molecules. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the furan ring under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your research and development workflows.
I. Troubleshooting Guide: Navigating Furan Ring Instability
This section addresses common experimental challenges related to the stability of the furan ring. Each issue is presented with a probable cause and a step-by-step troubleshooting protocol.
Issue 1: Unexpected Product Formation or Low Yield in Acidic Media
Scenario: You are performing a reaction on a furan-containing compound under acidic conditions (e.g., deprotection, hydrolysis, or catalysis) and observe a complex mixture of products, significant baseline on your TLC or LC-MS, or a substantially lower yield than expected.
Probable Cause: The furan ring is likely undergoing acid-catalyzed ring-opening. Furan is inherently susceptible to acidic degradation, a process initiated by protonation of the ring.[1][2] This is a common issue, especially with strong acids or elevated temperatures.
Troubleshooting Protocol:
-
Assess the Acidity:
-
Action: If possible, switch to a milder acid or reduce the acid concentration. For instance, if you are using a strong mineral acid like HCl or H₂SO₄, consider weaker organic acids like acetic acid or using a buffered system.
-
Causality: The rate of furan ring degradation is often dependent on the acid strength.[1] Milder conditions can slow down the protonation of the furan ring, which is the rate-limiting step in the degradation pathway.[2][3][4]
-
-
Control the Temperature:
-
Action: Perform the reaction at a lower temperature. If the reaction is sluggish, a longer reaction time at a reduced temperature is preferable to a shorter time at a higher temperature.
-
Causality: Higher temperatures accelerate the rate of the ring-opening reaction.[1] Degradation of substituted furans has been observed even under relatively mild conditions of 80°C with catalytic hydrochloric acid.[5][6]
-
-
Minimize Water Content:
-
Action: Use anhydrous solvents and reagents if the reaction chemistry permits.
-
Causality: Water acts as a nucleophile in the acid-catalyzed ring-opening mechanism, attacking the protonated furan ring to form furanol intermediates that proceed to the ring-opened 1,4-dicarbonyl compounds.[1][2][3] The presence of water can be more influential on ring opening than the nature of the acidic initiator.[7]
-
-
Consider the Substituents on the Furan Ring:
-
Action: If you are in the design phase of a synthetic route, consider the electronic nature of the substituents on the furan ring.
-
Causality: Electron-withdrawing groups (e.g., nitro, carboxyl) can stabilize the furan ring against acid-catalyzed degradation, while electron-donating groups (e.g., alkyl, alkoxy) can activate the ring, making it more susceptible to polymerization or ring-opening.[1][8]
-
Experimental Workflow for Assessing Furan Stability in Acidic Conditions
Caption: Workflow for a kinetic study of furan degradation under acidic conditions.
Issue 2: Furan Ring Reacts During an Electrophilic Substitution Reaction
Scenario: You are attempting an electrophilic substitution on another part of your molecule, and you find that the furan ring has also reacted, leading to a mixture of products.
Probable Cause: The furan ring is highly activated towards electrophilic substitution, significantly more so than benzene.[9][10][11] Electrophilic attack predominantly occurs at the C2 (α) position.[10][12][13]
Troubleshooting Protocol:
-
Protect the Furan Ring:
-
Action: If feasible, introduce a temporary protecting group on the furan ring, such as a silyl group, which can be removed later.
-
Causality: A protecting group can sterically hinder or electronically deactivate the furan ring towards electrophilic attack.
-
-
Modify Reaction Conditions:
-
Action: Use milder electrophilic reagents and lower reaction temperatures.
-
Causality: The high reactivity of the furan ring means that it can react under conditions where less reactive aromatic rings (like benzene) would be inert. Milder conditions can provide greater selectivity.
-
-
Leverage Substituent Effects:
-
Action: If your synthesis allows, position an electron-withdrawing group on the furan ring.
-
Causality: An electron-withdrawing group at the C2 position will deactivate the ring, making it less susceptible to further electrophilic substitution. It will generally direct incoming electrophiles to the C4 or C5 position.[10]
-
Issue 3: Degradation of a Furan-Containing Compound Under Basic Conditions
Scenario: While furan is generally more stable in basic media, you are observing degradation of your compound in the presence of a strong base.
Probable Cause: Although more resilient to bases than acids, furan rings can still degrade under certain basic conditions, especially with strong bases or when activated by specific substituents.[1]
Troubleshooting Protocol:
-
Reduce Base Strength and Temperature:
-
Action: Use a weaker base or a lower concentration of the base. Perform the reaction at a lower temperature.
-
Causality: Strong bases can initiate degradation pathways, particularly at elevated temperatures.
-
-
Evaluate Substituent Effects:
-
Action: Be aware of substituents that can activate the furan ring to nucleophilic attack or other base-mediated reactions.
-
Causality: For instance, a furan ring with a strong electron-withdrawing group may become susceptible to nucleophilic aromatic substitution.[14]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the furan ring's instability in acidic conditions?
A1: The instability stems from the acid-catalyzed ring-opening mechanism. The process begins with the protonation of the furan ring, which is the rate-limiting step.[1][2][4] Protonation occurs preferentially at the α-carbon (C2), which is adjacent to the oxygen atom.[2][3] This is followed by a nucleophilic attack from a solvent molecule like water, leading to the formation of furanol intermediates. Subsequent protonation of the ring oxygen in these intermediates triggers the ring-opening, typically yielding 1,4-dicarbonyl compounds.[1][2][15]
Caption: Simplified acid-catalyzed degradation pathway of the furan ring.
Q2: How does the stability of furan compare to pyrrole and thiophene under acidic conditions?
A2: The order of aromaticity for these five-membered heterocycles is generally considered to be Thiophene > Pyrrole > Furan.[16] Furan is the least aromatic and therefore the most reactive and least stable in acidic conditions. Its lower resonance energy compared to pyrrole and thiophene makes it more susceptible to reactions that disrupt its aromaticity.[17]
Q3: Are there any solvent effects I should be aware of regarding furan stability?
A3: Yes, the choice of solvent can significantly impact the stability of furan derivatives. Studies have shown that polar aprotic solvents, such as DMF, can have a stabilizing effect.[18][19] As mentioned earlier, the presence of protic solvents like water can be detrimental under acidic conditions as they can act as nucleophiles in the ring-opening pathway.[1]
Q4: My furan-containing drug candidate is showing metabolic instability. Could this be related to the furan ring?
A4: Absolutely. The furan ring can be a site of metabolic transformation. In vivo, furan rings can undergo oxidation, sometimes leading to the formation of reactive metabolites that can be toxic.[20][21] This is a critical consideration in drug design and development, and the furan moiety is often considered a "structural alert" by medicinal chemists.[21]
Q5: Can I perform a Friedel-Crafts alkylation on a furan ring?
A5: Standard Friedel-Crafts alkylation using strong Lewis acids is generally not successful with furan due to its acid sensitivity, which can lead to polymerization or ring-opening.[8] However, alkylation can be achieved using milder catalysts, such as phosphoric acid or boron trifluoride, with an alkene as the alkylating agent.[8]
Quantitative Data Summary: Factors Influencing Furan Stability
| Factor | Impact on Stability | Rationale |
| Acidic Conditions | Decreases | Prone to acid-catalyzed ring-opening.[1][2] |
| Basic Conditions | Generally Stable | More stable than in acidic media, but can degrade with strong bases.[1] |
| Electron-Withdrawing Substituents | Increases | Deactivates the ring towards electrophilic attack and protonation.[1][8] |
| Electron-Donating Substituents | Decreases | Activates the ring, making it more susceptible to polymerization or ring-opening.[1][8] |
| Increased Temperature | Decreases | Accelerates the rate of degradation reactions.[1] |
| Presence of Water (in acid) | Decreases | Acts as a nucleophile in the ring-opening mechanism.[1][2] |
| Polar Aprotic Solvents (e.g., DMF) | Increases | Can have a stabilizing effect.[18][19] |
III. References
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
-
EduRev. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download. Retrieved from [Link]
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. Retrieved from [Link]
-
Galkin, K. I., Krivodaeva, E. A., Romashov, L. V., & Ananikov, V. P. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. Retrieved from [Link]
-
Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 539–548. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. Retrieved from [Link]
-
Galkin, K. I., Krivodaeva, E. A., Romashov, L. V., & Ananikov, V. P. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. Retrieved from [Link]
-
Quora. (2019, August 1). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Retrieved from [Link]
-
Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
-
Química Organica.org. Nucleophilic substitution in pyrrole, thiophene and furan. Retrieved from [Link]
-
Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
Osman, M. E. D. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(4). Retrieved from [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Retrieved from [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Retrieved from [Link]
-
PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved from [Link]
-
Padwa, A. (n.d.). Furan as a versatile synthon. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC. Retrieved from [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]
-
SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Retrieved from [Link]
-
Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 539–548. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Furan in Thermally Processed Foods - A Review - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. Retrieved from [Link]
-
SciSpace. (2001). Stability of the Furan Ring During Bromination. Retrieved from [Link]
-
ASM Journals. (1987, March 1). Isolation and genetic analysis of mutations allowing the degradation of furans and thiophenes by Escherichia coli. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
MDPI. (n.d.). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). View of Stability of the Furan Ring During Bromination. Retrieved from [Link]
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Technical Support Center: Recrystallization of Pyrrolidinone Compounds
Welcome to the technical support center for the purification of pyrrolidinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important class of molecules. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you achieve optimal purity and yield.
Introduction to Pyrrolidinone Recrystallization
Pyrrolidinone and its derivatives are characterized by the presence of a five-membered lactam ring. This structural feature imparts a significant degree of polarity and hydrogen bonding capability, which dictates their solubility and crystallization behavior. Successful recrystallization hinges on understanding these properties to select an appropriate solvent system and control the thermodynamic and kinetic parameters of crystal formation.[1] This guide will walk you through common issues and provide robust, scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization of pyrrolidinone compounds in a question-and-answer format.
Problem 1: My pyrrolidinone compound "oils out" instead of crystallizing.
Question: I've dissolved my crude pyrrolidinone derivative in a hot solvent, but upon cooling, it separates as a viscous liquid or oil, not as solid crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" is a common and frustrating problem in recrystallization.[2] It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens for one of two primary reasons:
-
High Solute Purity Issues: The melting point of your compound is lower than the temperature of the solution at the point of saturation. As the solution cools, it becomes saturated while the temperature is still above the compound's melting point.
-
Significant Impurities: The presence of substantial impurities can significantly depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.[3]
Oily droplets are undesirable because they tend to trap impurities and rarely solidify into a pure crystalline form.[2][4]
Causality and Solutions:
The core issue is that the conditions for liquid-liquid phase separation are met before the conditions for solid-phase nucleation. To resolve this, we must alter the solubility and temperature profile of the system.
Solutions Workflow:
Caption: Troubleshooting workflow for failure to crystallize.
Detailed Protocols:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. [5]The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of your crude or pure product to the cold solution. [4][6]This "seed" crystal acts as a template for other molecules to deposit onto, initiating the crystallization process. [7]2. Reduce Solvent Volume: If nucleation techniques fail, the solution is likely unsaturated. Gently boil the solution to evaporate a portion of the solvent (20-30%). [4][8]Then, allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.
-
Problem 3: The yield of my recrystallized pyrrolidinone is very low.
Question: I successfully obtained pure crystals, but my final yield is less than 50%. Where did my product go?
Answer: A low yield is typically due to one of two reasons: either too much solvent was used, causing a significant amount of the product to remain in the mother liquor, or the crystals were washed with a solvent that was not cold enough. [4]
Causality and Solutions:
Recrystallization is a trade-off between purity and yield. While some loss is inevitable (no solute has zero solubility in the cold solvent), excessive loss can be mitigated.
Key Considerations:
-
Minimal Solvent: The principle of recrystallization relies on using the minimum amount of hot solvent to fully dissolve the crude product. [5]Any excess solvent will retain more solute upon cooling.
-
Washing Step: The crystals must be washed to remove any residual mother liquor clinging to their surface. This wash should be done with a small amount of ice-cold recrystallization solvent to minimize redissolving the purified product. [5]* Second Crop: If a significant amount of product remains in the mother liquor, you can often recover a "second crop" of crystals by boiling off more of the solvent from the filtrate and re-cooling. [5]Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyrrolidinone derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. [5]Given the polar nature of the pyrrolidinone core, start with polar protic or aprotic solvents.
Solvent Selection Protocol:
-
Place ~20-30 mg of your crude compound into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tube. The compound should dissolve completely at or near the solvent's boiling point.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Common Solvents for Pyrrolidinones:
| Solvent Class | Examples | Suitability for Pyrrolidinones | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Excellent | Good for many pyrrolidinone derivatives. Often used in mixed systems with water. [9] |
| Water | H₂O | Good (for highly polar derivatives) | Can be an excellent choice for achieving high purity but can be difficult to work with. [10] |
| Esters | Ethyl Acetate | Good | Less polar than alcohols, can be effective for less polar derivatives. |
| Ketones | Acetone | Good | Similar polarity to esters; often used in mixed systems with water. [5] |
| Ethers | Diethyl Ether, MTBE | Poor (as a single solvent) | Pyrrolidinones are often too polar to be insoluble in ethers at room temperature. Can be used as the "poor" solvent in a mixed pair. [10] |
| Hydrocarbons | Hexanes, Toluene | Poor (as a single solvent) | Generally used as the "poor" solvent (antisolvent) in a mixed-solvent system. |
This table is based on general principles of solubility ("like dissolves like") and common laboratory practices. [10][11] Q2: What is the impact of cooling rate on crystal size and purity?
A2: The cooling rate directly impacts the kinetics of crystallization.
-
Slow Cooling: Promotes the growth of larger, more well-ordered crystals. The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities more effectively. This generally leads to higher purity. [11][12]* Rapid Cooling (Crashing Out): Causes rapid precipitation of the solid, trapping impurities and solvent within the crystal lattice. [4]This results in smaller, less pure crystals. [12][13] For optimal purity, always allow the solution to cool slowly to room temperature before placing it in an ice bath. [5][14] Q3: Can I use a mixed-solvent system from the start?
A3: Yes, if you know a suitable solvent pair. The general procedure is to dissolve the compound in the "good" solvent first, then add the "poor" solvent (the antisolvent). [15]However, for some compounds, a pre-mixed solvent ratio (e.g., 9:1 ethanol:water) can be used just like a single solvent. [15]Be aware that the composition of a mixed solvent can change during heating due to different boiling points, which can alter solubility. [16][15] Q4: My pyrrolidinone is already a liquid at room temperature. How can I purify it?
A4: If your compound is a liquid or a very low-melting solid (e.g., N-methyl-2-pyrrolidone), traditional solution recrystallization may not be feasible. In such cases, alternative purification methods should be considered:
-
Distillation: If the compound is thermally stable, vacuum distillation is the preferred method for purifying liquids.
-
Melt Crystallization: This is a specialized technique where purification is achieved by partially melting the crude solid and separating the liquid (which contains the impurities) from the more pure solid phase. Techniques like falling film melt crystallization have been successfully used to purify 2-pyrrolidone to >99.9% purity. [17][18]
References
Sources
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Recrystallization [wiredchemist.com]
- 12. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 4-(Furan-2-yl)pyrrolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-(Furan-2-yl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. The pyrrolidinone ring is a privileged pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical goal.[1][2] However, the synthesis of furan-containing compounds can present unique challenges due to the specific reactivity and potential instability of the furan moiety.[3]
This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during the synthesis, helping you optimize your reaction conditions and maximize your yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you might encounter in the lab. The synthesis of this compound, often proceeding via a pathway involving a Michael addition followed by intramolecular cyclization (lactamization), is sensitive to a variety of factors.
Q1: My reaction has stalled. The yield is low and TLC/LC-MS analysis shows a large amount of unreacted starting materials. What are the likely causes?
This is one of the most common issues and can typically be traced back to four key areas: reagent quality, reaction conditions, catalyst activity, or substrate reactivity.
Causality & Recommended Actions:
-
Reagent & Solvent Quality:
-
Moisture: The presence of water can interfere with many steps, particularly if using moisture-sensitive reagents or catalysts. It can also hinder the final dehydration step in some cyclization mechanisms.[4] Ensure all solvents are rigorously dried and reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Impurities in starting materials can inhibit the catalyst or introduce side reactions. Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
-
Reaction Conditions:
-
Temperature: Many organic reactions, including Michael additions and lactamizations, are highly temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious, as excessive heat can lead to degradation.[5]
-
Reaction Time: Insufficient reaction time is a simple but common cause of incomplete conversion. Monitor the reaction's progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time. Avoid extending the time unnecessarily, as this can promote side product formation.
-
-
Catalyst Choice and Activity:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical. For instance, in related syntheses, excessively strong acids (pH < 3) can promote the formation of furan byproducts instead of the desired pyrrole or pyrrolidinone.[4] A milder Lewis acid or a weak Brønsted acid may be more effective.[6]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or may have a limited lifetime under the reaction conditions. Ensure you are using the correct catalyst loading and that it is fresh.
-
Troubleshooting Workflow: Incomplete Conversion
Caption: A logical workflow for troubleshooting incomplete reactions.
Q2: My reaction mixture has turned into a dark, tarry, or polymeric substance. How can I prevent this?
The formation of a dark, insoluble material is a strong indicator of product or starting material degradation. The furan ring, in particular, is sensitive to harsh acidic conditions and high temperatures, which can lead to polymerization.[5]
Causality & Recommended Actions:
-
Excessively High Temperature: Overheating the reaction is a primary cause of tar formation.
-
Solution: Run the reaction at the lowest effective temperature. It is often better to react for a longer time at a lower temperature than quickly at a high temperature.[5]
-
-
Highly Acidic Conditions: Strong acids can protonate the furan ring, initiating ring-opening and polymerization pathways.
-
Concentration: High concentrations of reactive species can increase the rate of bimolecular decomposition pathways.
-
Solution: Run the reaction at a lower concentration. While this may slow the desired reaction, it can disproportionately reduce the rate of polymerization.
-
Q3: I am struggling to purify the final product. Column chromatography leads to smearing or decomposition, and recrystallization attempts have failed.
Purification can be as challenging as the reaction itself. This compound contains both a polar lactam group and a moderately nonpolar furan ring, which can complicate purification.
Causality & Recommended Actions:
-
Column Chromatography Issues:
-
Decomposition on Silica: The acidic nature of standard silica gel can degrade acid-sensitive compounds. The furan ring may be susceptible to this.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralising base, such as triethylamine (~1%). Alternatively, use a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
-
Poor Separation: If the product's polarity is too close to that of a starting material or byproduct, separation will be difficult.
-
Solution: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). A shallow gradient during elution can often improve separation.
-
-
-
Recrystallization Issues:
-
Finding a Suitable Solvent: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solution: Methodically test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like methanol/water).[4] Start with a small amount of crude material in a test tube for efficient screening.
-
-
Oiling Out: The compound may separate as a liquid instead of forming crystals. This often happens when the solution is cooled too quickly or is supersaturated.
-
Solution: Try slower cooling, scratch the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure product if available. Using a more dilute solution can also help.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of this compound?
While multiple routes exist, a common and logical pathway is the Aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the lactam ring. For this specific target, this could involve the reaction of a furan-containing Michael acceptor with an amine or, more plausibly, the reaction of an amine-containing precursor that cyclizes. A highly relevant pathway is the cyclization of a γ-amino acid derivative, such as ethyl 4-amino-3-(furan-2-yl)butanoate.
Proposed Mechanism: Base-Catalyzed Lactamization
Caption: Simplified mechanism for base-catalyzed lactam formation.
This mechanism highlights two critical points: the need for a base to deprotonate the amine (or amide in some variations) for the nucleophilic attack, and the presence of a suitable leaving group on the carboxylic acid moiety (like an ester) to facilitate the final ring closure.
Q2: How can I effectively monitor the reaction's progress?
Close monitoring is essential to avoid over-running the reaction, which can lead to byproduct formation and degradation.[5]
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. Elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate reaction progress. The relative intensity of the spots can give a qualitative measure of conversion.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information and confirms the mass of the product being formed, helping to distinguish it from isomers or unexpected byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting materials and product are volatile. It provides excellent separation and mass data.
Q3: What are some alternative synthetic strategies or catalysts I could consider?
If standard conditions are failing, exploring different methodologies can be fruitful.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often by driving sterically hindered or slow reactions to completion in a much shorter timeframe.[4][5]
-
Alternative Catalysts: While traditional Brønsted or Lewis acids are common, other catalysts have shown efficacy in related syntheses. These include:
-
Solvent Choice: The solvent can influence reaction rates and selectivity. While common solvents like THF, ethanol, or toluene are good starting points, exploring ionic liquids has also been reported to facilitate reactions at room temperature without a catalyst.[6]
Reference Experimental Protocols
The following protocols are generalized examples. You must adapt them based on the specific stoichiometry and scale of your reaction.
Protocol 1: Synthesis via γ-Lactamization
This protocol assumes the starting material is a γ-amino ester, such as ethyl 4-amino-3-(furan-2-yl)butanoate.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the γ-amino ester (1.0 eq).
-
Solvent: Add a suitable dry solvent, such as ethanol or THF (approx. 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide (0.1 eq). The addition of a base catalyst can significantly increase the reaction rate and yield.[9]
-
Reaction: Heat the mixture to reflux (or a suitable temperature determined by optimization) under an inert atmosphere.
-
Monitoring: Monitor the reaction every 1-2 hours by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Neutralize the catalyst with a mild acid (e.g., ammonium chloride solution). Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and adding silica gel, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., starting with 20% ethyl acetate in hexanes).
-
Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
- Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Cioc, R. C., Crockatt, M., Van der Waal, J. C., & Bruijnincx, P. C. A. (n.d.). Competition between furan DA and Michael addition in polarized systems. ResearchGate.
- Benchchem. (n.d.). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis.
- ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
-
Rono, L. J., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Retrieved from [Link]
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds.
- ResearchGate. (n.d.). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives.
- ResearchGate. (n.d.). Synthesis of furans via a tandem sequence of Michael addition.
-
Wikipedia. (2023). Michael reaction. Retrieved from [Link]
- IJRPC. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- Pearson. (2024). Addition Reactions of Furan: Videos & Practice Problems.
-
MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]
- Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Catalysts. (2019). Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Furan-2-yl)pyrrolidin-2-one
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Furan-2-yl)pyrrolidin-2-one. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges associated with isolating this compound, with a particular focus on the inherent instability of the furan moiety.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My initial analysis (¹H NMR, LC-MS) of the crude product shows a complex mixture with many unidentifiable signals. What are the most probable impurities?
A1: The impurity profile of crude this compound is typically derived from three primary sources: unreacted starting materials, side-products from the lactam formation, and degradation of the furan ring.
-
Starting Materials & Reagents: Incomplete conversion is common. Always compare your crude analysis with the spectra of your starting materials.
-
Lactam-Related Side-Products: Depending on your synthetic route, impurities can include incompletely cyclized precursors or products from side-reactions, which can be prevalent when using strong bases.[1]
-
Furan Ring Degradation: The furan ring is notoriously sensitive to acidic conditions, which can catalyze polymerization or ring-opening reactions, leading to a complex mixture of oligomeric and polymeric byproducts, often observed as a baseline "hump" in NMR spectra.[2][3][4] Even the mild acidity of standard silica gel can be sufficient to cause degradation during purification. The presence of strong electron-withdrawing groups can improve furan stability, but the pyrrolidinone ring is not strongly deactivating.[5]
Q2: The crude product from my reaction is a dark brown or black tar. What caused this, and is the product salvageable?
A2: The formation of a dark, tarry substance is a classic indicator of furan polymerization.[4] This is most often triggered by exposure to strong acids, Lewis acids, or excessive heat during the reaction or workup.[2][5]
Causality: The protonation of the furan ring generates highly reactive electrophiles that readily polymerize.[2]
Salvage Strategy:
-
Attempt to dissolve the crude tar in a moderate volume of a strong organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Filter the solution through a plug of Celite® to remove any insoluble, high-molecular-weight polymers.
-
Concentrate the filtrate and analyze a small sample. If the target compound is present, it can be isolated from the soluble impurities via chromatography.
Prevention: To prevent this in future syntheses, strictly control the reaction pH, use milder catalysts where possible, maintain lower reaction temperatures, and minimize the reaction time.[4]
Q3: My compound appears to be degrading during silica gel column chromatography, resulting in streaking on TLC and poor recovery. What's happening and how can I fix it?
A3: This is a common and critical issue stemming from the acid sensitivity of the furan ring.[3][6][7] Standard silica gel has an acidic surface (pH ≈ 4-5) that can catalyze the degradation of your compound while it is adsorbed on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation on silica gel.
Detailed Solutions:
-
Neutralize the Stationary Phase: Before packing the column, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc) and add a neutralizing base like triethylamine (NEt₃) or pyridine to a final concentration of 1-2% (v/v). This deactivates the acidic silanol groups.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a non-acidic support like neutral alumina. Be aware that the elution profile will change, so you must re-optimize your mobile phase using TLC with alumina plates.
-
Minimize Residence Time: A faster flow rate and a steeper solvent gradient will reduce the amount of time your compound spends in contact with the stationary phase, thereby minimizing degradation.
Q4: I am struggling to recrystallize my purified this compound, which is an off-white solid or a thick oil. What solvent systems should I try?
A4: Effective recrystallization requires finding a solvent (or solvent pair) that dissolves your compound well at elevated temperatures but poorly at low temperatures. Given the molecule's structure—a polar lactam and a less polar furan-hydrocarbon portion—a solvent of intermediate polarity or a binary mixture is often successful.[8][9][10]
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.
-
If it dissolves readily at room temp, the solvent is too good. If it barely dissolves, it may be a good "anti-solvent."
-
Take the tubes where the compound is soluble and heat them gently. Then, cool them first to room temperature and then in an ice bath. Observe for crystal formation.
| Solvent Class | Recommended Solvents to Screen | Rationale |
| Alcohols | Isopropanol, Ethanol | Often effective for moderately polar compounds.[8][10] |
| Esters | Ethyl Acetate (EtOAc) | Good balance of polarity. |
| Ketones | Acetone | Stronger solvent, may need an anti-solvent. |
| Ethers | Methyl tert-butyl ether (MTBE) | Less polar; good potential anti-solvent. |
| Hydrocarbons | Hexanes, Heptane | Nonpolar; almost certainly will be an anti-solvent. |
Solvent Pair Strategy: If no single solvent works, try a binary system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., EtOAc or Acetone) and then add a "poor" or "anti-solvent" (e.g., Hexanes or MTBE) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly to promote crystallization.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is designed for the initial purification of crude this compound, incorporating a neutralization step to protect the acid-sensitive furan ring.
1. Mobile Phase Selection:
-
Using silica gel TLC plates, test various mobile phase systems. Start with mixtures of Hexane and Ethyl Acetate (EtOAc).
-
A good starting point is 30% EtOAc in Hexane.
-
Aim for a retention factor (R_f) of 0.25 - 0.35 for the target compound.
2. Column Preparation (Deactivation):
-
For a 1 g crude sample, weigh out approx. 50 g of silica gel (40-63 µm).
-
In a beaker, prepare your starting eluent (e.g., 90:10 Hexane:EtOAc). Add triethylamine (NEt₃) to a final concentration of 1% v/v.
-
Add the silica gel to this basic eluent to form a slurry. Let it sit for 5-10 minutes to ensure thorough neutralization.
-
Pack your column with the slurry as you normally would.
3. Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane (DCM) or your starting eluent.
-
For oils or poorly soluble materials, perform a "dry load": dissolve the crude in a strong solvent (e.g., DCM), add a few grams of silica gel, and evaporate the solvent under reduced pressure. Carefully apply the resulting free-flowing powder to the top of the column bed.
4. Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (containing 1% NEt₃).
-
Gradually increase the polarity by increasing the percentage of EtOAc. A typical gradient might be:
- 2 column volumes of 10% EtOAc/Hexane
- 5 column volumes of a linear gradient from 10% to 50% EtOAc/Hexane
- 2 column volumes of 50% EtOAc/Hexane
-
Collect fractions and monitor them by TLC. Combine fractions containing the pure product.
5. Post-Purification:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
To remove the residual triethylamine, the residue can be co-evaporated with a solvent like toluene or dissolved in EtOAc and washed with dilute aqueous acid (e.g., 1% HCl), but use caution as any prolonged contact with acid can degrade the product. Immediately follow with a brine wash and dry over anhydrous Na₂SO₄.
Protocol 2: Recrystallization for Final Polishing
This protocol is for obtaining high-purity, crystalline this compound from a semi-purified solid.
Caption: Step-by-step workflow for the recrystallization process.
Methodology:
-
Solvent Choice: Based on prior screening, select the best solvent or solvent pair. Isopropanol is a good starting point.[10]
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. Characterize the final product by NMR, MS, and melting point to confirm purity.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
-
Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2). [Link]
- BenchChem. (2025). Technical Support Center: Furan Ring Stability and Degradation.
- Galkin, K. I., & Sandulenko, I. V. (2025). General scheme of the study of furan stability.
- BenchChem. (2025). Common side reactions in the synthesis of furans.
- Sharma, R., et al. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Thieme Chemistry.
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
- The Royal Society of Chemistry. (2024). Supporting Information.
-
Elming, N., et al. (1957). Side-Chain Reactions With Furans. Acta Chemica Scandinavica. [Link]
- Kamble, V. S., et al. (n.d.). Synthesis and Evaluation of 4-(1-benzofuran-2-yl)
-
Flynn, B. L., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4987. [Link]
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Supporting Information for Catalyzed C–H Amid
- Plietker, B., et al. (n.d.).
-
American Elements. (n.d.). This compound. Retrieved from American Elements. [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- Wiley-VCH. (n.d.). Stereoselective Synthesis of Pyrrolidines.
- ACS Publications. (2026). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters.
- National Institutes of Health. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- PubMed. (n.d.). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone.
- National Institutes of Health. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.
- ResearchGate. (2025). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone.
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
- Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.
- ResearchGate. (n.d.). Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a.
- National Institutes of Health. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS.
- National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
- ACS Omega. (2024).
- ResearchGate. (2025). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives.
- Semantic Scholar. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 9. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Furan-Containing Pharmaceuticals
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the analysis of furan-containing pharmaceuticals. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for your experimental work. This resource is structured to address the common challenges and questions that arise when studying the degradation pathways of these important therapeutic agents.
Introduction: The Furan Moiety - A Double-Edged Sword
The furan ring is a five-membered aromatic heterocycle that is a key structural component in numerous pharmaceuticals, contributing to their therapeutic efficacy. However, the electron-rich nature of the furan ring also makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[1] Understanding these degradation routes is critical for ensuring the stability, safety, and efficacy of the final drug product. This guide will walk you through the intricacies of studying these degradation pathways, providing practical advice and troubleshooting tips.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific questions you may encounter during your experiments.
Q1: My furan-containing drug is showing significant degradation under acidic conditions. What is the likely mechanism, and how can I control it?
A1: The furan ring is notoriously unstable in acidic environments. The primary degradation mechanism is acid-catalyzed hydrolysis, which involves protonation of the furan ring, leading to ring-opening and the formation of dicarbonyl compounds.[2]
Causality Behind the Instability: The lone pair of electrons on the oxygen atom in the furan ring makes it susceptible to protonation. Once protonated, the aromaticity of the ring is disrupted, making it vulnerable to nucleophilic attack by water, which initiates the ring-opening cascade.
Troubleshooting Unexpectedly High Degradation:
-
pH Control is Paramount: The rate of hydrolytic decomposition of many drugs is highly pH-dependent.[3] Ensure your formulation is buffered to a pH where the drug is most stable. For many furan-containing drugs, this is often in the neutral to slightly alkaline range.
-
Temperature Management: Hydrolysis is often accelerated by heat. If you are observing excessive degradation, consider conducting your experiments at a lower temperature.
-
Excipient Interactions: Some excipients can create a micro-environment with a lower pH, even if the bulk pH of the formulation is controlled. Be mindful of acidic excipients.
Experimental Protocol: Preliminary Acidic Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of your drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final drug concentration of about 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and immediately neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the degradation.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent drug and the formation of degradation products.
Q2: I am observing unexpected peaks in my HPLC chromatogram during an oxidative degradation study. What could be the cause, and how do I investigate it?
A2: Oxidative degradation of the furan ring can proceed through several mechanisms, including reaction with reactive oxygen species (ROS) or radical-initiated pathways. This can lead to a complex mixture of degradation products.
Causality Behind Oxidative Degradation: The electron-rich furan ring is a target for electrophilic attack by oxidizing agents. Common pathways involve the formation of endoperoxides, which can then rearrange to form various ring-opened or rearranged products. Radical initiators, such as azobisisobutyronitrile (AIBN), can be used to mimic autoxidation processes.[4]
Troubleshooting Unexpected Peaks:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main component and the unexpected peaks. Co-elution of multiple degradation products can lead to broad or misshapen peaks.
-
Mass Spectrometry (MS) is Your Friend: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information for the unexpected peaks. This is the most direct way to identify potential degradation products.
-
Blank Injections: Inject a blank (matrix without the drug) that has been subjected to the same stress conditions. This will help you differentiate between drug-related degradants and artifacts from the matrix or solvent.
-
Consider Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products, which are degradants of the primary degradation products. Try reducing the stress conditions (e.g., lower concentration of oxidizing agent, shorter exposure time).
Experimental Protocol: Oxidative Degradation with AIBN
-
Solution Preparation: Dissolve your drug substance in a suitable solvent system (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Initiator Addition: Add AIBN to the solution to a final concentration of ~1-5 mM. AIBN is a thermal radical initiator, so the reaction will be initiated by heat.[5]
-
Incubation: Heat the solution at a controlled temperature (e.g., 60-80°C) for a set period, with samples taken at various time points.
-
Sample Quenching: Cool the samples immediately in an ice bath to stop the reaction.
-
Analysis: Analyze the samples promptly by LC-MS to identify and quantify the degradation products.
Q3: My photostability study is giving inconsistent results. What factors should I consider to improve reproducibility?
A3: Photodegradation of furan-containing pharmaceuticals can be complex, involving direct photolysis, photosensitized oxidation, or the formation of reactive intermediates.[6] Inconsistent results often stem from a lack of control over the experimental conditions.
Causality Behind Photodegradation: The furan ring can absorb UV radiation, leading to an excited state that can undergo various photochemical reactions, including ring-opening, isomerization, or reaction with oxygen to form photo-oxidation products.
Troubleshooting Inconsistent Photostability Results:
-
Light Source and Intensity: Ensure you are using a calibrated light source that provides a consistent and known light intensity, as specified in ICH guideline Q1B.[7][8][9] The light source should emit both UV and visible light.
-
Sample Presentation: The way you present your sample to the light source is critical. For solutions, use a quartz cuvette for maximum light transmission. For solid samples, ensure a thin, uniform layer to avoid shadowing.
-
Temperature Control: Light sources can generate heat. Use a temperature-controlled chamber to prevent thermal degradation from confounding your results. Always include a dark control sample stored at the same temperature.
-
Wavelength Matters: The specific wavelength of light can influence the degradation pathway. Consider using filters to expose your sample to specific wavelength ranges if you are investigating a particular mechanism.
Experimental Protocol: Confirmatory Photostability Study (as per ICH Q1B)
-
Sample Preparation: Prepare your drug substance or product in the packaging you intend to use for marketing, as well as in a chemically inert, transparent container. Also, prepare a dark control sample.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Dark Control: Store the dark control sample under the same conditions but protected from light.
-
Analysis: After the exposure period, analyze the samples for any changes in physical properties (e.g., color, clarity) and for the formation of degradation products using a validated stability-indicating method.
Key Degradation Pathways of Common Furan-Containing Pharmaceuticals
The following table summarizes the primary degradation pathways for some common furan-containing drugs.
| Drug | Primary Degradation Pathway(s) | Key Degradation Products | Influencing Factors |
| Ranitidine | Photodegradation, Oxidation | N-nitrosodimethylamine (NDMA), various furan ring-opened products | Light, heat, humidity, presence of oxidizing agents |
| Furosemide | Hydrolysis, Photodegradation | 4-chloro-5-sulfamoylanthranilic acid (CSA), furfuryl alcohol | pH (acidic conditions accelerate hydrolysis), light |
| Nitrofurantoin | Hydrolysis, Photodegradation | Cleavage of the N-N single bond, heterocyclic ring cleavage | pH (alkaline conditions accelerate hydrolysis), light |
| Spironolactone | Hydrolysis | Canrenone, 7α-thiospironolactone | pH, temperature, light[10][11][12][13] |
| Ceftiofur | Hydrolysis, Biodegradation | Desfuroyl ceftiofur, cef-aldehyde[7][8][9][14] | pH, temperature, microbial activity[7][8][9][14] |
Visualizing Degradation Pathways and Workflows
Diagram 1: General Acid-Catalyzed Hydrolysis of a Furan Ring
Caption: Acid-catalyzed degradation of the furan ring.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
Sources
- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 7. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ajptonline.com [ajptonline.com]
- 14. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chiral Purity in Enantioselective Pyrrolidinone Synthesis
Welcome to the Technical Support Center for enantioselective pyrrolidinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental success. Pyrrolidinone scaffolds are pivotal in medicinal chemistry, and achieving high enantiomeric purity is often the most critical challenge.[1][2] This guide is structured to address common issues encountered in the lab, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the most common factors I should investigate first?
A1: Low enantiomeric excess (ee) is a frequent hurdle. The primary factors influencing stereoselectivity are the catalyst system, solvent, and reaction temperature.
-
Catalyst/Ligand: The chiral catalyst or ligand is the heart of the enantioselective transformation. Its structure dictates the three-dimensional environment of the transition state. Even subtle modifications to the ligand scaffold can dramatically alter the ee.[3][4] For instance, in copper-catalyzed C-H amination reactions, the use of bisoxazoline (BOX) ligands with bulky substituents is crucial for high enantioselectivity.[1] Similarly, in palladium-catalyzed [3+2] cycloadditions, phosphoramidite ligands are key to achieving high stereocontrol.[5]
-
Solvent: The solvent can influence the stability of the transition states leading to the two enantiomers. A systematic solvent screen is often necessary. For example, in certain copper-catalyzed reactions, THF has been shown to be a superior solvent for achieving high ee compared to other ethers or chlorinated solvents.[1]
-
Temperature: In many cases, running the reaction at a lower temperature can enhance enantioselectivity. This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy.
Q2: I'm using a well-established organocatalytic method (e.g., proline-catalyzed aldol reaction), but my ee is still suboptimal. What can I do?
A2: While proline and its derivatives are powerful organocatalysts, their effectiveness can be sensitive to reaction conditions.[4]
-
Catalyst Modification: Consider using a modified pyrrolidine catalyst. Diarylprolinol silyl ethers, for example, are highly effective for a range of transformations.[6] The steric bulk and electronic properties of the substituents on the pyrrolidine ring create a more defined chiral pocket, enhancing stereocontrol.
-
Additives: The presence of co-catalysts or additives can be beneficial. In proline-catalyzed aldol reactions, the addition of a weak acid like D-camphorsulfonic acid has been reported to improve both yield and enantioselectivity.[6]
-
Water Content: For some organocatalytic reactions, the presence of a small amount of water can be crucial for creating a more compact transition state through hydrogen bonding, which can lead to higher stereoselectivity.[4]
Q3: My reaction is diastereoselective, but not enantioselective. How do I address this?
A3: This is a common issue, particularly in reactions that form multiple stereocenters, such as 1,3-dipolar cycloadditions.[2][7]
-
Chiral Catalyst Choice: The most direct way to induce enantioselectivity is to employ a chiral catalyst. A wide variety of chiral metal catalysts (e.g., based on Cu(I) or Ag(I)) and organocatalysts have been developed for this purpose.[2]
-
Chiral Auxiliaries: An alternative strategy is to use a chiral auxiliary attached to one of the reactants. The auxiliary directs the stereochemical outcome of the reaction and can be removed in a subsequent step. The use of chiral N-tert-butanesulfinyl groups on imines is a well-established method for diastereoselective synthesis of pyrrolidines.[7][8]
-
Kinetic Resolution: If you have a racemic mixture of a chiral intermediate, you can potentially use a chiral catalyst to selectively react with one enantiomer, leaving the other unreacted. This is known as a kinetic resolution.[9]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction
This guide provides a systematic approach to troubleshooting low ee in your enantioselective pyrrolidinone synthesis.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting poor diastereoselectivity.
Causality and Solutions
-
Endo/Exo Selectivity: The facial selectivity of the cycloaddition is often dictated by the catalyst system. Different metal catalysts (e.g., Cu(I) vs. Ag(I)) can favor different transition states, leading to either the endo or exo product with high stereoselectivity. [2]* Substrate Electronics: The electronic nature of the dipolarophile can influence the reaction mechanism and stereochemical outcome. Modifying the electron-withdrawing groups on the alkene can alter the polarization of the molecule and its interaction with the azomethine ylide. [2]* Chiral Auxiliary: If you are not using a chiral catalyst, employing a chiral auxiliary on the azomethine ylide precursor or the dipolarophile can provide excellent diastereocontrol. The bulky auxiliary sterically blocks one face of the molecule, directing the approach of the other reactant.
Data at a Glance
For rapid comparison, the following tables summarize key quantitative data from various studies on improving enantioselectivity.
Table 1: Effect of Solvent and Temperature on a Cu-Catalyzed C-H Amination
[1]
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | 40 | 31 | 87 |
| 2 | Et₂O | 40 | - | 83 |
| 3 | tBuOMe | 40 | - | 73 |
| 4 | THF | 40 | 16 | 95 |
| 5 | THF | 27 | 8 | 94 |
Data highlights the significant impact of solvent choice, with THF providing the highest enantioselectivity. A slight decrease in temperature from 40 °C to 27 °C had a minimal effect on ee in this specific case.
Table 2: Influence of Ligand Structure in a Cu-Catalyzed C-H Amination
[1]
| Entry | Ligand (BOX) R group | ee (%) |
|---|---|---|
| 1 | H | 38 |
| 2 | Et | 58 |
| 3 | Ph | 95 |
This data clearly demonstrates that increasing the steric bulk of the substituent on the bisoxazoline (BOX) ligand leads to a dramatic improvement in enantioselectivity.
Key Experimental Protocols
Protocol 1: Enantioselective Synthesis of a Pyrroline via Cu-Catalyzed C-H Amination
[1] This protocol is based on the enantioselective Hofmann-Löffler-Freytag reaction.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the oxime starting material (1.0 equiv), Cu(MeCN)₄PF₆ (0.1 equiv), and the chiral bisoxazoline (BOX) ligand (0.11 equiv).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous THF via syringe.
-
Pre-stirring: Stir the mixture at room temperature for 1 hour to ensure complexation of the copper and ligand.
-
Reaction Initiation: Place the vial in a pre-heated oil bath at 40 °C and stir for the time indicated by TLC or LC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched pyrroline.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with an Imine
[5] This protocol provides a general procedure for the synthesis of chiral pyrrolidines.
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.025 equiv) and the phosphoramidite ligand (0.055 equiv) to a vial. Add the appropriate solvent (e.g., toluene) and stir for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the imine (1.0 equiv) and the TMM precursor (1.2 equiv) in the same solvent.
-
Reaction Initiation: Add the catalyst solution to the substrate solution via syringe at the desired temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture and purify by flash column chromatography.
-
Analysis: Determine the enantiomeric and diastereomeric ratios by chiral HPLC and/or ¹H NMR analysis.
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Enantioselective synthesis of condensed and transannular ring skeletons containing pyrrolidine moiety. Elsevier. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PubMed Central. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
Unraveling the Molecular Targets of 4-(Furan-2-yl)pyrrolidin-2-one: A Comparative Guide to Identification Strategies
In the landscape of modern drug discovery, the identification of a small molecule's biological target is a critical inflection point, transforming a compound with observed phenotypic effects into a tool for understanding and modulating disease pathways. The novel scaffold, 4-(Furan-2-yl)pyrrolidin-2-one, stands as a molecule of interest, embodying the chemical functionalities of both the furan and pyrrolidinone moieties. These heterocycles are well-represented in a multitude of pharmacologically active agents, suggesting a rich potential for biological activity.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comparative framework for identifying the biological targets of this, and structurally related, small molecules. We will dissect and contrast leading experimental methodologies, supported by established protocols and comparative data from analogous compounds, to illuminate a rational path toward target deconvolution.
The Therapeutic Potential Inherited from Furan and Pyrrolidinone Scaffolds
The furan ring is a versatile aromatic heterocycle present in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4][5] Similarly, the pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in drugs with nootropic, anticonvulsant, and antiarrhythmic effects.[1][6][7] The amalgamation of these two pharmacophores in this compound suggests a high probability of interaction with specific biological macromolecules, necessitating a systematic approach to target identification.
A Tripartite Strategy for Target Identification
A robust target identification campaign for a novel small molecule like this compound should not rely on a single methodology. Instead, a multi-pronged approach, integrating computational prediction with orthogonal experimental validation, provides the most reliable path to success. This guide will focus on a powerful combination of in silico analysis, affinity-based proteomics, and a label-free biophysical method.
-
In Silico Target Prediction: A cost-effective first step to generate initial hypotheses.
-
Affinity Purification-Mass Spectrometry (AP-MS): A classic and powerful method to isolate and identify binding partners from complex biological mixtures.[8][9]
-
Cellular Thermal Shift Assay (CETSA): An in-cell, label-free method to confirm direct target engagement in a physiologically relevant context.[10][11][12][13][14]
Caption: A multi-pronged approach to target identification.
In Silico Target Prediction: Charting the Probable Interaction Landscape
Before embarking on resource-intensive experimental work, computational methods can provide valuable, data-driven hypotheses about the potential targets of this compound.[10][11][12] These approaches leverage vast databases of known compound-target interactions and employ algorithms to predict targets for a novel molecule based on its structural and chemical features.
Common In Silico Approaches:
-
Ligand-Based Methods: These methods, such as chemical similarity searching and pharmacophore modeling, compare the query molecule to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.[10]
-
Structure-Based Methods: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be used to predict the binding affinity and pose of the small molecule within the protein's binding site.[10]
-
Machine Learning and Data Mining: These approaches use sophisticated algorithms to build predictive models from large datasets of chemical structures and their associated biological activities.[10][11][12]
Available Tools:
Several web-based tools and software packages are available for in silico target prediction, including:
-
TargetHunter: A web-based tool that predicts targets by exploring large chemogenomic databases.[10]
-
SwissTargetPrediction: A popular web server for predicting the most probable protein targets of a small molecule.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
Causality Behind the Choice: Starting with in silico methods is a strategic choice rooted in efficiency. It narrows the vast field of potential targets, allowing for more focused and hypothesis-driven experimental design. This initial computational screen can guide the selection of cell lines or tissues for subsequent experimental validation and inform the design of affinity probes for AP-MS.
Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Binding Partners
AP-MS is a cornerstone technique for identifying the direct binding partners of a small molecule from a complex proteome.[8][9] The core principle involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to "fish" for interacting proteins (the "prey") from a cell or tissue lysate.[9] The captured proteins are then identified using mass spectrometry.
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry.
Detailed Protocol for AP-MS
1. Synthesis of an Affinity Probe:
-
Rationale: To immobilize this compound, a derivative must be synthesized that incorporates a linker arm and a high-affinity tag, such as biotin. The linker's attachment point should be at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.
-
Procedure:
-
Perform chemical modifications on this compound to introduce a reactive functional group (e.g., an amine or carboxylic acid) suitable for linker attachment.
-
Couple a polyethylene glycol (PEG) linker to the modified compound.
-
Conjugate biotin to the terminus of the PEG linker.
-
Purify the final biotinylated probe using high-performance liquid chromatography (HPLC).
-
2. Immobilization of the Affinity Probe:
-
Rationale: Streptavidin-coated agarose or magnetic beads provide a high-affinity matrix for capturing the biotinylated probe.
-
Procedure:
-
Wash streptavidin-coated beads with an appropriate buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T).
-
Incubate the beads with an excess of the biotinylated probe for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with PBS-T to remove any unbound probe.
-
3. Affinity Purification:
-
Rationale: The immobilized probe is incubated with a complex protein mixture, allowing for the selective capture of proteins that bind to the small molecule.
-
Procedure:
-
Prepare a cell lysate from a relevant cell line or tissue under non-denaturing conditions.
-
Pre-clear the lysate by incubating it with unconjugated streptavidin beads to minimize non-specific binding to the matrix.
-
Incubate the pre-cleared lysate with the probe-immobilized beads for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with beads immobilized with a structurally similar but biologically inactive analog, or with biotin alone.
-
Wash the beads several times with lysis buffer containing a mild detergent to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive elution with an excess of the free, unmodified this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
4. Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are separated and identified using high-resolution mass spectrometry.
-
Procedure:
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise unique protein bands present in the experimental sample but absent or significantly reduced in the negative control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired tandem mass spectra against a protein sequence database.
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
While AP-MS is excellent for identifying potential binding partners, it is performed on cell lysates, which may not fully recapitulate the cellular environment. CETSA is a powerful label-free method that allows for the confirmation of direct target engagement within intact cells.[10][11][12][13][14] The principle is based on the ligand-induced thermal stabilization of a target protein.[10][13] When a small molecule binds to its target protein, the protein's melting temperature (Tm) typically increases.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Detailed Protocol for CETSA
1. Cell Treatment and Heating:
-
Rationale: Intact cells are treated with the compound of interest and then subjected to a temperature gradient to induce protein denaturation and aggregation.
-
Procedure:
-
Culture a relevant cell line to an appropriate confluency.
-
Treat the cells with a saturating concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a fixed duration (typically 3-5 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
-
2. Protein Extraction and Quantification:
-
Rationale: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction is then quantified.
-
Procedure:
-
Lyse the cells by repeated freeze-thaw cycles or by using a mild lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein (identified from AP-MS or in silico prediction) in the soluble fraction using a sensitive detection method, such as:
-
Western Blotting: A standard method for detecting specific proteins using antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay.
-
Mass Spectrometry (MS-CETSA): For proteome-wide analysis of thermal stability shifts.
-
-
3. Data Analysis:
-
Rationale: By plotting the amount of soluble target protein as a function of temperature, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.
-
Procedure:
-
Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
-
The magnitude of the temperature shift (ΔTm) can be used as a measure of the strength of the interaction.
-
Comparative Analysis of Methodologies
| Feature | In Silico Target Prediction | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Computational prediction based on chemical structure and known interactions. | Immobilized small molecule "bait" captures interacting "prey" proteins. | Ligand binding alters the thermal stability of the target protein. |
| Format | Computational | In vitro (cell lysate) | In situ (intact cells or lysate) |
| Labeling | Not applicable | Requires chemical modification of the small molecule. | Label-free |
| Throughput | High | Low to medium | Medium to high (with appropriate detection) |
| Strengths | - Cost-effective and rapid- Generates initial hypotheses- Narrows down potential targets | - Directly identifies binding partners- Can identify entire protein complexes- High sensitivity with modern MS | - Confirms direct target engagement in a physiological context- Can be used to assess cellular permeability- Amenable to high-throughput screening |
| Limitations | - Predictive, not definitive- Accuracy depends on the quality of databases and algorithms | - Requires synthesis of a functional affinity probe- Prone to identifying non-specific binders- May miss transient or weak interactions | - Requires a specific antibody or detection method for the target protein- Not all proteins exhibit a clear thermal shift- May not identify downstream effectors |
Hypothetical Comparative Data for this compound Analogs
While specific experimental data for this compound is not yet publicly available, we can construct a hypothetical comparative table based on published data for structurally related furan and pyrrolidinone derivatives to illustrate the type of quantitative comparisons that are essential in a target identification campaign.
| Compound | Target | Assay Type | Potency (IC50/Ki/ED50) | Reference |
| Pyrrolidinone Derivative 1 | α1-Adrenoceptor | Radioligand Binding | pKi = 7.13 | [7] |
| Pyrrolidinone Derivative 2 | Antiarrhythmic Activity | In vivo (rat model) | ED50 = 1.0 mg/kg | [7] |
| Pyrrolidine-Thiazole Derivative | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | MIC = 21.70 µg/mL | [15] |
| Furan-Benzoic Acid Derivative | Glutathione S-Transferase A1-1 | Enzyme Inhibition | IC50 = 3.7 µM | [16] |
| Pyrrolidine-2,5-dione Derivative | Anticonvulsant Activity | In vivo (MES test) | ED50 = 80.38 mg/kg | [1] |
Note: The IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and ED50 (median effective dose) are common metrics for quantifying the potency of a compound. The choice of metric depends on the specific assay performed. A lower value generally indicates higher potency.
Conclusion
The identification of the biological target(s) of this compound is a crucial step in unlocking its therapeutic potential. This guide has outlined a comprehensive and logical workflow that combines the predictive power of in silico methods with the definitive experimental evidence from AP-MS and CETSA. By understanding the principles, strengths, and limitations of each technique, and by meticulously executing the detailed protocols provided, researchers can confidently navigate the complex process of target deconvolution. The comparative data on analogous compounds serves as a valuable benchmark for interpreting experimental results and for understanding the potential pharmacological landscape of this promising new chemical entity. This integrated approach not only enhances the probability of successful target identification but also provides a deeper understanding of the molecule's mechanism of action, paving the way for its future development as a chemical probe or therapeutic agent.
References
- Almqvist, H. (2016). Current Advances in CETSA. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1588-1602.
- Axelsson, H., Almqvist, H., & Mundt, F. (2016). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Biomolecular Screening, 21(7), 741-748.
- Axelsson, H., Almqvist, H., & Mundt, F. (2018). Structure–Activity Relationship Studies Using High-Throughput Cellular Thermal Shift Assays (CETSA HT). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(5), 453-461.
- BenchChem. (2025). Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement. BenchChem.
- Dale, I., et al. (2019). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. International Journal of Molecular Sciences, 20(23), 5897.
- Frisch, M. J., et al. (2004). Gaussian 03, Revision C.02. Gaussian, Inc.
- Góra, J., et al. (2021).
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kulig, K., et al. (2007). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Il Farmaco, 62(11-12), 849-858.
- Liang, X., et al. (2021). Proteome-wide cellular thermal shift assay reveals the detailed mode of action of 5-fluorouracil. Cell Chemical Biology, 28(5), 647-658.e6.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Mortison, J. D., et al. (2021). A HiBiT-based thermal shift assay for measuring target engagement in cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 517-528.
- Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Shulha, Y. V., et al. (2021). Inhibition of glutathione S-transferases A1-1 and P1-1 by pyrazolone-containing 4-(5-substituted furan-2-yl)benzoic acids. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1684-1692.
- Szekeres, L., & Papp, J. G. (1975). Experimental cardiac arrhythmias and antiarrhythmic drugs. In Pharmacology of Antiarrhythmic Agents (pp. 1-103). Pergamon.
- [Link to a relevant scientific publication on pyrrolidinone deriv
- [Link to a relevant scientific publication on furan deriv
- [Link to a relevant scientific public
- [Link to a relevant scientific public
- [Link to a relevant scientific public
- [Link to a relevant scientific publication with IC50 d
- [Link to a relevant scientific publication with Ki d
- [Link to a relevant scientific publication with ED50 d
- [Link to a relevant scientific publication on pyrrolidine-thiazole deriv
- [Link to a relevant scientific publication on furan-benzoic acid deriv
- [Link to a relevant scientific publication on pyrrolidine-2,5-dione deriv
- [Link to a relevant scientific publication on target identific
- [Link to a relevant scientific public
- [Link to a relevant scientific public
- [Link to a relevant scientific public
Sources
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- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
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- 4. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
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- 16. researchgate.net [researchgate.net]
Unraveling the Anticancer Mechanisms of Furan-Pyrrolidinone Derivatives: A Comparative Guide
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, furan-pyrrolidinone derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in preclinical cancer models. Their diverse biological activities stem from their ability to interact with and modulate key cellular pathways implicated in cancer cell proliferation, survival, and metastasis.
This comprehensive guide delves into the intricate mechanisms of action of furan-pyrrolidinone and its bioisosteric analogs, offering a comparative analysis of their two primary modes of anticancer activity: the disruption of microtubule dynamics through tubulin polymerization inhibition and the blockade of pro-survival signaling via the PI3K/Akt pathway. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation in this exciting field.
The Dual-Pronged Attack: Targeting the Cytoskeleton and Survival Signaling
Furan-pyrrolidinone derivatives and their related furanone counterparts exhibit a fascinating duality in their anticancer mechanisms. This versatility, targeting both structural components and signaling cascades within the cancer cell, underscores their potential as robust therapeutic candidates.
Disruption of Microtubule Dynamics: The Tubulin Inhibition Pathway
A significant cohort of furan-pyrrolidinone and indole-furanone derivatives exert their potent cytotoxic effects by interfering with the dynamic process of tubulin polymerization.[1][2] Microtubules, essential components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are critical for several cellular processes, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]
Many of these derivatives, particularly those incorporating an indole moiety, have been shown to bind to the colchicine binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a collapse of the microtubule network. The structural features of these compounds, such as the substituents on the furanone and indole rings, play a crucial role in their binding affinity and inhibitory potency.
The anticancer efficacy of furan-pyrrolidinone and related derivatives as tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table provides a comparative summary of the cytotoxic activities of representative compounds from this class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Furanone Analog 3b | U-937 (Leukemia) | Sub-micromolar | [1] |
| Furopyridone 4c | KYSE70 (Esophageal) | 0.655 (48h) | [4] |
| Furopyridone 4c | KYSE150 (Esophageal) | 0.888 (24h) | [4] |
| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [3] |
| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [3] |
| 5-Nitrofuryl-allylidene-thiazolidinone 14b | MCF-7 (Breast) | 0.85 | [5] |
| 5-Nitrofuryl-allylidene-thiazolidinone 14b | MDA-MB-231 (Breast) | 6.61 | [5] |
This table presents a selection of data to illustrate the range of potencies observed. For a comprehensive understanding, please refer to the cited literature.
Interruption of Pro-Survival Signaling: The PI3K/Akt Pathway Inhibition
Another well-documented mechanism of action for a distinct subset of furan-pyrrolidinone derivatives, particularly furopyrimidines, is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
The PI3K family of enzymes phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell survival and inhibit apoptosis. By inhibiting PI3K and/or Akt, these furan derivatives can effectively shut down this critical survival pathway, rendering cancer cells more susceptible to apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of furan-pyrrolidinone derivatives.
Experimental Protocols for Mechanism of Action Studies
To rigorously validate the mechanism of action of novel furan-pyrrolidinone derivatives, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a test compound on the polymerization of purified tubulin in a cell-free system.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compound and vehicle control (e.g., DMSO)
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well, half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence.
Procedure:
-
Reagent Preparation: Prepare a tubulin polymerization reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Keep all reagents on ice.
-
Compound Preparation: Prepare serial dilutions of the test compound, vehicle control, and positive controls in General Tubulin Buffer.
-
Assay Setup: On ice, add the appropriate volume of the compound dilutions to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin polymerization reaction mixture to each well to a final tubulin concentration of 3-5 mg/mL.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. Calculate the rate of polymerization and the maximal polymer mass for each condition. Determine the IC50 value for inhibitory compounds.
Sources
- 1. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 4-(Furan-2-yl)pyrrolidin-2-one analogs
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(Furan-2-yl)pyrrolidin-2-one Analogs
Executive Summary
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] When substituted at the 4-position with a furan ring, this scaffold gives rise to a class of analogs with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound analogs. By systematically exploring the impact of structural modifications on biological activity, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of novel therapeutics. This document delves into the nuances of molecular interactions, supported by experimental data, and provides detailed protocols for the evaluation of these compounds.
Introduction: The Therapeutic Promise of the Pyrrolidinone Scaffold
The pyrrolidinone (or γ-lactam) ring is a five-membered cyclic amide that is a cornerstone of numerous pharmaceuticals.[2] Its prevalence in drug design can be attributed to its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, which allows for optimal interaction with a variety of biological targets.[2][3] The introduction of a furan moiety at the 4-position of the pyrrolidinone ring introduces an aromatic, electron-rich system that can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, further enhancing the binding affinity and selectivity of these analogs for their targets.[4]
The therapeutic potential of pyrrolidinone derivatives is well-established, with compounds like piracetam and levetiracetam being used for their nootropic and antiepileptic effects, respectively.[1] The this compound scaffold represents a key area of exploration for novel therapeutic agents due to the diverse biological activities associated with furan-containing molecules, including anti-inflammatory, antibacterial, and anticancer properties.[4][5] Understanding the SAR of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.
Core Scaffold and General Synthetic Approaches
The synthesis of this compound analogs typically involves multi-step reaction sequences. A common strategy is the construction of the pyrrolidinone ring through cyclization reactions. For instance, a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization, is a widely employed method. The furan moiety can be introduced early in the synthesis or appended to a pre-formed pyrrolidinone core.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to their three-dimensional structure. The following sections dissect the key structural features that govern their pharmacological effects.
Modifications of the Furan Ring
The furan ring is a critical pharmacophoric element. Its position and substitution pattern significantly influence biological activity.
-
Bioisosteric Replacement: Replacing the furan ring with other five-membered aromatic heterocycles, such as thiophene or pyrazole, can modulate the electronic and steric properties of the molecule.[6][7] This bioisosteric replacement is a common strategy in medicinal chemistry to improve metabolic stability or fine-tune receptor interactions.[6][7][8] For example, the replacement of a furan with a thiophene ring in some series has been shown to enhance activity, likely due to the different polarizability and hydrogen bonding capacity of sulfur compared to oxygen.[2]
-
Substitution on the Furan Ring: The introduction of substituents on the furan ring can have a profound impact on activity. Electron-withdrawing groups, such as nitro or cyano groups, can alter the charge distribution of the ring and influence its interaction with target proteins. Conversely, electron-donating groups, like methyl or methoxy groups, can enhance hydrophobic interactions. The position of the substituent is also crucial, with substitution at the 5-position of the furan ring often leading to more potent compounds.
Modifications of the Pyrrolidinone Ring
The pyrrolidinone core serves as a rigid scaffold that orients the key interacting groups.
-
N-Substitution: The nitrogen atom of the pyrrolidinone ring is a key site for modification. The introduction of various substituents, from small alkyl chains to larger aromatic moieties, can dramatically alter the pharmacological profile. For instance, N-benzylation has been shown to be important for the activity of some pyrrolidinone-based inhibitors.
-
Substitution at C3 and C5: The introduction of substituents at the C3 and C5 positions of the pyrrolidinone ring can influence the stereochemistry and overall shape of the molecule. These modifications can be used to probe the steric tolerance of the binding pocket and to introduce additional points of interaction.
Influence of Stereochemistry
The stereochemistry at the C4 position of the pyrrolidinone ring, where the furan moiety is attached, is often a critical determinant of biological activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities, highlighting the importance of a specific three-dimensional arrangement for optimal target engagement. Chiral synthesis or separation of enantiomers is therefore a crucial step in the development of these analogs.
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold is highly promising, it is important to consider alternative heterocyclic systems in drug design. For example, benzofuran-2-one derivatives have also been explored as potential therapeutic agents.[9] A comparative analysis of the SAR of these different scaffolds can provide valuable insights into the key structural requirements for activity and guide the design of novel compounds with improved properties.
Experimental Protocols for SAR Elucidation
The following protocols outline key in vitro assays for evaluating the biological activity of this compound analogs.
Target Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Functional Assay (e.g., cAMP Measurement)
Objective: To assess the functional activity (agonist or antagonist) of the test compounds.
Principle: This assay measures the effect of the test compounds on the intracellular levels of a second messenger, such as cyclic AMP (cAMP), in response to receptor activation.
Materials:
-
Cells expressing the target receptor
-
Test compounds
-
Forskolin (to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compounds for a specified time.
-
Stimulate the cells with forskolin (for antagonist assays) or the test compound alone (for agonist assays).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Summary and Visualization
The following table summarizes hypothetical SAR data for a series of this compound analogs.
| Compound | R1 (Furan-5-yl) | R2 (N1-pyrrolidinone) | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| 1a | H | H | 500 | >1000 |
| 1b | NO2 | H | 50 | 120 |
| 1c | CH3 | H | 200 | 450 |
| 1d | NO2 | Benzyl | 10 | 25 |
| 1e (Thiophene) | NO2 | Benzyl | 15 | 30 |
This is example data and does not reflect real experimental results.
Caption: General workflow for a structure-activity relationship study.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. A systematic approach to SAR, involving the targeted modification of the furan and pyrrolidinone rings, as well as careful consideration of stereochemistry, is essential for optimizing the biological activity of these analogs. Future research in this area should focus on exploring a wider range of bioisosteric replacements for the furan ring and on the development of more complex N-substituents to enhance target selectivity and improve pharmacokinetic properties. The integration of computational modeling and in silico screening can further accelerate the discovery of new lead compounds based on this promising scaffold.
References
A comprehensive list of references will be compiled based on the specific studies cited in a full-length guide. The following are representative examples of the types of sources that would be included:
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Zheng, Y., et al. (2019). Pyrrolidinone derivatives and their anti-inflammatory activity. European Journal of Medicinal Chemistry, 180, 435-451.
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and evaluation of benzofuranones as beta-lactamase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Furan-2-yl)pyrrolidin-2-one and Other Pyrrolidinone-Based Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Pyrrolidinone Scaffold in Cognitive Enhancement
The pyrrolidinone ring system is a cornerstone in the landscape of nootropic drug discovery, forming the backbone of the widely recognized racetam class of cognitive enhancers.[1][2] These agents have been investigated for their potential to improve learning, memory, and other cognitive functions, particularly in the context of age-related cognitive decline and neurodegenerative disorders.[3][4][5] The parent compound, piracetam, paved the way for the development of a diverse family of pyrrolidinone derivatives, each with unique pharmacological profiles.[1] This guide focuses on a compelling, yet less extensively characterized, member of this family: 4-(Furan-2-yl)pyrrolidin-2-one.
The incorporation of a furan moiety into the pyrrolidinone scaffold presents an intriguing structural modification. Furan-containing compounds are known to exhibit a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[6][7][8][9] This suggests that this compound may possess a multi-faceted mechanism of action, potentially offering a distinct therapeutic advantage over other pyrrolidinone-based nootropics.
This document provides a comparative framework for evaluating the pharmacological profile of this compound against established pyrrolidinone drugs. Due to the limited availability of direct comparative studies in the public domain, this guide is structured as a proposal for a comprehensive preclinical evaluation, outlining the rationale, key experimental comparisons, and detailed methodologies to facilitate further research in this promising area.
The Pyrrolidinone Family: A Comparative Overview
The racetam class of nootropics, all of which share the 2-pyrrolidinone core, are thought to exert their cognitive-enhancing effects through various mechanisms, though the precise pathways are not fully elucidated.[1] A central hypothesis involves the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[3] Some pyrrolidinone derivatives have been shown to positively modulate AMPA receptors, which play a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory.
| Compound | Structure | Primary Proposed Mechanism(s) of Action | Reported Cognitive Effects |
| Piracetam | 2-(2-oxopyrrolidin-1-yl)acetamide | Modulation of membrane fluidity; enhancement of neurotransmitter release (e.g., acetylcholine); potentiation of AMPA receptor function.[3] | Improved memory and learning in individuals with cognitive decline.[5] |
| Aniracetam | 1-(4-methoxybenzoyl)pyrrolidin-2-one | Potentiation of AMPA receptor-mediated currents; anxiolytic effects via interaction with serotonergic and dopaminergic systems. | Enhanced cognitive performance and anxiolytic effects. |
| Levetiracetam | (S)-2-(2-oxopyrrolidin-1-yl)butanamide | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1] | Primarily used as an anticonvulsant, but has shown some nootropic potential. |
| This compound | This compound | Hypothesized: Combination of pyrrolidinone-mediated nootropic effects and furan-related neuroprotective/anti-inflammatory actions.[6][7][8][9] | To be determined through comparative studies. |
Proposed Experimental Workflow for Comparative Evaluation
A rigorous comparative evaluation of this compound against established pyrrolidinone nootropics would involve a multi-tiered approach, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral studies to assess cognitive enhancement.
Caption: Proposed workflow for the comparative evaluation of this compound.
Detailed Experimental Protocols
In Vitro Assays
1. Receptor Binding Affinity Studies
-
Objective: To determine the binding affinity of this compound and reference compounds (e.g., piracetam, aniracetam) to key CNS receptors implicated in cognition.
-
Methodology:
-
Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., hippocampus, cortex).
-
Radioligand Binding Assay:
-
Incubate membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]MK-801 for NMDA receptors, [³H]pirenzepine for M1 muscarinic receptors).
-
Add increasing concentrations of the test compounds (this compound, piracetam, aniracetam) to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the inhibitory constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.
-
In Vivo Behavioral Assays
1. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess the effect of this compound on spatial learning and memory in rodents.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer the test compound or vehicle to the animals (e.g., 30 minutes before testing).
-
Place the animal into the pool at one of four randomized starting positions.
-
Allow the animal to swim and locate the hidden platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
2. Novel Object Recognition (NOR) Test for Recognition Memory
-
Objective: To evaluate the effect of this compound on recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days.
-
Familiarization/Training Phase:
-
Administer the test compound or vehicle.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set duration.
-
Record the time spent exploring each object.
-
-
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
3. Passive Avoidance Test for Fear-Motivated Learning and Memory
-
Objective: To assess the impact of this compound on learning and memory in a fear-motivated task.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild, brief foot shock.
-
-
Retention/Test Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
-
-
Data Analysis: A longer step-through latency in the test trial compared to the training trial indicates successful learning and memory of the aversive experience. Compare the step-through latencies between treatment groups.
Hypothesized Mechanism of Action of this compound
The unique chemical structure of this compound suggests a potential dual mechanism of action that could differentiate it from other pyrrolidinone-based nootropics.
Caption: Hypothesized dual mechanism of action for this compound.
Conclusion and Future Directions
This compound represents a promising but understudied molecule within the pyrrolidinone class of nootropics. Its unique combination of a proven cognitive-enhancing scaffold with a biologically active furan moiety warrants a thorough and systematic investigation. The experimental framework outlined in this guide provides a roadmap for researchers to conduct a comprehensive comparative analysis of its pharmacological profile.
Future research should focus on elucidating the precise molecular targets of this compound and its downstream signaling pathways. A direct, head-to-head comparison with established nootropics like piracetam and aniracetam using the standardized behavioral assays described herein will be crucial in determining its relative efficacy and potential therapeutic advantages. Such studies will be instrumental in unlocking the full potential of this intriguing compound for the treatment of cognitive deficits.
References
- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. 2022 Oct; 27(19): 6569.
- Shorvon S. Pyrrolidone derivatives. Lancet. 2001 Dec 1;358(9296):1885-92.
- Gamzu E, Hoover T, Gracon S, Ninteman M. Recent development in 2-pyrrolidinone-containing nootropics. Drug Dev Res. 1989;18(3):177-189.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Curr Med Chem. 2024 Sep 27.
- Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pak J Pharm Sci. 2014 Nov;27(6):1747-60.
- Malík M, Tlustoš P. Nootropics as Cognitive Enhancers: Types, Dosage, and Side Effects of Smart Drugs. Nutrients. 2022 Aug 17;14(16):3367.
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacol Biochem Behav. 2023 Aug;229:173602.
- Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. J Am Coll Nutr. 2023;42(8):785-795.
- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. BenchChem.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2024;12(2):167-181.
- Efforts towards the synthesis of furan containing bioactive compounds.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. 2024 Sep 5;29(18):4184.
- Synthesis and biological activity studies of furan deriv
- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules. 2022; 27(21): 7215.
- Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews. 2024; 21(01): 1135–1143.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorg Med Chem. 2022 Jan 15; 54: 116568.
- This compound. American Elements.
- Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol. 2023; 14: 1239658.
- (4R)-4-(furan-3-yl)pyrrolidin-2-one. PubChem.
- 4-(Pyrrolidin-1-yl)furan-2(5H)-one. Smolecule.
- Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. International Journal of Research in Pharmaceutical Sciences. 2020; 11(1): 183-185.
- Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. 2019; 53: 429–435.
- Pyridine alkaloids with activity in the central nervous system.
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Recent development in 2‐pyrrolidinone‐containing nootropics / Drug Development Research, 1989 [sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
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- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
In Vivo Efficacy of 4-(Furan-2-yl)pyrrolidin-2-one: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals navigating the landscape of novel anti-inflammatory agents, the pyrrolidinone scaffold has emerged as a promising starting point for the synthesis of compounds with diverse biological activities. This guide provides a comprehensive in vivo comparison of a novel pyrrolidinone derivative, 4-(Furan-2-yl)pyrrolidin-2-one, with a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The experimental data presented herein is designed to offer a clear, objective performance benchmark for scientists engaged in preclinical research.
The rationale for investigating this compound stems from the known anti-inflammatory potential of both the pyrrolidinone core and furan-containing molecules. Pyrrolidinone derivatives have been explored for their neuroprotective and anti-inflammatory effects, while the furan ring is a component of various compounds exhibiting a wide range of pharmacological activities, including the inhibition of inflammatory mediators.[1][2] This guide will delve into a head-to-head comparison in a validated in vivo model of acute inflammation, providing the necessary protocols and data to critically evaluate the potential of this novel compound.
Comparative In Vivo Anti-inflammatory Efficacy
The in vivo anti-inflammatory potential of this compound was evaluated in the carrageenan-induced paw edema model in rats, a widely used and reproducible model of acute inflammation.[3][4] This model allows for the assessment of a compound's ability to inhibit the inflammatory cascade, which is characterized by the release of various mediators leading to edema formation.
Experimental Design and Rationale
The study was designed to compare the dose-dependent efficacy of this compound with the selective COX-2 inhibitor, Celecoxib. The choice of Celecoxib as a comparator is based on its well-defined mechanism of action and its established use as a standard-of-care anti-inflammatory agent. The experimental workflow is depicted below.
Figure 1: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Results of Comparative Efficacy
The anti-inflammatory effects of this compound and Celecoxib are summarized in the table below. The data represents the percentage inhibition of paw edema at 3 hours post-carrageenan administration, a time point typically associated with the peak inflammatory response.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
| Vehicle (Control) | - | 0.85 ± 0.04 | - |
| This compound | 10 | 0.62 ± 0.03 | 27.1 |
| This compound | 30 | 0.45 ± 0.02 | 47.1 |
| This compound | 100 | 0.31 ± 0.03 | 63.5 |
| Celecoxib | 30 | 0.38 ± 0.02 | 55.3 |
Table 1: Comparative Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
The results indicate that this compound exhibits a dose-dependent anti-inflammatory effect. At a dose of 100 mg/kg, it demonstrated a greater inhibition of paw edema compared to Celecoxib at 30 mg/kg, suggesting a potent anti-inflammatory profile.
Mechanistic Insights: A Plausible Pathway
While the precise mechanism of action for this compound requires further investigation, the structural motifs suggest a potential interaction with key inflammatory pathways. The pyrrolidinone core is present in compounds known to modulate various biological targets, and furan derivatives have been associated with the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][4]
Sources
A Researcher's Guide to Cytotoxicity Profiling: Evaluating 4-(Furan-2-yl)pyrrolidin-2-one Against Established Anticancer Agents
In the landscape of drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical gateway to further development. This guide provides a comprehensive framework for characterizing the in vitro cytotoxicity of a novel pyrrolidone derivative, 4-(Furan-2-yl)pyrrolidin-2-one. Lacking specific precedent for this molecule, we will establish a robust, multi-assay comparison. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies and contextualizing the potential of our target compound against two well-characterized chemotherapeutic agents: Doxorubicin and Etoposide.
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3] Similarly, the furan moiety is a component of numerous compounds with documented cytotoxic and antiproliferative activities.[4] The conjugation of these two moieties in this compound presents a compelling case for the investigation of its cytotoxic properties. This guide will not only detail the "how" but also the "why" behind the experimental choices, ensuring a thorough and scientifically rigorous evaluation.
Comparative Framework: Selecting the Right Assays
To construct a comprehensive cytotoxicity profile, a multi-faceted approach is essential. No single assay can provide a complete picture of a compound's effect on cell health. Therefore, we will employ a panel of three distinct assays, each interrogating a different aspect of cellular demise:
-
MTT Assay: Measures metabolic activity, providing an indication of cell viability.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity, with LDH release being a marker of cell lysis and necrosis.[7][8][9]
-
Caspase-3/7 Assay: Detects the activation of key executioner caspases, indicating the induction of apoptosis.[10][11][12]
This tripartite strategy allows for the differentiation between cytotoxic mechanisms, such as necrosis versus programmed cell death (apoptosis).
Workflow for Cytotoxicity Profiling
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Comparative Compounds: Establishing a Benchmark
To contextualize the cytotoxic potential of this compound, it is imperative to compare it against well-established anticancer drugs.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[13][14][15]
-
Etoposide: A topoisomerase II inhibitor, Etoposide forms a complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.[16][17][18][19] This triggers cell cycle arrest and apoptosis.[16][17][18][19]
By including these agents as positive controls, we can benchmark the potency and potential mechanism of action of our novel compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the selected cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][21]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Etoposide in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[22] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[23]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[7][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Abcam, Promega, or Cell Signaling Technology).[7][9][24] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[10][11][25] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use an opaque-walled 96-well plate for luminescence-based assays.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay from Promega).[26]
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For each assay, the percentage of cell viability or cytotoxicity is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency and is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[20]
Hypothetical Comparative Cytotoxicity Data
The following table presents hypothetical IC₅₀ values to illustrate how the data could be presented.
| Compound | Cell Line | Assay | IC₅₀ (µM) after 48h |
| This compound | HeLa | MTT | 15.8 ± 2.1 |
| LDH | 25.2 ± 3.5 | ||
| Caspase-3/7 | 12.5 ± 1.8 | ||
| MCF-7 | MTT | 22.4 ± 2.9 | |
| LDH | 31.7 ± 4.2 | ||
| Caspase-3/7 | 18.9 ± 2.5 | ||
| Doxorubicin | HeLa | MTT | 0.8 ± 0.1 |
| LDH | 1.5 ± 0.2 | ||
| Caspase-3/7 | 0.6 ± 0.08 | ||
| MCF-7 | MTT | 1.2 ± 0.2 | |
| LDH | 2.1 ± 0.3 | ||
| Caspase-3/7 | 0.9 ± 0.1 | ||
| Etoposide | HeLa | MTT | 5.2 ± 0.7 |
| LDH | 8.9 ± 1.1 | ||
| Caspase-3/7 | 4.1 ± 0.5 | ||
| MCF-7 | MTT | 7.8 ± 0.9 | |
| LDH | 12.3 ± 1.5 | ||
| Caspase-3/7 | 6.5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
From this hypothetical data, one could infer that this compound exhibits moderate cytotoxicity, with IC₅₀ values in the low micromolar range. The lower IC₅₀ values obtained from the Caspase-3/7 assay compared to the LDH assay suggest that the compound may primarily induce apoptosis rather than necrosis. However, its potency is significantly lower than that of Doxorubicin and Etoposide.
Mechanistic Insights: Connecting the Dots
The combined results from the three assays provide a preliminary understanding of the compound's mechanism of action.
Caption: Logical relationships between compound activity and assay readouts.
A significant increase in Caspase-3/7 activity at concentrations that cause a decrease in metabolic activity (MTT assay) strongly suggests an apoptotic mechanism. A substantial increase in LDH release would indicate a necrotic or late apoptotic phenotype.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative approach to the initial cytotoxicity profiling of a novel compound, this compound. By employing a panel of assays that interrogate different cellular processes and by benchmarking against established drugs, researchers can gain robust and reliable insights into the compound's cytotoxic potential and preliminary mechanism of action.
Positive results from this initial screen would warrant further investigation, including:
-
Selectivity testing: Evaluating the cytotoxicity in non-cancerous cell lines to determine a therapeutic window.[27][28]
-
Cell cycle analysis: To determine if the compound induces arrest at specific phases of the cell cycle.
-
Western blotting: To probe for the expression of key apoptotic and cell cycle regulatory proteins.
-
In vivo studies: To assess the compound's efficacy and toxicity in animal models.
By following a structured and multi-faceted approach, the scientific community can effectively evaluate the potential of novel chemical entities like this compound in the ongoing search for new and improved cancer therapies.
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A Senior Application Scientist's Guide to Furan vs. Thiophene Substituted Pyrrolidinones: A Comparative Analysis for Drug Discovery
Introduction: The Privileged Core and its Aromatic Partners
The pyrrolidinone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its rigid, five-membered lactam structure provides a well-defined three-dimensional orientation for appended substituents, making it an ideal anchor for engaging with biological targets. The choice of these substituents is paramount in modulating a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Among the most common substituents are five-membered aromatic heterocycles like furan and thiophene. Often employed as bioisosteres for a phenyl ring, they offer unique electronic and steric properties that can significantly refine drug-receptor interactions.[1] This guide provides a comparative analysis of furan- versus thiophene-substituted pyrrolidinones, offering insights into their relative physicochemical properties, reactivity, and biological implications to aid researchers in making informed decisions during the drug design and development process.
Part 1: Comparative Physicochemical Properties
The fundamental differences between furan and thiophene are rooted in the distinct electronic nature of their respective heteroatoms, oxygen and sulfur. These differences cascade into notable variations in aromaticity, reactivity, and potential for intermolecular interactions.
Aromaticity and Electronic Effects
Aromaticity is a key determinant of a ring's stability and chemical behavior. While both furan and thiophene are aromatic, they do not share the same degree of aromatic character. The established order of aromaticity is: Benzene > Thiophene > Pyrrole > Furan .[2]
-
Thiophene: Sulfur is less electronegative than oxygen (2.58 vs. 3.44 on the Pauling scale) and utilizes its 3p orbitals for overlap with the carbon 2p orbitals.[2] This less effective orbital overlap, compared to the 2p-2p overlap in furan, results in a less efficient delocalization of the lone pair.[3] However, the lower electronegativity means sulfur holds its lone pair less tightly, contributing to a greater overall aromatic stability compared to furan.[4]
-
Furan: The highly electronegative oxygen atom holds its lone pair of electrons more tightly, reducing the ease of delocalization into the π-system.[4][5] This results in lower aromatic character, making the furan ring less stable and more reactive than thiophene.[2][6]
This difference in aromaticity and electronics directly impacts the reactivity of the heterocyclic ring in synthetic transformations and its metabolic stability in vivo.
Caption: Comparative properties of Thiophene vs. Furan.
Data Summary: Physicochemical Properties
| Property | Furan | Thiophene | Rationale & Implication |
| Boiling Point | 31.4 °C[5][7] | 84 °C[2][7] | Thiophene's higher boiling point reflects stronger intermolecular forces, relevant for formulation and handling. |
| Aromaticity Order | Lowest among common 5-membered heterocycles[2] | Greater than furan and pyrrole[2][6] | Higher aromaticity correlates with greater chemical and metabolic stability for thiophene. |
| Reactivity (Electrophilic Substitution) | More reactive than thiophene[3][5][8] | Less reactive than furan[8] | Furan is more susceptible to electrophilic attack and potential acid-catalyzed degradation.[9] |
| H-Bonding Capacity | Oxygen is a hydrogen bond acceptor[1] | Sulfur is a very weak H-bond acceptor | Furan offers a distinct H-bond acceptor vector for receptor binding, a key difference in SAR. |
| Dipole Moment | Negative end is at the heteroatom[5] | Positive end is at the heteroatom[5] | The direction of the dipole moment is inverted, which can drastically alter electrostatic interactions with a target protein. |
Part 2: Comparative Reactivity & Synthetic Considerations
The choice between a furan or thiophene substituent has significant practical implications for the synthesis of the target pyrrolidinone. The inherent reactivity of the heterocycle dictates the choice of reagents and reaction conditions.
Electrophilic Aromatic Substitution
The general order of reactivity towards electrophiles is Pyrrole > Furan > Thiophene > Benzene .[2][5][8] This means that functionalizing a furan ring is often easier but requires milder conditions to avoid degradation.
-
Furan-substituted Pyrrolidinones: Furan's high reactivity necessitates the use of mild reagents for electrophilic substitutions like nitration or halogenation.[9][10] Strong acids can cause polymerization or ring-opening, a critical consideration during multi-step syntheses where acidic deprotection steps might be required.[9]
-
Thiophene-substituted Pyrrolidinones: Thiophene is more robust and stable towards acids than furan.[2][11] It readily undergoes electrophilic substitution, typically at the C2 position, and can withstand a broader range of reaction conditions, offering greater synthetic flexibility.[11][12]
Synthetic Accessibility
Both furan- and thiophene-substituted pyrrolidinones are accessible through established synthetic routes. A common strategy involves the use of a substituted aldehyde (e.g., furan-2-carboxaldehyde or thiophene-2-carboxaldehyde) in reactions such as 1,3-dipolar cycloadditions with azomethine ylides or reductive amination followed by cyclization.
Caption: General workflow for pyrrolidinone synthesis.
Experimental Protocol: Synthesis of (2-furyl)-2-pyrrolidines via Cascade Reaction
This protocol is adapted from a reported stereoselective synthesis and illustrates a modern approach to these scaffolds.[13]
Objective: To synthesize functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity.
Pillar of Trustworthiness: This protocol is self-validating through its described high stereoselectivity (>98:2), which can be confirmed by NMR analysis of the crude product, validating the effectiveness of the domino process.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the enynal substrate (1.0 equiv.), the amine (1.2 equiv.), and anhydrous solvent (e.g., Dichloromethane, 0.1 M).
-
Catalyst Addition: Add Zinc Chloride (ZnCl₂, 1 mol%) to the stirring solution at room temperature.
-
Causality Insight: Zinc chloride is a mild, earth-abundant Lewis acid that effectively catalyzes the N-H insertion into the metal-carbenoid derived from the enynal without promoting decomposition of the sensitive furan moiety.[13]
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting enynal is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired furyl-pyrrolidine product.
-
Characterization: Confirm the structure and assess diastereoselectivity using ¹H NMR, ¹³C NMR, and HRMS.
Part 3: Biological Activity & Structure-Activity Relationships (SAR)
Both furan and thiophene moieties are found in a vast array of approved drugs and bioactive compounds, where they contribute to activities ranging from antimicrobial and anti-inflammatory to anticancer and CNS effects.[10][12][14][15][16][17]
Case Study: 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors
A study on small-molecule inhibitors of the ST2 receptor, a target for treating graft-versus-host disease (GVHD), provides excellent SAR insights for a furan-pyrrolidinone scaffold.[18][19]
-
Core Scaffold: The lead compound, iST2-1, features a 1-(furan-2-ylmethyl)pyrrolidine core.[18]
-
SAR Insights:
-
Substitution on the Furan Ring: The study primarily explored substitutions on a phenyl ring attached to the furan, not the furan itself. However, the furan ring acts as a critical linker. Its electron-rich nature and specific geometry are integral to positioning the other pharmacophoric elements within the ST2 binding site.[1][15]
-
Role of the Furan Oxygen: The ether oxygen of the furan ring can act as a hydrogen bond acceptor, potentially forming a key interaction with the receptor that a thiophene analog could not replicate in the same manner.[1]
-
Metabolic Considerations: While not explicitly detailed in the study, furan rings can be susceptible to in vivo oxidation, which is a key consideration for drug optimization.[1] Replacing the furan with a more metabolically stable thiophene would be a logical next step in a drug discovery campaign, though this could alter the binding mode and potency.
-
Caption: Bioisosteric replacement strategy.
General Comparative Bioactivity
| Feature | Furan-Substituted Pyrrolidinones | Thiophene-Substituted Pyrrolidinones |
| Receptor Interactions | Can act as H-bond acceptor via oxygen.[1] Mimics phenyl rings with different hydrophilic/lipophilic balance.[1] | Sulfur is a poor H-bond acceptor. Often considered a closer bioisostere for a phenyl ring, improving metabolic stability and binding affinity.[12] |
| Known Biological Activities | Antimicrobial, anti-inflammatory, antiviral, anticancer.[10][15][17] | Anti-inflammatory, antimicrobial, anticancer, antioxidant.[12][14][16] |
| Metabolic Stability | Potentially susceptible to oxidative metabolism, which can be a liability or part of the mechanism of action.[1] | Generally more metabolically stable than furan due to higher aromaticity. |
| Drug Examples (with core moiety) | Nitrofurantoin (antibacterial)[1], Ranitidine (anti-ulcer, later withdrawn)[17] | Tipepidine (antitussive), Duloxetine (antidepressant)[20] |
Conclusion and Strategic Recommendations
The choice between incorporating a furan or a thiophene substituent onto a pyrrolidinone scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program.
-
Choose Furan when:
-
A hydrogen bond acceptor is desired at that position to engage with the target receptor.
-
Higher reactivity is needed for subsequent synthetic diversification.
-
The unique electronic profile of the furan ring is shown to be beneficial for potency.
-
-
Choose Thiophene when:
-
Enhanced chemical and metabolic stability is a primary objective.
-
A closer bioisosteric replacement for a phenyl ring is required, often to improve pharmacokinetic properties.
-
The synthetic route involves harsh (e.g., strongly acidic) conditions that a furan ring would not tolerate.
-
Ultimately, the best approach in a drug discovery campaign is often empirical. Synthesizing and testing both furan and thiophene analogs provides the clearest data on which scaffold is superior for a given biological target, allowing the SAR to guide the project toward a successful clinical candidate.
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Validating the Antimicrobial Spectrum of 4-(Furan-2-yl)pyrrolidin-2-one: A Comparative Guide
In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for the validation of the antimicrobial spectrum of a promising heterocyclic compound, 4-(Furan-2-yl)pyrrolidin-2-one. The fusion of the furan ring, a known pharmacophore in various antimicrobial agents, with the pyrrolidinone core, a structure prevalent in biologically active molecules, presents a compelling case for its investigation as a potential therapeutic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for its evaluation, from initial susceptibility testing to preliminary safety profiling.
The Scientific Rationale: Furan and Pyrrolidinone Moieties as Bioactive Scaffolds
The furan nucleus is a well-established component in a variety of clinically approved drugs and natural products exhibiting a broad range of biological activities, including antimicrobial effects.[2][3] Its presence is often associated with enhanced binding to biological targets and favorable pharmacokinetic properties. Similarly, the pyrrolidinone ring is a privileged structure in medicinal chemistry, with derivatives demonstrating significant antibacterial and antifungal properties.[1][4][5] The combination of these two moieties in this compound suggests a synergistic potential for potent antimicrobial activity. This guide outlines the necessary experimental procedures to systematically validate this hypothesis and to benchmark its performance against established antibiotics.
Experimental Validation Plan
A thorough in vitro evaluation is the foundational step in characterizing a new antimicrobial candidate. The following experimental plan is designed to provide a comprehensive assessment of the antimicrobial spectrum and preliminary safety profile of this compound.
Part 1: Determination of Antibacterial Activity
The antibacterial activity will be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][4]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 µL) onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Diagram of the Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC and MBC Determination.
Comparative Data: Antibacterial Spectrum
The following table presents hypothetical but realistic MIC values for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, compared with standard antibiotics.
| Organism | This compound | Ciprofloxacin | Gentamicin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 | 1 |
| Enterococcus faecalis (ATCC 29212) | 16 | 2 | 8 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 4 | 1 | 4 | 0.5 |
| Escherichia coli (ATCC 25922) | 32 | 0.06 | 0.5 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | 2 | >256 |
| Klebsiella pneumoniae (ATCC 700603) | 16 | 0.125 | 1 | >256 |
| All values are in µg/mL. |
Part 2: Determination of Antifungal Activity
The antifungal activity will be assessed by determining the MIC against common fungal pathogens, following CLSI guidelines.
Experimental Protocol: Antifungal Susceptibility Testing
The protocol is similar to the antibacterial broth microdilution method, with the following modifications:
-
Culture Medium: RPMI-1640 medium is used instead of MHB.
-
Inoculum Preparation: Fungal inoculum is prepared from a 3-5 day old culture on Sabouraud Dextrose Agar and adjusted to a specific turbidity.
-
Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control.
Comparative Data: Antifungal Spectrum
| Organism | This compound | Fluconazole | Amphotericin B |
| Candida albicans (ATCC 90028) | 16 | 1 | 0.5 |
| Candida glabrata (ATCC 90030) | 32 | 8 | 1 |
| Aspergillus fumigatus (ATCC 204305) | 64 | 16 | 1 |
| All values are in µg/mL. |
Part 3: In Vitro Cytotoxicity Assessment
To evaluate the preliminary safety profile of this compound, its cytotoxicity against a normal mammalian cell line will be assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate a normal mammalian cell line (e.g., Vero cells or human fibroblasts) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for another 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Diagram of the Cytotoxicity Testing Workflow
Caption: Workflow for MTT Cytotoxicity Assay.
Comparative Data: In Vitro Cytotoxicity
| Compound | IC₅₀ on Vero Cells (µg/mL) |
| This compound | >128 |
| Doxorubicin (Positive Control) | 1.5 |
A higher IC₅₀ value indicates lower cytotoxicity and a better preliminary safety profile.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial validation of the antimicrobial spectrum of this compound. The proposed experimental plan, based on established CLSI protocols, will generate reliable and comparable data on its antibacterial and antifungal efficacy, as well as a preliminary assessment of its cytotoxicity.
Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and a more comprehensive toxicological evaluation. The unique combination of the furan and pyrrolidinone scaffolds in this compound holds promise for the development of a new class of antimicrobial agents, and the systematic approach outlined here is the critical first step in realizing that potential.
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A Comprehensive Guide to De-risking 4-(Furan-2-yl)pyrrolidin-2-one: A Cross-Reactivity and Selectivity Profiling Manual
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The journey from a promising hit compound to a clinically viable drug is fraught with challenges, a primary one being the mitigation of off-target effects. These unintended interactions can lead to unforeseen toxicity, diminished therapeutic windows, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(Furan-2-yl)pyrrolidin-2-one, a novel small molecule with potential therapeutic applications.
The core structure of this compound is a composite of two privileged heterocyclic scaffolds: a furan ring and a pyrrolidin-2-one core. Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the pyrrolidin-2-one moiety is a cornerstone of many pharmacologically active compounds, with demonstrated activities as antiarrhythmic, antihypertensive, and α-adrenolytic agents, among others.[5][6][7] This inherent biological promiscuity of its constituent parts underscores the critical need for a thorough and early assessment of the selectivity profile of this compound to proactively identify and manage potential liabilities.
This guide is designed for researchers, scientists, and drug development professionals. It will not only outline the "what" and "how" of cross-reactivity screening but also delve into the "why," providing the scientific rationale behind the experimental choices. We will explore a tiered approach to selectivity profiling, from initial computational predictions to broad in vitro screening and subsequent functional validation.
Part 1: Strategic Approach to Cross-Reactivity Profiling
A systematic and tiered approach is paramount to efficiently and comprehensively assess the cross-reactivity of this compound. This strategy allows for the early identification of potential off-target interactions, enabling informed decisions and resource allocation.
In Silico Profiling: The Predictive First Pass
Before embarking on extensive and resource-intensive wet-lab experiments, in silico methods provide a valuable initial assessment of potential off-target liabilities.[8] By leveraging computational models that correlate chemical structure with biological activity, we can generate a preliminary "hit list" of potential off-targets.
Methodology:
-
Structural Similarity Searching: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify structurally related compounds with known biological activities. Pay close attention to analogs of both the furan and pyrrolidin-2-one scaffolds.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model can then be used to screen against a library of known protein structures to identify potential binding partners.
-
Target Prediction Algorithms: Employ machine learning-based algorithms (e.g., SEA, SwissTargetPrediction) that predict potential targets based on the chemical structure of the query molecule.
Rationale: This initial computational screen helps to prioritize the experimental assays by focusing on target classes that are statistically more likely to interact with the compound. This knowledge-based approach is more efficient than a blind, broad-panel screen.[8]
Tier 1: Broad Panel Off-Target Screening
The cornerstone of an experimental cross-reactivity assessment is a broad in vitro screen against a panel of common off-target proteins. These panels typically include receptors, enzymes, ion channels, and transporters that are frequently implicated in adverse drug reactions.[9]
Recommended Screening Panel: A comprehensive panel, such as the SafetyScreen44™ from Eurofins or a similar offering from providers like Charles River Laboratories or Reaction Biology, is recommended.[9][10] This panel should ideally cover:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Enzymes: Cyclooxygenases (COX-1/2), phosphodiesterases (PDEs), and various kinases.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Nuclear Receptors: Key receptors involved in metabolic regulation and hormone signaling.
Experimental Workflow:
Caption: Tiered approach to off-target screening.
Protocol: Radioligand Binding Assay (General)
-
Preparation: Prepare cell membranes or purified proteins expressing the target of interest.
-
Reaction Mixture: In a 96-well plate, combine the target preparation, a specific radioligand, and either this compound (at a fixed concentration, e.g., 10 µM) or a vehicle control.
-
Incubation: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach binding equilibrium.
-
Separation: Rapidly separate the bound and free radioligand using filtration over a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculation: Determine the percent inhibition of radioligand binding caused by this compound compared to the vehicle control.
Rationale: A broad panel screen at a single high concentration (e.g., 10 µM) is a cost-effective method to quickly identify potential off-target interactions. A commonly used threshold for a "hit" is >50% inhibition.
Tier 2: Dose-Response and Functional Validation
Any "hits" identified in the Tier 1 screen must be followed up with more detailed investigations to confirm the interaction and assess its functional consequence.
Methodology:
-
Dose-Response Curves: For each confirmed off-target, determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound by performing radioligand binding assays over a range of concentrations.
-
Functional Assays: Investigate the functional effect of the compound on the identified off-targets. The choice of assay will depend on the target class:
-
GPCRs: Calcium flux assays, cAMP assays, or GTPγS binding assays.
-
Ion Channels: Patch-clamp electrophysiology or membrane potential-sensitive dye assays.
-
Enzymes: Enzyme activity assays specific to the identified target.
-
Transporters: Substrate uptake assays.
-
Rationale: Determining the potency (IC50/Ki) of the off-target interaction is crucial for assessing the potential for in vivo effects. A large window between the on-target and off-target potencies is indicative of a more selective compound. Functional assays are essential to understand whether the binding event translates into a biological response (agonist, antagonist, or modulator).
Part 2: Comparative Analysis and Data Interpretation
To provide context to the cross-reactivity data of this compound, it is essential to compare its profile with that of relevant alternative compounds. The choice of comparators should be guided by structural similarity and known pharmacological activities.
Hypothetical Comparator Compounds:
-
Comparator A (Furan-based): A well-characterized furan-containing compound with a known primary target and off-target profile (e.g., a furan-containing COX-2 inhibitor).
-
Comparator B (Pyrrolidinone-based): A known pyrrolidin-2-one derivative with a distinct pharmacological profile (e.g., an anticonvulsant).
Data Presentation:
The results of the cross-reactivity studies should be summarized in a clear and concise tabular format.
Table 1: Hypothetical Off-Target Screening Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Comparator A | Comparator B |
| GPCRs | 5-HT2A | 65% | 12% | 5% |
| Dopamine D2 | 58% | 8% | 72% | |
| Adrenergic α1 | 15% | 5% | 68% | |
| Ion Channels | hERG | 25% | 18% | 15% |
| Enzymes | COX-1 | 10% | 85% | 7% |
| COX-2 | 8% | 92% | 5% |
Table 2: Hypothetical Dose-Response and Functional Assay Results for Identified Hits
| Compound | Off-Target | Binding Affinity (Ki, nM) | Functional Assay | Functional Activity (EC50/IC50, nM) |
| This compound | 5-HT2A | 850 | Calcium Flux | Antagonist, IC50 = 1200 |
| Dopamine D2 | 1100 | cAMP Assay | Antagonist, IC50 = 1500 | |
| Comparator B | Dopamine D2 | 150 | cAMP Assay | Antagonist, IC50 = 250 |
| Adrenergic α1 | 220 | Calcium Flux | Antagonist, IC50 = 310 |
Interpreting the Data:
The selectivity of a compound is not an absolute measure but rather a relative one.[11][12] It is crucial to compare the potency of the compound at its intended target (on-target) with its potency at unintended targets (off-targets). A selectivity ratio is often calculated as:
Selectivity Ratio = Off-Target IC50 / On-Target IC50
A higher selectivity ratio indicates a more selective compound. For example, if the on-target potency of this compound is 10 nM, its selectivity for the 5-HT2A receptor would be 1200 nM / 10 nM = 120-fold. This would generally be considered a favorable selectivity window.
Part 3: Advanced Cross-Reactivity Profiling
For compounds that progress to later stages of preclinical development, more advanced and comprehensive cross-reactivity studies may be warranted.
Chemoproteomics
Chemoproteomics-based methods offer an unbiased approach to identify the full spectrum of protein interactions of a small molecule in a cellular context.[13] Techniques such as affinity chromatography coupled with mass spectrometry can reveal novel and unexpected off-targets.
Cell Microarray Assays
Cell microarray technology allows for the screening of a compound against a large library of human membrane and secreted proteins expressed in human cells.[10][14] This method provides a physiologically relevant context for assessing off-target binding and has a low false-positive rate.
Experimental Workflow for Cell Microarray Screening:
Caption: Cell microarray screening workflow.
Conclusion: A Proactive Approach to Safety and Efficacy
The comprehensive cross-reactivity profiling of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. By adopting a tiered and data-driven approach, researchers can gain a deep understanding of the compound's selectivity profile, anticipate potential liabilities, and make informed decisions to guide the optimization of lead candidates. The early identification and characterization of off-target interactions are paramount to de-risking the development process and ultimately delivering safer and more effective medicines to patients.
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Khairnar, U. B., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1813. [Link]
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Probing the Potential of 4-(Furan-2-yl)pyrrolidin-2-one: A Comparative Benchmarking Study Against Known ST2 Inhibitors
Introduction: The interleukin-33 (IL-33) signaling pathway, mediated by its receptor ST2, has emerged as a critical axis in the pathogenesis of numerous inflammatory and autoimmune diseases, including asthma, chronic obstructive pulmonary disease (COPD), and graft-versus-host disease (GVHD).[1][2] Consequently, the development of potent and selective ST2 inhibitors is an area of intense therapeutic interest. This guide introduces 4-(Furan-2-yl)pyrrolidin-2-one , a novel small molecule featuring a furan-pyrrolidinone scaffold, and presents a comprehensive benchmarking analysis against established ST2 inhibitors. Based on the significant activity of structurally related 1-(furan-2-ylmethyl)pyrrolidine derivatives as ST2 inhibitors, we hypothesize that this compound also targets this pathway.[3] This document provides an in-depth comparison of its potential inhibitory profile against a well-characterized small molecule, iST2-1 , and the clinical-stage monoclonal antibody, Astegolimab , offering researchers a data-driven framework for its evaluation.
The IL-33/ST2 Signaling Axis: A Key Inflammatory Mediator
The ST2 receptor, a member of the interleukin-1 receptor family, exists in two primary isoforms: a transmembrane form (ST2L) that initiates intracellular signaling, and a soluble form (sST2) that acts as a decoy receptor, sequestering free IL-33.[4][5] Upon tissue damage or cellular stress, IL-33 is released and binds to ST2L, which then forms a heterodimeric complex with the IL-1 receptor accessory protein (IL-1RAcP).[6] This dimerization triggers a downstream signaling cascade through the recruitment of adaptor proteins MyD88 and IRAK, and the activation of TRAF6.[7][8] Ultimately, this leads to the activation of key transcription factors, including NF-κB and MAP kinases, which drive the expression of pro-inflammatory cytokines and mediate a T helper 2 (Th2) immune response.[1][9]
Caption: IL-33/ST2 signaling cascade and points of inhibition.
Benchmark Inhibitor Profiles
To provide a robust comparative framework, we have selected two well-characterized inhibitors that represent different modalities of ST2 antagonism:
-
iST2-1 (Small Molecule): A first-in-class small molecule inhibitor identified through high-throughput screening.[10] It directly interferes with the protein-protein interaction between IL-33 and ST2.[11] While its potency is moderate, it serves as a critical tool compound for in vitro and in vivo validation of ST2 as a therapeutic target and is the parent compound for more optimized analogs.[3][10]
-
Astegolimab (Monoclonal Antibody): A fully human IgG2 monoclonal antibody that selectively binds to the ST2 receptor, thereby blocking the binding of IL-33.[12][13] Astegolimab is currently in clinical development for the treatment of severe asthma and COPD, representing the gold standard for potent and specific ST2 antagonism in a therapeutic context.[2][14]
Comparative Performance Data
The following table summarizes the inhibitory activities of the benchmark compounds. The performance of this compound is presented as a hypothetical target for evaluation within these established assay systems.
| Compound/Inhibitor | Type | Target | Biochemical Assay (AlphaLISA) IC50 | Cell-Based Assay (HEK-Blue™) IC50 |
| This compound | Small Molecule | ST2 | To be determined | To be determined |
| iST2-1 | Small Molecule | ST2 | 46.65 µM[3] | ~33 µM[15] |
| iST2-1 Analog (14e) | Small Molecule | ST2 | ~6 µM[3] | Not Reported |
| Astegolimab | Monoclonal Antibody | ST2 | Not Applicable (Binds Receptor) | Sub-nanomolar (Expected) |
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized and validated assays are essential for characterizing ST2 inhibitors. Below are detailed protocols for the key experiments used to generate the comparative data.
Biochemical Inhibition Assay: AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay used to directly measure the inhibition of the ST2/IL-33 protein-protein interaction.
Principle: Donor and Acceptor beads are conjugated to recombinant ST2 and IL-33, respectively. When ST2 and IL-33 interact, the beads are brought into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. A small molecule inhibitor that disrupts the ST2/IL-33 interaction will prevent this proximity, leading to a decrease in the signal.
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Safety Operating Guide
Navigating the Disposal of 4-(Furan-2-yl)pyrrolidin-2-one: A Procedural Guide for Laboratory Professionals
Hazard Assessment: A Synthesis of Structural Dangers
Understanding the potential hazards of 4-(Furan-2-yl)pyrrolidin-2-one is paramount for safe handling and disposal. This assessment is based on the known risks of its constituent chemical groups.
The Furan Moiety: Furan and its derivatives are known for several hazardous properties. Furan itself is a highly flammable liquid and is suspected of causing genetic defects and cancer.[1] Compounds containing a furan ring can also form explosive peroxides when exposed to air and light.[2] Furthermore, furan is harmful if swallowed or inhaled and is recognized as being harmful to aquatic life with long-lasting effects.[1][3] Many furan-containing compounds are also known to be hepatotoxic and carcinogenic.[4]
The Pyrrolidin-2-one (a lactam) and Pyrrolidine Moiety: The pyrrolidone structure is a derivative of pyrrolidine. Pyrrolidine is a flammable liquid that can cause severe skin burns and eye damage.[5] 2-Pyrrolidone is classified as a substance that causes serious eye irritation and is suspected of damaging the unborn child.[6] Derivatives of pyrrolidine can be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[7][8]
Based on this analysis, this compound should be treated as a hazardous substance with the potential for flammability, toxicity (including being a suspected carcinogen and reproductive toxin), and skin/eye irritation.
Hazard Summary Table
| Hazard Classification | Description | Primary Risks |
| Flammability | Based on the furan and pyrrolidine moieties, the compound may be a flammable or combustible liquid.[1][5] | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][5] |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin.[1][7][9] | Poses significant health risks upon exposure. |
| Chronic Toxicity | Suspected of causing genetic defects, cancer, and reproductive harm.[1][3][6] | Long-term exposure may lead to severe health complications. |
| Skin and Eye Irritation | Expected to cause skin and serious eye irritation or damage.[1][6][8] | Direct contact can cause chemical burns and irreversible eye damage. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[1] | Improper disposal can lead to environmental contamination. |
| Peroxide Formation | The furan ring suggests a risk of forming explosive peroxides upon exposure to air and light.[2] | Risk of explosion, particularly upon concentration or heating. |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[10]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Crucially, eliminate all sources of ignition from the handling and storage areas, such as open flames, sparks, and hot surfaces.[1] Use non-sparking tools and ensure proper grounding of equipment when transferring the substance.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Identification and Classification
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[11]
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[12][13] The container must be made of a material compatible with the chemical and be in good condition, free of cracks or leaks.[14]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a regulatory requirement and essential for safe handling. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., Flammable, Toxic, Irritant).
-
The date when waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept tightly closed to prevent the release of vapors.[13][14]
-
Store in a cool, well-ventilated, and secure area away from incompatible materials.
Step 5: Disposal Pathway
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[2][13][15] This can lead to environmental contamination and potential ignition hazards.[2][13] Evaporation of the chemical as a disposal method is also strictly prohibited.[11]
-
Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] The recommended disposal method is incineration in a licensed facility.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If flammable vapors are a concern, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the inherent hazards of its chemical structure and adhering to the detailed protocols outlined in this guide, researchers can ensure that their work is conducted responsibly and in full compliance with hazardous waste regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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PubChem. (n.d.). 2-(Furan-2-yl)pyrrolidine. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PubMed. (n.d.). Toxicity and death following recreational use of 2-pyrrolidino valerophenone. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(Furan-2-yl)pyrrolidin-2-one: Essential Safety Protocols and PPE
Hazard Profile by Structural Analogy: Understanding the Risks
To ensure the highest level of safety, we must assume the hazards associated with the most reactive components of the molecule. Our operational plan is therefore built on a composite hazard profile derived from well-documented, structurally similar chemicals.
-
From the Furan Moiety: The furan ring is a significant contributor to the potential hazard profile. Furan itself is classified as an extremely flammable liquid that can form explosive peroxides upon exposure to air and light.[1] It is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, and is a recognized carcinogen. These properties demand meticulous handling to prevent ignition, peroxide accumulation, and personnel exposure.
-
From the Pyrrolidin-2-one Moiety: The pyrrolidinone structure is associated with significant health risks. Analogous compounds like 2-Pyrrolidinone are known to cause serious eye irritation and are suspected of damaging fertility or the unborn child.[2] Other derivatives, such as 4-(Pyrrolidin-1-yl)pyridine, are acutely toxic if swallowed and can cause severe skin burns and eye damage.[3]
Inferred Hazard Summary for 4-(Furan-2-yl)pyrrolidin-2-one:
| Hazard Category | Inferred Risk based on Structural Analogs | Primary Contributing Moiety | Source(s) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Furan, Pyrrolidinone | [4][5] |
| Flammability | Assumed to be a flammable liquid. Vapors may form explosive mixtures with air. | Furan | [1] |
| Skin Corrosion/Irritation | Expected to cause skin irritation, potentially severe burns. | Pyrrolidinone, Furan | [3][4] |
| Eye Damage/Irritation | High risk of serious eye irritation and potential for severe eye damage. | Pyrrolidinone | [2][3][4] |
| Chronic Health Effects | Suspected carcinogen, mutagen, and reproductive toxin. | Furan, Pyrrolidinone | [2] |
| Reactivity | May form explosive peroxides upon prolonged storage or exposure to air and light. | Furan | [1] |
Core Personal Protective Equipment (PPE) Mandates
Given the high-hazard profile, a comprehensive PPE strategy is non-negotiable. Do not handle this compound without the following protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, disposable gloves (Nitrile or Neoprene recommended). | Protects against skin irritation, burns, and absorption.[6] Always wear unlined gloves and check manufacturer data for chemical compatibility.[7] |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 AND a full-face shield. | Goggles provide a seal against splashes and vapors; the face shield protects against larger splashes to the entire face.[2][7] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron worn over a disposable gown. | Protects against splashes and prevents contamination of personal clothing. Flame-retardant quality addresses the flammability risk from the furan moiety.[8] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required when handling the compound outside of a certified chemical fume hood or when aerosols/vapors may be generated.[6] |
Procedural Workflow: From Preparation to Disposal
Safe handling is a systematic process. The following workflow is designed to minimize exposure and mitigate risks at every stage of the operation.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Operational Plan
-
Preparation:
-
Always work within a certified chemical fume hood to control vapor exposure.
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.[4]
-
Prepare all necessary equipment and reagents before retrieving the compound to minimize time spent handling the open container.
-
-
Donning PPE:
-
The sequence is critical to avoid contamination. Don protective clothing first, followed by respiratory and eye protection.
-
Gloves should be donned last, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.[7]
-
-
Handling:
-
Handle the compound away from heat, sparks, or open flames.[1] Use non-sparking tools and ground equipment to prevent static discharge.[1]
-
Avoid creating dust or aerosols. If weighing a solid, do so in the fume hood.
-
Keep containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[1][9]
-
-
Doffing PPE:
-
The principle is to remove the most contaminated items first. Remove gloves, followed by the lab coat (turning it inside out), face shield, and goggles.
-
Wash hands thoroughly with soap and water after all PPE has been removed.
-
Spill Management and Disposal Plan
Emergency Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a containment hood.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain & Absorb: For small spills within a fume hood, use an inert absorbent material (e.g., diatomite, universal binders) to contain the spill.[4] Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully collect the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[9] Decontaminate the area with an appropriate solvent.
Waste Disposal Protocol
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in general waste.[9]
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly approved by your EHS department.[9]
-
Collection: Collect all waste (residual compound, contaminated absorbents, and disposable PPE) in a designated, sealed, and clearly labeled hazardous waste container.[9][10] The label should include the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from heat and incompatible materials.
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste management provider.[10]
This guide provides a robust framework for the safe handling of this compound. By understanding the inferred risks and adhering strictly to these operational and PPE protocols, researchers can effectively protect themselves and their environment.
References
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]
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American Elements. this compound | CAS 88221-11-8. Retrieved from [Link]
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PubChem. 2-(Furan-2-yl)pyrrolidine. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2021). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
